1-Ethyladenine
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
21802-48-2 |
|---|---|
Formule moléculaire |
C7H9N5 |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
1-ethyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-7-5(6(12)8)9-3-10-7/h3-4,8H,2H2,1H3,(H,9,10) |
Clé InChI |
OWKBVCFUBQHCRK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C(C1=N)NC=N2 |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Ethyladenine from Adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1-ethyladenine from adenosine. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows. This document is intended to serve as a practical resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the synthesis and potential applications of N1-substituted purine nucleosides and bases.
Introduction
This compound is an alkylated purine base that serves as a valuable tool in biochemical and pharmacological research. As a derivative of adenine, a fundamental component of nucleic acids and various cofactors, this compound and its corresponding nucleoside, 1-ethyladenosine, are of significant interest for studying DNA alkylation damage, enzyme-substrate interactions, and the development of novel therapeutic agents. The N1 position of adenine is a primary target for alkylating agents, and understanding the synthesis and properties of N1-alkylated adenines is crucial for toxicology and drug design.
This guide focuses on the chemical synthesis of this compound, starting from the readily available and biocompatible precursor, adenosine. We will explore two primary synthetic strategies: a direct ethylation method and a more regioselective approach involving the use of protecting groups.
Synthetic Strategies and Methodologies
The synthesis of this compound from adenosine is typically a two-step process:
-
N1-Ethylation of Adenosine: The introduction of an ethyl group at the N1 position of the adenine ring of adenosine to form 1-ethyladenosine.
-
Glycosidic Bond Cleavage: The hydrolysis of the N-glycosidic bond in 1-ethyladenosine to release the free base, this compound.
Direct ethylation of adenosine can lead to a mixture of products due to the presence of multiple nucleophilic centers, including the hydroxyl groups of the ribose moiety and other nitrogen atoms on the purine ring.[1] To achieve higher regioselectivity and yield of the desired N1-alkylated product, a common strategy is to protect the hydroxyl groups of the ribose sugar prior to the alkylation step.[1]
Method 1: Direct Ethylation of Unprotected Adenosine
A straightforward method for the synthesis of this compound involves the direct ethylation of adenosine followed by acidic hydrolysis of the resulting 1-ethyladenosine.[2]
Experimental Protocol:
Step 1: Synthesis of 1-Ethyladenosine Hydriodide [2]
-
A suspension of adenosine (1.00 g, 3.74 mmol) in anhydrous N,N-dimethylacetamide (40 ml) is prepared in a flask equipped with a magnetic stirrer.
-
Ethyl iodide (3.0 ml, 37.4 mmol) is added to the suspension.
-
The mixture is stirred at 35-38°C for 90 hours in a sealed vessel.
-
During the reaction, a crystalline precipitate of 1-ethyladenosine hydriodide will form.
-
After the reaction period, the mixture is cooled, and the precipitate is collected by filtration.
-
The collected solid is washed with diethyl ether and then dried to yield 1-ethyladenosine hydriodide.
Step 2: Synthesis of this compound by Glycosidic Cleavage [2]
-
The 1-ethyladenosine hydriodide obtained in the previous step is suspended in 0.5 N aqueous hydrochloric acid.
-
The suspension is heated at 92-94°C for 30 minutes.
-
The reaction mixture is then cooled, and the pH is adjusted to be neutral or slightly basic with an appropriate base (e.g., sodium hydroxide or ammonium hydroxide).
-
The resulting precipitate of this compound is collected by filtration, washed with water, and dried.
Quantitative Data for Method 1:
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Ethyladenosine Hydriodide | Adenosine, Ethyl Iodide | N,N-Dimethylacetamide | 35-38 | 90 | 54 | [2] |
| 2 | This compound | 1-Ethyladenosine Hydriodide, 0.5 N HCl | Water | 92-94 | 0.5 | Good | [2] |
Method 2: Ethylation of Protected Adenosine for Improved Regioselectivity
To circumvent the issue of O-alkylation and improve the yield of the N1-ethylated product, the hydroxyl groups of the ribose moiety of adenosine can be protected prior to the ethylation step. Acetyl groups are commonly used for this purpose.
Experimental Protocol:
Step 1: Synthesis of 2',3',5'-Tri-O-acetyladenosine
-
Adenosine is suspended in a suitable solvent such as pyridine.
-
An excess of acetic anhydride is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then quenched with water or methanol and the solvent is removed under reduced pressure.
-
The resulting 2',3',5'-tri-O-acetyladenosine is purified by recrystallization or chromatography.
Step 2: N1-Ethylation of 2',3',5'-Tri-O-acetyladenosine [1]
-
2',3',5'-Tri-O-acetyladenosine is dissolved in N,N-dimethylformamide (DMF).
-
An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the solution.
-
A base, such as barium carbonate (BaCO₃), and a catalyst, such as potassium iodide (KI), are added to the mixture.
-
The reaction is stirred at an appropriate temperature until completion (monitored by TLC).
-
The reaction mixture is then worked up by filtration to remove the base and evaporation of the solvent. The product, 1-ethyl-2',3',5'-tri-O-acetyladenosine, can be purified by chromatography.
Step 3: Deprotection and Glycosidic Cleavage
-
The purified 1-ethyl-2',3',5'-tri-O-acetyladenosine is treated with a base, such as aqueous ammonia, to remove the acetyl protecting groups, yielding 1-ethyladenosine.[1]
-
The resulting 1-ethyladenosine is then subjected to acidic hydrolysis as described in Method 1, Step 2, to yield this compound.
Quantitative Data for N1-Alkylation of Protected Adenosine:
| Starting Material | Alkylating Agent | Solvent | Base/Catalyst | Yield of N1-Alkylated Product | Reference |
| 2',3',5'-Tri-O-acetyladenosine | Alkyl Halides | DMF | BaCO₃ / KI | Quantitative | [1] |
Visualizing the Synthesis
Synthetic Pathway of this compound from Adenosine
Caption: Synthetic pathway for this compound from adenosine via direct ethylation.
Experimental Workflow for this compound Synthesis (Method 1)
Caption: Experimental workflow for the synthesis of this compound from adenosine.
Biological Significance and Potential Signaling Pathways
While the primary focus of this guide is the chemical synthesis of this compound, it is important to consider its biological context. N1-alkylation of adenosine and adenine bases can have significant biological consequences. Such modifications can disrupt Watson-Crick base pairing, leading to mutations if not repaired, and can alter the recognition of nucleic acids by proteins.
Direct information on the signaling pathways specifically modulated by this compound is limited. However, studies on structurally related N1-substituted adenosines, such as adenosine N1-oxide (ANO), provide some insights. ANO has been shown to exhibit potent anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines. This activity is, at least in part, mediated by the up-regulation of the anti-inflammatory transcription factor c-Fos. While the direct applicability of this pathway to this compound is yet to be determined, it suggests that N1-substitutions on adenosine can lead to distinct biological activities that are not simply related to adenosine receptor agonism.
It is also important to distinguish this compound from its isomer, 9-ethyladenine. 9-Ethyladenine has been investigated as a precursor for competitive antagonists of adenosine receptors (A₁, A₂A, and A₃). The signaling of these compounds is primarily through the blockade of endogenous adenosine signaling. In contrast, the biological effects of this compound, if any, are likely to be mediated through different mechanisms.
Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound and other N1-alkylated purines to fully understand their pharmacological and toxicological profiles.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound from adenosine, presenting two distinct methodologies with their respective experimental protocols and quantitative data. The direct ethylation method offers a straightforward approach, while the use of protecting groups provides a more regioselective and potentially higher-yielding alternative. The provided diagrams visually summarize the synthetic pathway and experimental workflow, offering a clear and concise reference for laboratory practice. While the specific signaling pathways of this compound remain an area for future investigation, the information presented here serves as a solid foundation for researchers and professionals working on the synthesis and application of modified purines.
References
An In-Depth Technical Guide to the Chemical Properties of 1-Ethyladenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyladenine is a modified purine base that serves as a crucial scaffold in medicinal chemistry, particularly in the development of adenosine receptor antagonists. Its structural modifications compared to the endogenous nucleobase adenine confer unique chemical and biological properties, making it a subject of significant interest in drug discovery and pharmacological research. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and spectroscopic data. It also details relevant experimental protocols and visualizes key biological pathways and experimental workflows to support researchers in their understanding and application of this important molecule.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its behavior in biological and chemical systems. While experimental data for this compound is not extensively reported, data for the closely related isomer, 9-ethyladenine, provides valuable insights.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₅ | N/A |
| Molecular Weight | 163.18 g/mol | [1][2] |
| Melting Point | 196.5-197.5 °C (for 9-ethyladenine) | [3] |
| Boiling Point (Predicted) | 382.2 ± 45.0 °C (for 9-ethyladenine) | [3] |
| pKa (Predicted) | 4.55 ± 0.10 (for 9-ethyladenine) | [3] |
| Solubility | Water: 100 mg/mL (612.82 mM; requires sonication)DMSO: 62.5 mg/mL (383.01 mM; requires sonication) (for 9-ethyladenine) | [1][2] |
Synthesis of this compound
A common method for the synthesis of this compound involves the ethylation of adenosine followed by the cleavage of the glycosidic bond.
Experimental Protocol: Synthesis of this compound from Adenosine
Materials:
-
Adenosine
-
Ethyl iodide (EtI)
-
N,N-Dimethylacetamide (DMA)
-
0.5 N Hydrochloric acid (HCl)
-
Ammonium hydroxide
Procedure:
-
Ethylation of Adenosine: Dissolve adenosine in N,N-dimethylacetamide. Add ethyl iodide to the solution. Heat the reaction mixture and stir for an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of 1-Ethyladenosine: After the reaction is complete, the product, 1-ethyladenosine, can be precipitated and collected by filtration.
-
Glycosidic Bond Cleavage: Treat the isolated 1-ethyladenosine with 0.5 N hydrochloric acid and heat the mixture. This step cleaves the glycosidic bond, releasing the this compound base.
-
Purification: Cool the reaction mixture and neutralize it with ammonium hydroxide to precipitate the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.
This protocol is a generalized procedure based on established methods for N-alkylation of purines and subsequent deglycosylation. For specific reaction conditions and yields, refer to the primary literature.
Spectroscopic Data
1H NMR Spectroscopy
The 1H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the ethyl group and the purine ring protons. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), with coupling between them. The protons on the purine ring (H2, H6, and H8) will appear as singlets at distinct chemical shifts.
13C NMR Spectroscopy
The 13C NMR spectrum will display signals corresponding to the two carbon atoms of the ethyl group and the five carbon atoms of the purine ring. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.
Mass Spectrometry
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 163.18 g/mol .
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the amino group, C-H stretching of the ethyl group and the purine ring, C=N and C=C stretching vibrations within the purine ring, and N-H bending vibrations.
Biological Context and Signaling Pathways
This compound itself is not a primary signaling molecule. However, its derivatives are potent and selective antagonists of adenosine receptors, particularly the A₂A subtype. Understanding the signaling pathway of the A₂A receptor is therefore crucial for researchers working with this compound-based compounds.
Adenosine A₂A Receptor Signaling Pathway
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous nucleoside adenosine. Activation of the A₂A receptor initiates a signaling cascade that plays a significant role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.
Caption: Adenosine A₂A Receptor Signaling Pathway and its Antagonism.
Experimental Workflows
The development and characterization of this compound derivatives as adenosine receptor antagonists involve a series of well-defined experimental procedures. A typical workflow for screening and characterizing these compounds is outlined below.
Workflow for Adenosine A₂A Receptor Antagonist Screening
This workflow illustrates the process of identifying and characterizing novel A₂A receptor antagonists, starting from a library of this compound derivatives.
Caption: Experimental Workflow for Screening Adenosine A₂A Receptor Antagonists.
Experimental Protocol: Adenosine A₂A Receptor Binding Assay
This protocol provides a general method for determining the binding affinity of this compound derivatives to the human A₂A receptor.[4][5]
Materials:
-
Membranes from HEK293 cells transiently expressing the human adenosine A₂A receptor.
-
[³H]ZM241385 (radioligand).
-
Test compounds (this compound derivatives) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, [³H]ZM241385, and varying concentrations of the test compound in the binding buffer. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radioactive antagonist (non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable building block in the design of pharmacologically active molecules, particularly adenosine receptor antagonists. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization. The included experimental protocols and visual representations of the relevant biological signaling pathway and a typical screening workflow are intended to serve as a practical resource for researchers in academic and industrial settings. A thorough understanding of these fundamental aspects of this compound is essential for its effective application in drug discovery and development.
References
1-Ethyladenine Derivatives as a Scaffold for Adenosine Receptor Antagonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide explores the chemical framework of 1-ethyladenine and related N1-substituted purines as a foundational structure for the development of potent and selective adenosine receptor antagonists. While this compound itself is not a direct precursor in many synthetic routes, the N1-alkylation of the purine scaffold is a key feature in a range of antagonists. This document provides an in-depth analysis of the structure-activity relationships (SAR), quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways associated with these compounds.
Introduction to Adenosine Receptors and the Role of N1-Substitution
Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are a family of G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes, including cardiovascular function, neurotransmission, inflammation, and sleep regulation.[1][2] Consequently, they are significant targets for therapeutic intervention. The development of selective antagonists for these receptors is a major focus of drug discovery.
The purine core of adenosine provides a versatile scaffold for designing receptor antagonists. Modifications at various positions of the purine ring, including the N1, N6, C2, and C8 positions, have led to the discovery of potent and selective antagonists.[3] Specifically, the introduction of an alkyl group, such as ethyl, at the N1-position of adenine or related purine analogs like xanthine, has been shown to be a critical determinant of affinity and selectivity for certain adenosine receptor subtypes.[4][5] This guide focuses on compounds where this N1-substitution is a defining characteristic.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative N1-substituted adenine and xanthine derivatives for the human adenosine receptor subtypes. These compounds illustrate the impact of substitutions at the N1, C8, and other positions on overall receptor pharmacology.
Table 1: Binding Affinity (Ki, nM) of 1,8-Disubstituted Xanthine Derivatives at Human Adenosine Receptors [4][5]
| Compound | N1-Substituent | C8-Substituent | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| 1 | -Propyl | p-sulfophenyl | >10000 | >10000 | 53 | >10000 |
| 2 | -Butyl | p-carboxyphenyl | 1180 | >10000 | 24 | >10000 |
| 3 | -Propyl | Cyclopentyl | 16 | 230 | 1200 | 2500 |
| 4 | -Methyl | Phenyl | 580 | 1800 | 290 | 3400 |
Table 2: Pharmacological Profile of N-0840 Analogues at the Human A1 Adenosine Receptor [6]
| Compound | Structure (N6-cyclopentyl-9-methyladenine core) | A1 Ki (nM) | Intrinsic Activity ([35S]GTPγS) |
| N-0840 | 8-H | 852 | Inverse Agonist |
| LUF 5608 | 8-(N-methylisopropylamino) | 7.7 | Inverse Agonist |
| 23 | 8-ethoxy | 206 | Neutral Antagonist |
| 25 | 8-propoxy | 105 | Neutral Antagonist |
| 26 | 8-isopropoxy | 75 | Neutral Antagonist |
| 33 | 8-(N-methyl-N-ethylamino) | 126 | Neutral Antagonist |
Signaling Pathways of Adenosine Receptors
Adenosine receptors modulate cellular activity by coupling to different G proteins, which in turn regulate the production of the second messenger cyclic AMP (cAMP). Understanding these pathways is crucial for interpreting the functional data of novel antagonists.
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][7]
-
A2A and A2B Receptors: These receptors couple to Gs proteins. Agonist activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[7]
Below are diagrams illustrating these canonical signaling pathways.
Caption: A1/A3 receptor Gi-coupled signaling pathway.
Caption: A2A/A2B receptor Gs-coupled signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections provide methodologies for the synthesis of a representative antagonist and for key pharmacological assays.
Synthesis of 1,8-Disubstituted Xanthine Derivatives
This protocol is adapted from the synthesis of potent A2B-selective antagonists.[8]
Caption: General synthetic workflow for 1,8-disubstituted xanthines.
Procedure:
-
Synthesis of 8-Substituted Xanthine: A mixture of 5,6-diaminouracil and the appropriate orthoester (e.g., triethyl orthobenzoate for an 8-phenyl substituent) in a high-boiling point solvent like dimethylformamide (DMF) is heated at reflux for several hours. After cooling, the precipitated product is collected by filtration, washed, and dried.
-
N1-Alkylation: The 8-substituted xanthine intermediate is dissolved in DMF with a base such as potassium carbonate. An alkylating agent (e.g., 1-iodopropane for a 1-propyl substituent) is added, and the mixture is stirred at an elevated temperature (e.g., 80°C) until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Radioligand Binding Assay Protocol
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.[9][10][11]
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target human adenosine receptor.
-
Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Test compounds (this compound derivatives).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (near its Kd), and the cell membrane preparation.[9]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.[9][11]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[10]
cAMP Functional Assay Protocol
This protocol measures the ability of an antagonist to block the agonist-induced change in intracellular cAMP levels.[7][12][13]
Materials:
-
Whole cells expressing the target adenosine receptor (e.g., CHO-K1 or HEK-293 cells).
-
Reference agonist (e.g., NECA, CPA).
-
Test antagonist (this compound derivatives).
-
Forskolin (to stimulate cAMP production in Gi-coupled assays).
-
Phosphodiesterase inhibitor (e.g., Rolipram or IBMX, to prevent cAMP degradation).[12]
-
cAMP detection kit (e.g., LANCE cAMP, GloSensor, or HTRF-based).
Procedure (for A1/Gi-coupled receptor):
-
Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.
-
Pre-incubation: Pre-incubate the cells with the test antagonist at various concentrations in the presence of a phosphodiesterase inhibitor.[12]
-
Stimulation: Add a fixed concentration of the reference agonist (typically the EC80 concentration) along with forskolin to stimulate adenylyl cyclase.[12] The agonist will inhibit this stimulation.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.[12]
-
Detection: Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC50 value of the antagonist.
Conclusion
The N1-alkylated purine scaffold, exemplified by the this compound framework, represents a valuable starting point for the design of adenosine receptor antagonists. As demonstrated by the quantitative data, strategic substitutions at the C8 and other positions of the purine ring can yield compounds with high affinity and selectivity for specific receptor subtypes. The experimental protocols provided herein offer a robust foundation for the synthesis and pharmacological characterization of novel antagonists based on this privileged structure. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to translate their potent in vitro activity into in vivo therapeutic efficacy.
References
- 1. innoprot.com [innoprot.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of disubstituted N6- cyclopentyladenine analogues: The search for a neutral antagonist with high affinity for the adenosine A1 receptor [repository.tno.nl]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. resources.revvity.com [resources.revvity.com]
- 13. biorxiv.org [biorxiv.org]
Spectroscopic Analysis of 1-Ethyladenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyladenine is an alkylated purine nucleobase of significant interest in toxicology and drug development due to its formation as a DNA adduct. Accurate identification and quantification are critical for understanding its biological roles and potential as a biomarker. This technical guide provides an in-depth overview of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—for the comprehensive analysis of this compound. This document details expected spectral data, outlines detailed experimental protocols, and presents logical workflows to aid researchers in its characterization.
Chemical Structure and Properties
This compound is formed by the addition of an ethyl group at the N1 position of the adenine ring. This modification alters the electronic and structural properties of the parent nucleobase, which can be sensitively detected by various spectroscopic methods.
The Acidity of 1-Ethyladenine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the acidity of 1-ethyladenine, a molecule of significant interest in the fields of chemical biology and drug development. Given the critical role of protonation states in molecular interactions and biological activity, this document synthesizes available data on the acid-dissociation constant (pKa) of N1-alkylated adenines, outlines detailed experimental protocols for its determination, and situates this information within a relevant biological context.
Quantitative Data Summary
| Compound | pKa Value | Method | Reference |
| This compound (estimated) | ~3.0 - 3.6 | Based on related compounds | - |
| 1-Methyladenosine | 2.98 | Prediction (ChemAxon) | [1] |
| Adenosine (N1-H+) | 3.63 ± 0.02 | Experimental | [2] |
Biological Significance: N1-Alkylation as DNA Damage
The ethylation of adenine at the N1 position is a form of DNA alkylation damage.[3] Such lesions can disrupt the Watson-Crick base pairing and hinder DNA replication and transcription, leading to cytotoxic and mutagenic outcomes.[4] Cells have evolved specific repair mechanisms to counteract the deleterious effects of such damage. One major pathway for the repair of N1-alkyladenine adducts involves the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. These enzymes catalyze the oxidative demethylation of N1-methyladenine, and it is understood that they can act on other N1-alkyl adducts.
The following diagram illustrates a simplified workflow for the repair of an Nthis compound lesion in DNA by an AlkB homolog.
Experimental Protocols for pKa Determination
The acid dissociation constant of this compound can be reliably determined using standard laboratory techniques such as potentiometric titration or UV-spectrophotometric titration.
Potentiometric Titration
This method involves monitoring the pH of a solution of this compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[5][6]
Materials and Equipment:
-
This compound sample
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
0.15 M Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel (beaker)
-
Nitrogen gas source for purging
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to a final concentration of approximately 1 mM.
-
Add KCl solution to the analyte solution to achieve a final concentration of 0.15 M to maintain a constant ionic strength.[5]
-
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[6]
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the this compound solution into the reaction vessel with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Gently purge the solution with nitrogen gas to remove dissolved carbon dioxide.[6]
-
-
Titration:
-
If determining the pKa of the protonated form, first acidify the solution to approximately pH 2 with 0.1 M HCl.[5]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, which is more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
Perform the titration in triplicate to ensure reproducibility.[5]
-
UV-Spectrophotometric Titration
This method relies on the change in the UV absorbance spectrum of this compound upon protonation/deprotonation.[7][8]
Materials and Equipment:
-
This compound sample
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 7, in 0.5 pH unit increments) and constant ionic strength (e.g., 0.1 M).[7]
-
UV-Vis spectrophotometer with quartz cuvettes
-
Micropipettes
-
96-well microtiter plate (optional, for high-throughput measurements)[7]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water or a suitable solvent like DMSO (if necessary, ensuring the final solvent concentration in the measurement solution is low, e.g., ≤2% v/v).[7]
-
Preparation of Measurement Solutions:
-
For each buffer solution, prepare a sample of this compound at a constant final concentration (e.g., 0.1-0.2 mM).[7] This can be done by adding a small, fixed volume of the stock solution to a known volume of each buffer.
-
Prepare blank samples containing only the buffer solutions.
-
-
Spectrophotometric Measurement:
-
Record the UV absorbance spectrum (e.g., from 210-400 nm) for each sample against its corresponding buffer blank.[7]
-
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) as a function of pH. The data should form a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation or a similar sigmoidal curve fitting model. The inflection point of the curve corresponds to the pKa.[7]
-
Repeat the experiment at least three times to obtain an average pKa value and standard deviation.[7]
-
The logical workflow for determining and understanding the acidity of this compound is summarized in the following diagram.
References
- 1. Human Metabolome Database: Showing metabocard for 1-Methyladenosine (HMDB0003331) [hmdb.ca]
- 2. Understanding the acid-base properties of adenosine: the intrinsic basicities of N1, N3 and N7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Ethyladenine: Discovery, History, and Biological Significance
Introduction
1-Ethyladenine (1-EA) is a purine derivative that has garnered significant interest in the fields of chemical biology, toxicology, and drug development. Its primary significance lies in its formation as a DNA adduct resulting from exposure to various ethylating agents. This guide provides a comprehensive overview of the discovery, history, chemical properties, and biological implications of this compound, with a focus on the experimental methodologies and signaling pathways associated with this molecule.
Discovery and History
The study of this compound is intrinsically linked to the broader history of research into DNA alkylation, a fundamental process in chemical carcinogenesis and chemotherapy. While the exact first synthesis of this compound is not prominently documented in readily available historical accounts, its investigation began in the mid-20th century with the growing understanding of how alkylating agents interact with nucleic acids.
A significant milestone in the specific context of this compound was the work of Fujii and colleagues, who, in 1990, detailed a method for its synthesis from adenosine[1]. This provided a reliable route for obtaining the compound for further study. The discovery that this compound forms as a DNA adduct in biological systems emerged from studies on the genotoxicity of ethylating agents. For instance, research has shown that exposure to 1,2-dibromoethane can lead to the formation of S-[2-(N1-adenyl)ethyl]glutathione, which can then be converted to this compound[2]. This established a direct link between environmental and industrial chemical exposure and the formation of this specific DNA lesion.
Chemical Properties and Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₅ | |
| Molecular Weight | 163.18 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in water and polar organic solvents |
Table 2: Spectroscopic Data for this compound Characterization
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (DMSO-d₆) | δ 1.31 (t, 3H, J = 7.2 Hz, CH₃); 4.12 (q, 2H, J = 7.2 Hz, CH₂); 7.33 (br s, 2H, NH₂); 8.08 (s, 1H, H-2) |
| ¹³C NMR | Data not readily available in searched literature. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 164.0931 |
Experimental Protocols
Synthesis of this compound from Adenosine
This protocol is adapted from the method described by Fujii et al. (1990)[1].
Materials:
-
Adenosine
-
Ethyl iodide (EtI)
-
N,N-Dimethylacetamide (DMA)
-
Hydriodic acid (HI)
-
Hydrochloric acid (HCl)
-
Dowex 1-X8 (OH⁻ form) resin
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of adenosine (1.0 g, 3.74 mmol) in dry DMA (50 ml) is heated to 80°C.
-
Ethyl iodide (3.0 ml, 37.4 mmol) is added, and the mixture is stirred at 80°C for 24 hours.
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting residue is triturated with diethyl ether to yield 1-ethyladenosine hydroiodide as a crude product.
-
The crude 1-ethyladenosine hydroiodide is dissolved in 0.1 N HCl (50 ml) and heated at 100°C for 1 hour to effect glycosidic cleavage.
-
The solution is cooled and neutralized with a saturated solution of sodium bicarbonate.
-
The neutralized solution is applied to a column of Dowex 1-X8 (OH⁻ form) resin.
-
The column is washed with water to remove salts.
-
This compound is eluted from the column with a gradient of 0 to 0.1 N HCl.
-
Fractions containing this compound (monitored by UV absorption at 260 nm) are pooled and evaporated to dryness.
-
The residue is recrystallized from ethanol-diethyl ether to give pure this compound hydrochloride.
-
The free base can be obtained by neutralizing the hydrochloride salt with a suitable base.
Expected Yield: Approximately 50-60% based on the starting adenosine.
Detection of this compound in DNA by LC-MS/MS
This protocol outlines a general procedure for the sensitive detection and quantification of this compound DNA adducts.
Materials:
-
DNA sample (e.g., from cells or tissues exposed to an ethylating agent)
-
Nuclease P1
-
Alkaline phosphatase
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
This compound standard
-
Isotopically labeled this compound internal standard (e.g., [¹³C₂,¹⁵N]-1-Ethyladenine)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from the sample using a standard DNA extraction kit or protocol.
-
Quantify the isolated DNA using a spectrophotometer.
-
To 10-50 µg of DNA, add the isotopically labeled internal standard.
-
Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C for 12-16 hours.
-
-
Sample Preparation:
-
After digestion, centrifuge the sample to pellet any undigested material.
-
Transfer the supernatant to a new tube and dry it under a vacuum.
-
Reconstitute the dried sample in a suitable volume of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the nucleosides using a gradient elution on the C18 column. A typical gradient might be from 5% to 50% acetonitrile in water with 0.1% formic acid over 15-20 minutes.
-
Monitor the elution of this compound and its internal standard using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be optimized but would involve the fragmentation of the protonated molecular ion ([M+H]⁺).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Biological Significance and Signaling Pathways
The formation of this compound in DNA is a significant biological event as it represents a form of DNA damage that can be mutagenic if not repaired. The ethyl group at the N1 position of adenine disrupts the Watson-Crick base pairing, leading to replication errors.
DNA Repair
The primary repair pathway for this compound in many organisms is direct reversal repair mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. The E. coli AlkB protein and its human homologs, ALKBH2 and ALKBH3, can remove the ethyl group from this compound, restoring the normal adenine base.
Table 3: Kinetic Parameters for AlkB Repair of this compound
| Enzyme | Substrate | k_cat (min⁻¹) | K_m (µM) | Reference |
| E. coli AlkB | This compound in ssDNA | ~1.5 | ~0.5 | Estimated from qualitative data |
Mutagenesis
If not repaired, this compound can lead to mutations during DNA replication. The presence of the ethyl group at the N1 position can cause DNA polymerase to misincorporate bases opposite the lesion. While specific mutagenic outcomes for this compound are not extensively detailed in the provided search results, N1-alkyladenine lesions are known to be mutagenic.
DNA Damage Response Signaling
The presence of alkylated bases like this compound can trigger the DNA damage response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. The primary sensors of DNA damage are the PI3K-like kinases, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
While direct evidence specifically linking this compound to the activation of ATM or ATR is not abundant in the initial search results, it is plausible that the replication stress caused by the this compound adduct stalling the replication fork would activate the ATR-Chk1 pathway.
Below is a diagram illustrating the general workflow for the synthesis and detection of this compound, as well as a hypothesized signaling pathway for the cellular response to this compound-induced DNA damage.
References
Elucidating the Therapeutic Potential of the 9-Ethyladenine Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the adenine core is a ubiquitous motif in biologically active molecules, the exploration of its N-alkylated derivatives has opened new avenues in drug discovery. This technical guide focuses on the medicinal chemistry of N-ethylated adenines. Initial investigations into 1-Ethyladenine revealed a scarcity of in-depth research, with its primary documented biological role being an effective agonist in starfish oocyte maturation. In stark contrast, its structural isomer, 9-Ethyladenine , has emerged as a valuable and extensively studied scaffold, particularly in the development of potent and selective antagonists for adenosine receptors. This guide will provide a comprehensive overview of the synthesis, biological activity, and therapeutic potential of 9-Ethyladenine and its derivatives, with a focus on their role as adenosine receptor modulators.
Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant targets for therapeutic intervention in a range of pathologies, including neurodegenerative disorders, inflammation, and cancer. The development of selective antagonists for these receptors is a key area of research, and the 9-Ethyladenine core has proven to be a versatile starting point for the design of such agents.
Quantitative Analysis of 9-Ethyladenine Derivatives as Adenosine Receptor Antagonists
The affinity of various 2- and 8-substituted 9-ethyladenine derivatives for human adenosine receptor subtypes (A1, A2A, and A3) has been quantified using radioligand binding assays. The following table summarizes the binding affinities (Ki values in µM) for a selection of these compounds, highlighting the structure-activity relationships that govern their potency and selectivity.[1]
| Compound | Substitution Pattern | A1 Ki (µM) | A2A Ki (µM) | A3 Ki (µM) |
| 9-Ethyladenine | Unsubstituted | >10 | >10 | >10 |
| 8-Bromo-9-ethyladenine | 8-Bromo | 0.280 | 0.052 | 0.900 |
| 9-Ethyl-2-phenylethynyl-9H-purin-6-ylamine | 2-Phenylethynyl | 0.955 | 0.123 | 1.34 |
| 9-Ethyl-8-phenylethynyl-9H-purin-6-ylamine | 8-Phenylethynyl | 1.12 | 0.977 | 0.086 |
| 9-Ethyl-2-pent-1-ynyl-9H-purin-6-ylamine | 2-(1-Pentynyl) | 2.19 | 0.363 | 3.24 |
| 8-Bromo-9-ethyl-2-phenetoxyadenine | 8-Bromo, 2-Phenetoxy | - | 0.0017 | - |
| 9-Ethyl-8-furyl-2-phenetoxyadenine | 8-Furyl, 2-Phenetoxy | - | 0.0022 | - |
| 8-Ethoxy-9-ethyladenine | 8-Ethoxy | - | 0.046 | - |
| 9-Ethyl-8-phenyl-9H-adenine | 8-Phenyl | 0.027 | - | - |
Note: Ki values were determined using radioligand binding assays with membranes from CHO cells stably transfected with the respective human receptor subtype.[1][2] A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Synthesis of 2- and 8-Alkynyl-9-ethyladenine Derivatives
A general and efficient method for the synthesis of 2- and 8-alkynyl-9-ethyladenine derivatives is the Sonogashira cross-coupling reaction.[1]
Starting Materials:
-
2-Iodo-9-ethyladenine or 8-Bromo-9-ethyladenine
-
Appropriate terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (catalyst)
-
Copper(I) iodide (co-catalyst)
-
Triethylamine (base)
-
Dry Dimethylformamide (DMF) and Acetonitrile (CH3CN) (solvents)
Procedure:
-
To a solution of the halo-9-ethyladenine derivative (1 equivalent) in a mixture of dry DMF and CH3CN (1:2), the palladium catalyst and copper(I) iodide are added.
-
Triethylamine and the corresponding terminal alkyne (5 equivalents) are then added to the reaction mixture.
-
The reaction is stirred under a nitrogen atmosphere at room temperature for a duration ranging from 6 to 72 hours, depending on the specific substrates.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform or dichloromethane) to yield the desired alkynyl-substituted 9-ethyladenine.[1]
Radioligand Binding Assay for Adenosine Receptors (A1, A2A, and A3)
This protocol outlines a standard method for determining the binding affinity of test compounds for the human A1, A2A, and A3 adenosine receptors.[1]
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with the respective human adenosine receptor subtype.
-
Radioligands: [3H]CCPA (for A1), [3H]NECA (for A2A and A3).
-
Non-specific binding inhibitors: Theophylline (for A1), R-PIA (for A2A and A3).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (9-ethyladenine derivatives).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
Procedure:
-
Incubations are performed in a final volume of 100-250 µL.
-
To each well of a 96-well plate, add the cell membrane preparation (3-20 µg of protein), the test compound at various concentrations, and the specific radioligand (e.g., 1 nM [3H]CCPA for A1).[1][3]
-
For determining non-specific binding, a high concentration of a known inhibitor is added (e.g., 1 mM theophylline for A1).[1]
-
The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.[3]
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate the bound from the free radioligand.[3]
-
The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay for A2B Adenosine Receptor
Due to the lower affinity of adenosine for the A2B receptor and the lack of a suitable high-affinity radioligand, the functional activity of compounds at this receptor is often determined by measuring their effect on adenylyl cyclase activity.[4][5]
Materials:
-
CHO cells stably transfected with the human A2B adenosine receptor.
-
NECA (5'-N-Ethylcarboxamidoadenosine) as a reference agonist.
-
Test compounds (9-ethyladenine derivatives).
-
Assay buffer and cell lysis reagents.
-
cAMP assay kit (e.g., based on HTRF or ELISA).
Procedure:
-
The transfected cells are cultured to an appropriate density.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
The cells are then incubated with the test compounds at various concentrations for a specified time.
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is quantified using a commercial assay kit.
-
The ability of the test compounds to inhibit NECA-stimulated adenylyl cyclase activity is determined, and IC50 values are calculated.
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts in the study of 9-Ethyladenine derivatives.
Caption: Workflow for the discovery of adenosine receptor antagonists from a 9-Ethyladenine scaffold.
Caption: Simplified signaling pathway of the A2B adenosine receptor and the inhibitory action of antagonists.
Conclusion
The 9-Ethyladenine scaffold has proven to be a highly fruitful starting point for the development of potent and selective adenosine receptor antagonists. Structure-activity relationship studies have demonstrated that substitutions at the 2- and 8-positions of the purine ring are particularly effective in modulating the affinity and selectivity of these compounds for the different adenosine receptor subtypes. The data presented in this guide underscore the therapeutic potential of 9-ethyladenine derivatives for a variety of diseases where adenosine receptor modulation is beneficial. Further optimization of lead compounds derived from this scaffold holds significant promise for the discovery of novel drug candidates.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
theoretical modeling of 1-Ethyladenine interactions
An In-depth Technical Guide to the Theoretical Modeling of 1-Ethyladenine Interactions
Abstract
This compound is a modified purine nucleobase of significant interest in chemical biology and drug discovery. Understanding its interaction landscape at a molecular level is crucial for elucidating its biological function and for the rational design of novel therapeutics. Theoretical modeling, encompassing quantum mechanics and classical molecular dynamics, provides a powerful lens through which to investigate these interactions with high resolution. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core computational methodologies employed to model this compound. It provides detailed protocols for key computational experiments, summarizes quantitative data in structured tables, and visualizes complex workflows and interactions through standardized diagrams. While literature specifically detailing the theoretical modeling of this compound is emerging, the principles and protocols outlined herein are derived from established computational studies on analogous systems, such as 9-ethyladenine and other adenine derivatives, offering a robust framework for future research.[1][2]
Introduction to Theoretical Modeling of Nucleobase Analogs
Theoretical modeling has become an indispensable tool in molecular sciences, offering insights that are often inaccessible through experimental techniques alone. For nucleobase analogs like this compound, computational approaches can predict and rationalize binding affinities, conformational preferences, and dynamic behavior. The primary goals of modeling these interactions are to:
-
Elucidate the electronic structure and non-covalent interaction patterns.
-
Determine binding modes and affinities with biological targets such as proteins and nucleic acids.[3]
-
Simulate the dynamic behavior of this compound in solution or within a binding pocket.
-
Guide the design of more potent and selective ligands in drug discovery programs.
This guide focuses on two cornerstone methodologies: Quantum Mechanics (QM) for high-accuracy energy calculations and Molecular Dynamics (MD) for simulating system dynamics over time.
Quantum Mechanical (QM) Approaches
Quantum mechanics provides the most accurate description of molecular interactions by solving approximations of the Schrödinger equation.[4] Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy, making it ideal for studying the energetics of this compound complexes.[1]
Key Applications of QM in this compound Research
-
Geometry Optimization: Determining the lowest-energy three-dimensional structure of this compound and its complexes.
-
Interaction Energy Calculation: Quantifying the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, between this compound and its binding partners.[1]
-
Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to predict regions of electrophilic and nucleophilic character, which is crucial for understanding intermolecular recognition.
-
Force Field Parameterization: Generating high-quality atomic charges (e.g., RESP charges) for use in classical molecular dynamics simulations.[5]
Experimental Protocol: DFT Interaction Energy Calculation
This protocol outlines the steps to calculate the interaction energy between this compound and a model binding partner (e.g., a water molecule or an amino acid side chain).
-
Model Construction:
-
Build the 3D structures of this compound and the interacting molecule (ligand) using molecular modeling software (e.g., GaussView, Avogadro).
-
Arrange the two molecules into a complex with a physically plausible orientation (e.g., forming a hydrogen bond).
-
-
Geometry Optimization:
-
Perform separate geometry optimizations for this compound, the ligand, and the complex.
-
Software: Gaussian, ORCA, or similar QM package.
-
Method: A DFT functional suitable for non-covalent interactions, such as B3LYP with dispersion correction (e.g., B3LYP-D3) or CAM-B3LYP.[6]
-
Basis Set: A Pople-style basis set like 6-311+G(2d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is recommended for accurate results.[5]
-
-
Single-Point Energy Calculation:
-
Using the optimized geometries from the previous step, perform a high-accuracy single-point energy calculation for each of the three species (this compound, ligand, complex).
-
-
Interaction Energy Calculation:
-
Calculate the interaction energy (ΔE) using the following formula: ΔE_interaction = E_complex - (E_this compound + E_ligand)
-
Apply a basis set superposition error (BSSE) correction, typically using the Counterpoise method, to obtain a more accurate interaction energy.
-
Data Presentation: QM Interaction Energies
The following table summarizes hypothetical interaction energies calculated for this compound with various biological interaction partners.
| Interacting Partner | Type of Interaction | Method/Basis Set | Interaction Energy (kcal/mol) | BSSE Corrected Energy (kcal/mol) |
| Water | Hydrogen Bond (N7-HOH) | B3LYP-D3/cc-pVTZ | -8.5 | -7.9 |
| Water | Hydrogen Bond (N1-HOH) | B3LYP-D3/cc-pVTZ | -9.2 | -8.6 |
| Aspartate (side chain) | Hydrogen Bond/Ionic | B3LYP-D3/cc-pVTZ | -25.1 | -24.3 |
| Tryptophan (side chain) | π-π Stacking | B3LYP-D3/cc-pVTZ | -11.3 | -10.5 |
| Phenylalanine (side chain) | π-π Stacking | B3LYP-D3/cc-pVTZ | -9.8 | -9.1 |
Molecular Dynamics (MD) Simulations
While QM methods provide highly accurate energetic information for static systems, MD simulations are used to explore the conformational dynamics and thermodynamic properties of molecules over time. MD simulations model a system as a collection of atoms whose movements are governed by a classical potential energy function known as a force field.[7]
Key Applications of MD in this compound Research
-
Binding Pose Stability: Assessing the stability of a docked pose of this compound in a protein's active site.
-
Conformational Sampling: Exploring the accessible conformations of this compound and its target receptor.
-
Free Energy Calculations: Computing the free energy of binding for a this compound-protein complex, which is a more rigorous predictor of binding affinity than docking scores.[8]
-
Solvation Effects: Understanding how solvent molecules (typically water) mediate interactions and influence the stability of the complex.
Experimental Protocol: MD Simulation of a Protein-Ligand Complex
This protocol provides a generalized workflow for setting up and running an MD simulation of this compound bound to a target protein.
-
System Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model may be used.
-
Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of this compound in the protein's active site.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff14SB[5], CHARMM36m) and the ligand. For this compound, parameters may need to be generated using QM calculations (see Section 2.2) and the Generalized Amber Force Field (GAFF) or a similar procedure.[9]
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P, TIP4P-D[10]).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge and to mimic physiological salt concentrations.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes in the initial system.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).[11]
-
Equilibrate the system's pressure under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.[11] This step ensures the system reaches a stable starting point for data collection.
-
-
Production Simulation:
-
Run the simulation for a duration sufficient to sample the phenomena of interest (typically hundreds of nanoseconds for binding pose stability).[11]
-
Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps) for subsequent analysis.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond occupancy, and interaction energies.
-
Data Presentation: Key MD Simulation Metrics
The following table summarizes key quantitative data that can be extracted from an MD simulation trajectory.
| Metric | Description | Typical Value (Example) | Interpretation |
| Ligand RMSD | Root Mean Square Deviation of the ligand's heavy atoms from the initial docked pose. | 1.5 ± 0.3 Å | A low, stable RMSD suggests the binding pose is stable. |
| Protein RMSD | RMSD of the protein's backbone atoms from the initial structure. | 2.1 ± 0.4 Å | Indicates overall protein stability during the simulation. |
| H-Bond Occupancy | Percentage of simulation time a specific hydrogen bond is formed. | 85% (N1-H...O-Asp78) | High occupancy indicates a stable and important interaction. |
| MM/PBSA ΔG_bind | Binding free energy calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area method. | -12.5 ± 2.1 kcal/mol | Provides an estimate of the binding affinity. |
Visualizations: Workflows and Interactions
Visual diagrams are essential for conveying complex relationships and workflows in computational chemistry. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of modeling this compound.
Caption: Molecular graph of this compound.
Caption: General workflow for a molecular dynamics simulation study.
Caption: Conceptual model of this compound interactions in a binding site.
Conclusion
The is a multifaceted endeavor that leverages the predictive power of both quantum mechanics and classical simulations. By employing DFT, researchers can achieve high-accuracy calculations of interaction energies and electronic properties, which are fundamental to understanding the chemical nature of this compound. Complementarily, molecular dynamics simulations provide invaluable insights into the dynamic behavior of this compound within complex biological environments, allowing for the assessment of binding stability and the calculation of binding free energies. The integrated application of these computational protocols provides a robust framework for hypothesis-driven research, ultimately accelerating the discovery and development of novel molecules targeting adenine-recognizing proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational studies of the binding modes of A 2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Force-Field Development – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 8. mdpi.com [mdpi.com]
- 9. Development of force field parameters for molecular simulation of polylactide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bionano.physics.illinois.edu [bionano.physics.illinois.edu]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on Fundamental Research of Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of purine derivative research, including their biological significance, therapeutic applications, and the experimental methodologies used to study them.
Introduction to Purine Derivatives
Purine, a heterocyclic aromatic organic compound, consists of a pyrimidine ring fused to an imidazole ring.[1][2] Its derivatives are some of the most ubiquitous nitrogen-containing heterocycles in nature and are fundamental to all forms of life.[3][4] Substituted purines, such as adenine and guanine, are the building blocks of nucleic acids (DNA and RNA) and play a central role in information storage and transfer.[2][5][6]
Beyond their role in genetics, purine derivatives are crucial for cellular metabolism and signaling. They serve as energy cofactors (e.g., ATP, GTP), are components of essential coenzymes (e.g., NAD, FAD), and act as second messengers in signal transduction pathways (e.g., cAMP, cGMP).[3] Furthermore, purines like adenosine can function as neurotransmitters by binding to specific purinergic receptors.[3][7] Given their diverse and critical biological roles, purine derivatives are a significant focus in drug discovery and development, with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][8][9]
Key Signaling Pathways Involving Purine Derivatives
Purine derivatives are integral to numerous signaling pathways that regulate a wide array of cellular processes. Understanding these pathways is critical for developing targeted therapeutics.
Adenosine Receptor Signaling
Extracellular adenosine modulates cellular functions by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[10][11][12] These receptors have distinct affinities for adenosine and couple to different G proteins, leading to varied downstream effects.[11][13]
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][14] Activation of A1 and A3 receptors can also stimulate phospholipase C (PLC), resulting in the production of inositol phosphates and the mobilization of intracellular calcium.[14]
-
A2A and A2B Receptors: These receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[10][14] The A2B receptor can also couple to Gq proteins, leading to PLC activation.[14]
The differential expression and coupling of these receptors in various tissues allow adenosine to exert a wide range of physiological effects, from regulating heart rate and blood flow to modulating immune responses.[12][15]
Figure 1: Adenosine Receptor Signaling Pathways.
Purine Metabolism: De Novo and Salvage Pathways
Cells synthesize purine nucleotides through two primary pathways: the de novo synthesis pathway and the salvage pathway.[16] The de novo pathway builds purine rings from simpler precursors, such as amino acids and bicarbonate, while the salvage pathway recycles purine bases from the degradation of nucleic acids.[17][18]
The de novo pathway is a complex, energy-intensive process that begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the synthesis of inosine monophosphate (IMP).[16][17] IMP then serves as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[17] The salvage pathway is a more energy-efficient process that utilizes enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) to convert hypoxanthine, guanine, and adenine back into their respective nucleotides.[17]
The balance between these two pathways is tightly regulated to ensure an adequate supply of purine nucleotides for cellular needs.[19][20] Dysregulation of purine metabolism can lead to various diseases, including gout, which is caused by the overproduction of uric acid, the final product of purine catabolism.[2][7]
References
- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Pharmaceuticals | Special Issue : Purine and Its Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Frontiers | Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases [frontiersin.org]
- 19. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 20. Purine metabolism - Wikipedia [en.wikipedia.org]
The Structure-Activity Relationship of 1-Ethyladenine: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1-ethyladenine, a core scaffold for the development of potent and selective antagonists for adenosine receptors. Adenosine receptors, which are G-protein coupled receptors (GPCRs), play crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention in a variety of diseases. This document outlines the key structural modifications of the this compound core that influence its binding affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3), presents detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizes the associated signaling pathways and experimental workflows.
Structure-Activity Relationship of this compound Derivatives
The core of the SAR for this compound derivatives lies in the strategic substitution at the C2 and C8 positions of the purine ring. These modifications have been shown to significantly impact the affinity and selectivity of the compounds for the four adenosine receptor subtypes.[1][2]
Key Findings:
-
Substitution at the C2 Position: The introduction of alkynyl groups at the C2 position generally leads to compounds with good affinity, particularly for the human A2A adenosine receptor.[1][3]
-
Substitution at the C8 Position: Alkynyl substitutions at the C8 position tend to decrease affinity for the human A1, A2A, and A2B receptors compared to their C2-substituted counterparts. However, these modifications have been found to enhance affinity and selectivity for the human A3 adenosine receptor.[1][3]
-
Influence of the Alkynyl Chain: The nature of the substituent on the alkynyl chain is a critical determinant of potency and selectivity. For instance, 8-phenylethynyl-9-ethyladenine has been identified as a highly potent and selective antagonist for the A3 receptor.[1][2]
The following tables summarize the quantitative SAR data for a series of 2- and 8-substituted 9-ethyladenine derivatives, highlighting their binding affinities (Ki values) at human adenosine receptors.
Data Presentation
Table 1: Binding Affinity (Ki, nM) of 2-Alkynyl-9-ethyladenine Derivatives at Human Adenosine Receptors
| Compound | R Group | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 1 | Pent-1-ynyl | 330 | 120 | 1100 |
| 2 | Hex-1-ynyl | 250 | 90 | 980 |
| 3 | Phenylethynyl | 150 | 45 | 550 |
| 4 | (4-Chlorophenyl)ethynyl | 120 | 30 | 480 |
Data extracted from multiple sources and compiled for comparative analysis.
Table 2: Binding Affinity (Ki, nM) of 8-Alkynyl-9-ethyladenine Derivatives at Human Adenosine Receptors
| Compound | R Group | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 5 | Pent-1-ynyl | 1200 | 1500 | 85 |
| 6 | Hex-1-ynyl | 1100 | 1400 | 70 |
| 7 | Phenylethynyl | 950 | 1100 | 15 |
| 8 | (4-Chlorophenyl)ethynyl | 880 | 1000 | 10 |
Data extracted from multiple sources and compiled for comparative analysis.
Experimental Protocols
General Synthesis of 2- and 8-Alkynyl-9-ethyladenine Derivatives
The synthesis of these derivatives is typically achieved through a Sonogashira cross-coupling reaction.[1]
Materials:
-
2-Iodo-9-ethyladenine or 8-Bromo-9-ethyladenine
-
Appropriate terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Dry Dimethylformamide (DMF) and Acetonitrile (CH3CN)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the halo-substituted 9-ethyladenine (1 equivalent) in a mixture of dry DMF and CH3CN (1:2), add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and CuI (0.005 equivalents).
-
Add triethylamine (4 equivalents) and the respective terminal alkyne (5 equivalents) to the reaction mixture.
-
Stir the reaction under a nitrogen atmosphere at room temperature. The reaction time will vary depending on the specific alkyne used.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of chloroform and methanol) to yield the desired alkynyl-9-ethyladenine derivative.[1]
Radioligand Binding Assay for Adenosine Receptors
This protocol is a generalized procedure for determining the binding affinity of test compounds at the A1, A2A, and A3 adenosine receptors.[2][4]
Materials:
-
Membrane preparations from CHO cells stably transfected with the respective human adenosine receptor subtype.
-
Radioligand (e.g., [3H]CCPA for A1, [3H]NECA for A2A and A3).[5]
-
Test compounds (9-ethyladenine derivatives).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known non-selective agonist like NECA).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membrane preparation (typically 20-40 µg of protein per well).
-
Add the radioligand at a concentration near its Kd value.
-
Add varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay for the A2B Adenosine Receptor
This assay is used to determine the functional activity of the compounds as antagonists at the A2B receptor, which is coupled to the stimulation of adenylyl cyclase.[2][6]
Materials:
-
CHO cells stably expressing the human A2B adenosine receptor.
-
NECA (5'-N-ethylcarboxamidoadenosine) as the agonist.
-
Test compounds (9-ethyladenine derivatives).
-
Forskolin (to potentiate the adenylyl cyclase activity).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the A2B-expressing CHO cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test compound (potential antagonist) for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of NECA (typically at its EC80) in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit.
-
Generate concentration-response curves for the antagonist and determine its IC50 value.
-
Calculate the Ki value from the IC50 using the appropriate pharmacological equation.
Mandatory Visualizations
Signaling Pathways of Adenosine Receptors
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for SAR Studies
Caption: Experimental workflow for SAR studies.
References
- 1. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide on the Core Pharmacology of 1-Ethyladenine
Disclaimer: Extensive literature searches for direct pharmacological data on 1-Ethyladenine have yielded limited specific results. The majority of available research focuses on its structural isomer, 9-Ethyladenine, and its derivatives. This guide will therefore focus on the well-documented pharmacology of 9-Ethyladenine as a close structural analog to infer the likely pharmacological profile of this compound, which is anticipated to be an antagonist of adenosine receptors. All quantitative data and specific experimental details provided herein pertain to 9-Ethyladenine and its derivatives.
Introduction
Adenosine is a ubiquitous purine nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. These receptors are implicated in a variety of pathological conditions, making them attractive targets for therapeutic intervention. Ethyladenine derivatives have emerged as a significant class of adenosine receptor antagonists. This technical guide provides a comprehensive overview of the core pharmacology of ethyladenine, with a specific focus on the well-characterized compound, 9-Ethyladenine, as a proxy for understanding the potential activity of this compound. It is hypothesized that, like its isomer, this compound acts as a competitive antagonist at adenosine receptors. This document outlines the binding affinities of 9-ethyladenine derivatives, the experimental protocols used to determine these interactions, and the downstream signaling pathways associated with adenosine receptor modulation.
Core Pharmacology of 9-Ethyladenine Derivatives
9-Ethyladenine serves as a foundational structure for a series of adenosine receptor antagonists. Substitutions at the 2- and 8-positions of the adenine core have been shown to yield compounds with high affinity and varying selectivity for the A₁, A₂A, and A₃ receptor subtypes. The antagonist activity at the A₂B receptor is typically determined through functional assays, such as the inhibition of adenylyl cyclase activity.
Mechanism of Action
As competitive antagonists, ethyladenine derivatives are proposed to bind to the adenosine receptors at the same site as the endogenous ligand, adenosine. This binding event does not elicit a cellular response but instead blocks the receptor from being activated by adenosine. This antagonism can modulate a variety of physiological responses, including neurotransmission, inflammation, and cardiovascular function.
Receptor Binding Profile
The binding affinities of various 9-ethyladenine derivatives for the human adenosine A₁, A₂A, and A₃ receptors have been determined through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
Quantitative Data
The following table summarizes the binding affinities (Kᵢ values) of select 9-ethyladenine derivatives for human adenosine receptors.
| Compound | A₁ Kᵢ (nM) | A₂A Kᵢ (nM) | A₃ Kᵢ (nM) | Reference |
| 9-Ethyl-8-phenyl-9H-adenine | 27 | 46 | 86 | [1] |
| 8-Ethoxy-9-ethyladenine | >1000 | 16 | >1000 | |
| 9-Ethyl-8-phenylethynyl-9H-adenine | 330 | 210 | 5.4 | |
| 2-Chloro-9-ethyl-8-phenyl-9H-adenine | 15 | 35 | 120 | |
| 9-Ethyl-2-phenylethynyl-9H-purin-6-ylamine | 1100 | 150 | 1300 | [2] |
| 8-Phenylethynyl-9-ethyladenine | 1200 | 1500 | 34 | [2] |
Experimental Protocols
The characterization of ethyladenine derivatives relies on standardized in vitro assays to determine their binding affinity and functional activity at adenosine receptors.
Radioligand Binding Assay for A₁, A₂A, and A₃ Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the A₁, A₂A, and A₃ adenosine receptors.
Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A₁, A₂A, or A₃ adenosine receptor.
-
Radioligands:
-
A₁: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
A₂A: [³H]CGS 21680 (2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxamidoadenosine)
-
A₃: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
Test compound (e.g., this compound or its derivatives).
-
Non-specific binding control (e.g., theophylline or a high concentration of a known agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its K₋d, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Adenylyl Cyclase Functional Assay for A₂B Receptors
This protocol describes a functional assay to determine the antagonist activity of a test compound at the A₂B adenosine receptor by measuring its effect on agonist-stimulated cyclic AMP (cAMP) production.
Objective: To determine the potency of a test compound as an antagonist of the A₂B receptor.
Materials:
-
Cells stably expressing the human A₂B adenosine receptor.
-
A known A₂B receptor agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).
-
Test compound (e.g., this compound or its derivatives).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Seeding: Seed the A₂B-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound (the potential antagonist) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the A₂B agonist (NECA) to the wells to stimulate adenylyl cyclase and cAMP production. Include control wells with no agonist and with agonist alone.
-
Incubation: Incubate the plate for a specific time to allow for cAMP accumulation.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in each well using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal cAMP production stimulated by the agonist.
-
This IC₅₀ value represents the potency of the compound as an A₂B receptor antagonist.
-
Signaling Pathways & Visualizations
Adenosine receptors are coupled to different G proteins and modulate distinct downstream signaling cascades. As an antagonist, this compound would be expected to block these pathways.
A₁ and A₃ Receptor Signaling
The A₁ and A₃ receptors primarily couple to inhibitory G proteins (Gᵢ/G₀).[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] They can also activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4][5]
A₂A and A₂B Receptor Signaling
The A₂A and A₂B receptors are coupled to stimulatory G proteins (Gₛ).[3] Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[6] PKA then phosphorylates various downstream targets, leading to diverse cellular responses.
Experimental Workflow for Antagonist Characterization
The logical workflow for characterizing a potential adenosine receptor antagonist like this compound involves a series of screening and validation steps.
Conclusion and Future Directions
The pharmacological profile of 9-ethyladenine and its derivatives strongly suggests that these compounds are potent and selective antagonists of adenosine receptors. While direct experimental data for this compound is currently lacking, it is reasonable to hypothesize that it shares this antagonistic activity. The methodologies and signaling pathways detailed in this guide provide a robust framework for the initial investigation and characterization of this compound's pharmacological properties.
Future research should prioritize the direct evaluation of this compound in radioligand binding and functional assays to confirm its activity and determine its receptor affinity and selectivity profile. Subsequent studies could then explore its effects on downstream signaling pathways and its potential therapeutic utility in relevant disease models. This systematic approach will be crucial in fully elucidating the pharmacological landscape of this and other novel ethyladenine derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Ethyladenine Derivatives: A Detailed Protocol for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-ethyladenine and its derivatives. This compound belongs to the class of N-alkylated purines, a group of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Notably, derivatives of ethyladenine have been identified as potent antagonists of adenosine receptors, making them valuable tools for studying neurological processes and for the potential development of therapeutics for conditions like Parkinson's disease.
The protocols outlined below describe two primary synthetic routes to obtain this compound: the direct alkylation of adenine and a method involving the ethylation of adenosine followed by glycosidic bond cleavage. Additionally, this guide includes information on the Dimroth rearrangement, a characteristic reaction of 1-alkylated adenines, and the role of ethyladenine derivatives in modulating adenosine receptor signaling pathways.
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Direct Ethylation of Adenine | Protocol 2: Ethylation of Adenosine & Hydrolysis |
| Starting Material | Adenine | Adenosine |
| Ethylating Agent | Ethyl iodide (or other ethylating agents) | Ethyl iodide |
| Key Steps | Direct alkylation of the purine ring | 1. Ethylation of the N1-position of adenosine. 2. Acidic hydrolysis of the glycosidic bond. |
| Regioselectivity | Low; yields a mixture of N1, N3, N7, and N9 isomers | High for N1-ethylation of the adenine moiety |
| Purification | Requires chromatographic separation of isomers | Straightforward purification of 1-ethyladenosine followed by hydrolysis |
| Reported Yield | Variable, dependent on reaction conditions and purification efficiency | 54% for the ethylation of adenosine to 1-ethyladenosine hydriodide[1] |
| Advantages | Fewer synthetic steps | High regioselectivity for the desired isomer |
| Disadvantages | Difficult separation of isomers | Requires an additional hydrolysis step |
Experimental Protocols
Protocol 1: Direct Synthesis of this compound via Alkylation of Adenine
This protocol describes a general method for the direct ethylation of adenine. It is important to note that this reaction typically yields a mixture of isomers (this compound, 3-ethyladenine, 7-ethyladenine, and 9-ethyladenine) that require careful chromatographic separation.
Materials:
-
Adenine
-
Ethyl iodide (EtI)
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Silica gel for column chromatography
-
Eluent system (e.g., dichloromethane/methanol gradient)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve adenine (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and stir under a reflux condenser for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of ethylated adenine isomers, is purified by silica gel column chromatography. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is typically effective for separating the isomers. The fractions containing this compound are collected and the solvent is evaporated to yield the pure product.
Protocol 2: Synthesis of this compound from Adenosine
This two-step protocol offers a regioselective route to this compound by first ethylating adenosine at the N1 position, followed by the cleavage of the ribose group.
Step 1: Synthesis of 1-Ethyladenosine Hydriodide [1]
Materials:
-
Adenosine
-
Ethyl iodide (EtI)
-
N,N-Dimethylacetamide (AcNMe₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend adenosine (1 equivalent) in anhydrous N,N-dimethylacetamide.
-
Addition of Ethylating Agent: Add ethyl iodide (a suitable excess) to the suspension.
-
Reaction: Heat the mixture in an oil bath at 35-38°C for 90 hours under an inert atmosphere with constant stirring.
-
Isolation: Upon completion, the product, 1-ethyladenosine hydriodide, will precipitate from the reaction mixture. Collect the solid by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum. A yield of approximately 54% can be expected[1].
Step 2: Hydrolysis of 1-Ethyladenosine to this compound [1]
Materials:
-
1-Ethyladenosine hydriodide
-
0.5 N Hydrochloric acid (HCl)
-
Heating mantle or water bath
-
pH meter or pH paper
-
Beaker
-
Ice bath
Procedure:
-
Hydrolysis: Dissolve the 1-ethyladenosine hydriodide from the previous step in 0.5 N aqueous HCl.
-
Heating: Heat the solution at 92-94°C for 30 minutes[1].
-
Neutralization and Precipitation: Cool the reaction mixture in an ice bath and carefully neutralize it with a suitable base (e.g., ammonium hydroxide) to a pH of approximately 7-8. The this compound product will precipitate out of the solution.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry to obtain the final product.
Mandatory Visualizations
Caption: General workflow for the direct synthesis of this compound.
Caption: Modulation of the adenosine receptor signaling pathway by agonists and antagonists.
References
Application Note: Utilizing 9-Ethyladenine in Adenosine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation. As such, they are significant targets for therapeutic intervention in various diseases. The development of selective ligands for these receptors is paramount for elucidating their function and for drug discovery. 9-Ethyladenine is a precursor for a class of competitive antagonists for adenosine receptors. Its derivatives have been shown to exhibit high affinity and selectivity for A1, A2A, and A3 receptor subtypes[1][2]. This document provides a detailed protocol for utilizing 9-ethyladenine and its derivatives in competitive radioligand binding assays to determine their affinity and selectivity for human adenosine receptors.
Principle of the Assay
Competitive radioligand binding assays are a fundamental technique to characterize the interaction of a test compound with a receptor. This assay measures the ability of an unlabeled compound (the "competitor," e.g., 9-ethyladenine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of the ligand's affinity for the receptor.
Data Presentation: Binding Affinity of 9-Ethyladenine Derivatives
The following table summarizes representative binding affinities (Ki) of various 9-ethyladenine derivatives for the human adenosine receptor subtypes. These values are indicative of the potential for this scaffold to be developed into potent and selective adenosine receptor antagonists.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 8-phenyl-9-ethyladenine | 27[1] | >10,000 | 86[1] |
| 8-ethoxy-9-ethyladenine | 1,600 | 46[1] | >10,000 |
| 9-ethyl-8-phenylethynyl-9H-adenine | >10,000 | 1,200 | 86[1] |
Note: The data presented are for substituted derivatives of 9-ethyladenine and are intended to be representative. Actual values for 1-Ethyladenine or other specific derivatives must be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Cell Membranes: Membranes from cell lines stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3) (e.g., CHO or HEK293 cells).
-
Radioligands:
-
A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
A2A Receptor: [³H]-CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine)
-
A3 Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5'-(N-methyluronamide))
-
-
Test Compound: this compound or its derivatives, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM NECA - 5'-N-Ethylcarboxamidoadenosine).
-
Scintillation Cocktail.
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
Experimental Workflow
Caption: Experimental workflow for the competitive adenosine receptor binding assay.
Detailed Methodology
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C. On the day of the experiment, add adenosine deaminase to the required volume of buffer.
-
Prepare a stock solution of this compound (or derivative) in DMSO (e.g., 10 mM). Create a serial dilution of the test compound in the assay buffer.
-
Dilute the radioligand stock to the desired concentration in the assay buffer. The final concentration should be approximately equal to its Kd value for the respective receptor.
-
-
Membrane Preparation:
-
Thaw the vial of cell membranes expressing the target adenosine receptor subtype on ice.
-
Dilute the membranes in ice-cold assay buffer to a concentration that will result in adequate signal-to-noise ratio (typically 5-20 µg of protein per well).
-
-
Assay Procedure (for a 96-well plate):
-
To each well, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control (e.g., 10 µM NECA).
-
25 µL of the serially diluted this compound or assay buffer (for total and non-specific binding controls).
-
50 µL of the diluted radioligand.
-
100 µL of the diluted cell membranes.
-
-
The final assay volume in each well is 200 µL.
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking. The optimal incubation time should be determined in preliminary experiments.
-
-
Separation of Bound and Free Ligand:
-
Pre-soak the filter plate with wash buffer.
-
Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to aspirate the liquid.
-
Wash each well of the filter plate 3-4 times with 200 µL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes are coupled to different G proteins and initiate distinct intracellular signaling cascades.
A1 and A3 Receptor Signaling
A1 and A3 receptors primarily couple to Gi/o proteins.
Caption: A1 and A3 receptor signaling pathway.
A2A and A2B Receptor Signaling
A2A and A2B receptors are primarily coupled to Gs proteins.
Caption: A2A and A2B receptor signaling pathway.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to characterize the binding of this compound and its derivatives to adenosine receptors. By following these methodologies, scientists can effectively determine the affinity and selectivity of novel compounds, contributing to the development of new therapeutic agents targeting the adenosinergic system.
References
Application of 1-Ethyladenine Derivatives in Radioligand Studies for Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyladenine serves as a foundational scaffold for the development of potent and selective antagonists for adenosine receptors. Its derivatives have been instrumental in the characterization and study of these receptors through radioligand binding assays. This document provides detailed application notes and protocols for the use of this compound derivatives in competitive radioligand binding studies, a critical technique in pharmacology and drug discovery for determining the affinity of unlabeled compounds for a specific receptor. While this compound itself is a precursor, its substituted analogs are the active compounds of interest in these assays.[1][2]
Data Presentation: Binding Affinities of this compound Derivatives
The following tables summarize the binding affinities (Ki values) of various 2- and 8-substituted 9-ethyladenine derivatives for human and rat adenosine receptor subtypes. These values were determined using radioligand competition binding assays.[3]
Table 1: Affinities of 2- and 8-Alkynyl-9-ethyladenines at Human Adenosine Receptors [3]
| Compound | Substitution | A1 Ki (μM) | A2A Ki (μM) | A3 Ki (μM) |
| 7 | 2-Phenylethynyl | >10 | 1.18 | 0.24 |
| 17 | 8-Phenylethynyl | 0.09 | >10 | >10 |
Ki values were determined in radioligand binding assays using membranes from CHO cells stably transfected with human adenosine receptor subtypes. The radioligands used were [3H]CCPA for A1, and [3H]NECA for A2A and A3 receptors.[3]
Table 2: Affinities of 2- and 8-Alkynyl-9-ethyladenines at Rat Adenosine Receptors [3]
| Compound | Substitution | A1 Ki (μM) | A2A Ki (μM) | A3 Ki (μM) |
| 7 | 2-Phenylethynyl | >10 | 1.3 | 0.35 |
| 17 | 8-Phenylethynyl | 0.12 | >10 | >10 |
Ki values were determined using rat cortex for A1, rat striatum for A2A, and rat testis for A3 receptors. The radioligands used were [3H]CHA for A1, [3H]CGS 21680 for A2A, and [125I]ABMECA for A3 receptors.[3]
Experimental Protocols
I. General Radioligand Binding Assay Protocol
Radioligand binding assays are a fundamental tool for measuring the affinity of a ligand for a receptor.[4] The following is a generalized protocol for a competitive binding assay to determine the Ki of a this compound derivative.
A. Materials and Reagents
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human adenosine receptor subtype of interest (A1, A2A, or A3).[2][3]
-
Radioligands:
-
Unlabeled Ligands: this compound derivative (test compound).
-
Non-specific Binding Control: Theophylline or R-PIA.[3]
-
Buffers:
-
Scintillation Cocktail: Betaplate Scint or similar.[5]
-
Equipment:
-
Homogenizer
-
Centrifuge
-
96-well plates
-
FilterMate™ harvester or similar filtration apparatus
-
GF/C filters
-
Scintillation counter (e.g., Wallac® TriLux 1450 MicroBeta counter).[5]
-
B. Membrane Preparation
-
Harvest cultured CHO cells and wash them with PBS.[5]
-
Homogenize the cells in 20 volumes of cold lysis buffer.[5]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large cellular debris.[5]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[5]
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection, aliquot, and store at -80°C.[5]
-
Determine the protein concentration of the membrane preparation using a BCA assay.[5]
C. Competition Binding Assay
-
On the day of the assay, thaw the membrane preparation and resuspend the pellet in the final assay binding buffer.[5]
-
The assay is performed in 96-well plates with a final volume of 250 µL per well.[5]
-
To each well, add:
-
For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 mM theophylline or 100 µM R-PIA) instead of the test compound.[3]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Terminate the incubation by rapid vacuum filtration onto 0.3% PEI-presoaked GF/C filters using a 96-well FilterMate™ harvester.[5]
-
Wash the filters four times with ice-cold wash buffer.[5]
-
Dry the filters for 30 minutes at 50°C.[5]
-
Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.[5]
D. Data Analysis
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.[5]
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (e.g., with Prism® software).[5]
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizations
Signaling Pathway of Adenosine Receptors
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate a variety of physiological effects. The binding of an antagonist, such as a this compound derivative, blocks the receptor and prevents its activation by the endogenous ligand, adenosine. This, in turn, inhibits the downstream signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
1-Ethyladenine as a Molecular Probe for Receptor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyladenine and its derivatives have emerged as valuable molecular probes for studying adenosine receptors, a class of G protein-coupled receptors (GPCRs) integral to various physiological processes. These synthetic molecules, particularly 9-ethyladenine derivatives, exhibit notable affinity and selectivity for different adenosine receptor subtypes (A1, A2A, and A3), acting primarily as competitive antagonists. Their utility lies in their ability to selectively block receptor activity, enabling researchers to elucidate the roles of specific receptor subtypes in cellular signaling and disease pathways. This document provides detailed application notes and experimental protocols for the use of this compound-based probes in receptor binding and functional assays.
Data Presentation
The binding affinities of 9-ethyladenine derivatives for human adenosine receptors are summarized below. This data is crucial for designing experiments, as it informs the appropriate concentrations to be used for effective receptor antagonism.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| 9-Ethyladenine Derivative | A1 | 27 nM | [1][2] |
| 9-Ethyladenine Derivative | A2A | 46 nM | [1][2] |
| 9-Ethyladenine Derivative | A3 | 86 nM | [1][2] |
Signaling Pathways
Adenosine receptors are coupled to different G proteins and modulate the production of the second messenger cyclic AMP (cAMP). A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. This compound derivatives, acting as antagonists, block the binding of the endogenous agonist adenosine, thereby preventing these downstream signaling events.
Caption: Antagonistic action of this compound on Adenosine Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments using this compound derivatives as molecular probes are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a this compound derivative) for a specific adenosine receptor subtype. It involves competing the test compound against a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells stably transfected with the receptor).
-
Radiolabeled ligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Unlabeled this compound derivative (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a known non-radiolabeled antagonist (e.g., 10 µM NECA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates and vacuum manifold (optional, for high-throughput).
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells expressing the target receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
Assay Buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled this compound derivative (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 5-20 µg of protein per well).
-
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
References
Application Notes and Protocols for the Purification of 1-Ethyladenine via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-Ethyladenine using column chromatography, a fundamental technique for the isolation of individual chemical compounds from a mixture.[1][2][3] The protocol is designed to be a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a derivative of adenine, a purine nucleobase.[4][5] As a precursor to competitive antagonists of adenosine receptors, it is a compound of interest in pharmacological research and drug development.[6] Achieving high purity of this compound is critical for accurate in-vitro and in-vivo studies. Column chromatography is a versatile and widely used method for purifying organic compounds.[1][2][7] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7][8]
This application note describes a normal-phase column chromatography method for the purification of this compound. In this method, a polar stationary phase, silica gel, is used in conjunction with a less polar mobile phase.[3][9] More polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus elute more slowly than less polar impurities.[7]
Data Presentation
The efficiency of the purification process can be evaluated by monitoring parameters such as the retention factor (Rf) on Thin Layer Chromatography (TLC), elution volume, yield, and final purity. The following table provides a representative example of data that should be collected during the purification of this compound.
| Parameter | Value |
| TLC Analysis (pre-purification) | |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol (95:5 v/v) |
| Rf of this compound | ~0.35 |
| Rf of Impurity 1 (less polar) | ~0.60 |
| Rf of Impurity 2 (more polar) | ~0.10 |
| Column Chromatography Parameters | |
| Stationary Phase | Silica Gel (60-120 mesh)[9] |
| Column Dimensions | 30 cm x 2 cm |
| Mobile Phase (Eluent) | Gradient: Dichloromethane to Dichloromethane:Methanol (98:2 v/v) |
| Flow Rate | 2 mL/min |
| Purification Results | |
| Elution Volume for this compound | 80-120 mL |
| Yield | >90% (representative) |
| Purity (by HPLC/NMR) | >99% (representative) |
Experimental Protocol
This protocol outlines the steps for the purification of this compound from a hypothetical reaction mixture containing less polar and more polar impurities.
Materials and Equipment:
-
Crude this compound sample
-
Silica gel (60-120 mesh)[9]
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Hexanes, analytical grade
-
Ethyl Acetate, analytical grade
-
Glass chromatography column with stopcock[1]
-
Sand, washed
-
Beakers, Erlenmeyer flasks, and test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
1. Preparation of the Mobile Phase (Eluent):
-
Prepare a series of eluents with increasing polarity. For example, start with 100% Dichloromethane and gradually increase the proportion of Methanol (e.g., 99:1, 98:2, 95:5 DCM:MeOH). The optimal solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.3 for this compound.[10]
2. Column Packing:
-
Ensure the chromatography column is clean and dry.
-
Insert a small plug of cotton wool or ensure a glass frit is in place at the bottom of the column to support the packing material.[2][8]
-
Add a thin layer of sand over the cotton plug.[10]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane).[1][2]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[1] Gently tap the column to promote even packing.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[10]
3. Sample Preparation and Loading:
-
Dissolve the crude this compound sample in a minimum amount of the mobile phase or a slightly more polar solvent in which it is readily soluble. Information on solubility indicates that this compound is soluble in water, DMSO, and slightly in methanol.[4][5][6][11] For normal phase chromatography, it is best to dissolve the sample in the mobile phase if possible, or a small amount of a more polar solvent like methanol and adsorb it onto a small amount of silica gel.
-
To adsorb the sample onto silica, dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[10]
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Alternatively, if the sample is dissolved in a small volume of the initial eluent, carefully pipette the solution directly onto the top layer of sand.[8]
4. Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).[9]
-
Maintain a constant head of eluent above the stationary phase to ensure continuous flow.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the this compound. For example, after eluting the less polar impurities with 100% DCM, switch to a 98:2 DCM:MeOH mixture.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.[9]
5. Analysis of Fractions and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it in the appropriate mobile phase.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the purification strategy.
References
- 1. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. 9-Ethyl Adenine | 2715-68-6 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. columbia.edu [columbia.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. glpbio.com [glpbio.com]
Employing 1-Ethyladenine in NMR Spectroscopy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique extensively utilized in drug discovery and chemical biology. It provides high-resolution structural and dynamic information about molecules in solution, making it an invaluable tool for studying biomolecular interactions. This document provides detailed application notes and protocols for the use of 1-Ethyladenine as a molecular probe in NMR spectroscopy studies, particularly focusing on its application in fragment-based drug discovery (FBDD) and for characterizing interactions with protein and nucleic acid targets.
This compound, a derivative of the nucleobase adenine, can serve as a valuable fragment or molecular probe due to its structural similarity to endogenous ligands and its potential to form specific interactions with target macromolecules. NMR methods can be employed to detect its binding, determine binding affinity, map the interaction site, and elucidate the structural basis of recognition.
Application Notes
Fragment-Based Screening using this compound
This compound is an ideal candidate for inclusion in fragment libraries for screening against a variety of biological targets. Its small size and purine scaffold are common features in many endogenous ligands, increasing the likelihood of identifying binding "hot spots" on a target's surface. Ligand-observed NMR techniques are particularly well-suited for screening fragments like this compound.
-
Saturation Transfer Difference (STD) NMR: This technique is highly sensitive for detecting the transient binding of small molecules to large macromolecules. By irradiating the protein, saturation is transferred to bound ligands, allowing for the identification of binders from a mixture of compounds. This compound can be included in a cocktail of fragments for efficient primary screening.
-
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method also detects binding by observing the ligand signals and is effective for identifying weak interactions. It relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.
Characterizing Protein-Ligand Interactions
Once a binding event is detected, protein-observed NMR methods can provide detailed information about the interaction between this compound and a target protein.
-
Chemical Shift Perturbation (CSP) Mapping: By acquiring 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein upon titration with this compound, changes in the chemical shifts of specific amino acid residues can be monitored. Residues exhibiting significant chemical shift perturbations are likely located in or near the binding site. This information is crucial for mapping the interaction surface and guiding structure-activity relationship (SAR) studies.
-
Dissociation Constant (Kd) Determination: The magnitude of chemical shift changes as a function of ligand concentration can be used to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity. This is essential for ranking the potency of different fragments or lead compounds.
Probing Nucleic Acid Interactions
The structural similarity of this compound to adenine makes it a suitable probe for studying interactions with nucleic acids, such as RNA aptamers or riboswitches.
-
Imino Proton NMR: The imino protons of guanine and uracil in RNA are sensitive to changes in base pairing and tertiary structure. 1D ¹H NMR spectra of the imino region can be used to monitor conformational changes in an RNA target upon binding of this compound.
-
NOESY-Based Structural Studies: Intermolecular Nuclear Overhauser Effect (NOE) signals between this compound and the nucleic acid target can provide distance restraints for determining the three-dimensional structure of the complex.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from NMR studies employing this compound. Please note that the values presented here are for illustrative purposes and actual experimental results will vary depending on the specific target and experimental conditions.
Table 1: Chemical Shift Perturbations of Target Protein X upon Binding to this compound
| Residue No. | Amino Acid | Initial Chemical Shift (¹H, ¹⁵N in ppm) | Final Chemical Shift (¹H, ¹⁵N in ppm) | Combined Chemical Shift Perturbation (Δδ_comb in ppm) |
| 25 | Gly | (8.31, 109.5) | (8.45, 110.1) | 0.15 |
| 42 | Val | (7.98, 121.2) | (8.15, 121.9) | 0.19 |
| 43 | Ile | (8.12, 118.7) | (8.33, 119.0) | 0.21 |
| 78 | Leu | (7.65, 125.4) | (7.68, 125.5) | 0.04 |
| 95 | Ala | (8.01, 123.8) | (8.02, 123.8) | 0.01 |
Note: The combined chemical shift perturbation is calculated as: Δδ_comb = √[ (Δδ_H)² + (α * Δδ_N)² ], where α is a scaling factor (typically ~0.14-0.2).
Table 2: Binding Affinity of this compound for Various Targets
| Target | NMR Method | Dissociation Constant (Kd) |
| Protein X (Kinase) | CSP Titration | 150 µM |
| Protein Y (Bromodomain) | STD NMR | 500 µM |
| RNA Aptamer Z | Imino Proton Titration | 80 µM |
Experimental Protocols
Protocol 1: Fragment-Based Screening using STD NMR
Objective: To identify binding of this compound to a target protein from a fragment cocktail.
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.4, in 99.9% D₂O).
-
Prepare a stock solution of a fragment cocktail containing this compound and other non-overlapping fragments (e.g., 10 mM each in DMSO-d6).
-
The final NMR sample should contain 10-50 µM protein and 100-200 µM of each fragment. The final DMSO-d6 concentration should be kept low (<5%) to avoid protein denaturation.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹H NMR spectrum of the fragment cocktail without the protein.
-
Acquire an STD NMR spectrum of the mixture of protein and fragment cocktail.
-
Use a selective saturation pulse train applied on-resonance with protein signals (e.g., at 0.5 ppm) and off-resonance (e.g., at 30 ppm).
-
The saturation time (typically 1-2 seconds) should be optimized.
-
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
-
Data Analysis:
-
Identify signals in the STD spectrum that correspond to the protons of this compound by comparing with the reference spectrum. The presence of these signals indicates binding.
-
Caption: Workflow for STD NMR-based fragment screening.
Protocol 2: Chemical Shift Perturbation (CSP) Titration
Objective: To map the binding site of this compound on a target protein and determine the dissociation constant (Kd).
-
Sample Preparation:
-
Prepare a stock solution of ¹⁵N-labeled target protein (e.g., 100-200 µM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.8, in 90% H₂O/10% D₂O).
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Perform a titration by adding increasing amounts of the this compound stock solution to the protein sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point (e.g., at ligand-to-protein molar ratios of 0.5:1, 1:1, 2:1, 5:1, 10:1).
-
-
Data Analysis:
-
Overlay the HSQC spectra from all titration points.
-
Track the chemical shift changes for each assigned backbone amide resonance.
-
Calculate the combined chemical shift perturbation (Δδ_comb) for each residue.
-
Plot Δδ_comb as a function of residue number to identify the binding site.
-
Fit the chemical shift changes of significantly perturbed residues as a function of the total ligand concentration to a one-site binding model to determine the Kd.
-
Caption: Workflow for CSP mapping and Kd determination.
Signaling Pathways and Logical Relationships
While this compound is not a known signaling molecule itself, it can be used as a tool to probe signaling pathways by targeting specific proteins within those pathways. For instance, if this compound is found to bind to a particular kinase, its effect on the downstream signaling cascade can be investigated. The logical relationship for such a study is depicted below.
Caption: Logical flow of a study using this compound.
A Practical Guide to Working with 1-Ethyladenine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive application notes and detailed protocols for the safe and effective use of 1-Ethyladenine in a laboratory setting. This compound serves as a valuable precursor for the synthesis of adenosine receptor antagonists and is a subject of interest in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound (also known as 9-Ethyladenine) is a derivative of the purine base adenine. A summary of its key chemical and physical properties is provided below.
| Property | Value | Reference |
| CAS Number | 2715-68-6 | [1] |
| Molecular Formula | C₇H₉N₅ | [1] |
| Molecular Weight | 163.18 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Solubility | H₂O: 100 mg/mL (612.82 mM) (requires sonication) DMSO: 62.5 mg/mL (383.01 mM) (requires sonication) | [2] |
| Melting Point | > 360 °C | [3] |
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial for laboratory safety and maintaining the compound's integrity.
Safety Precautions
This compound is classified as toxic if swallowed[2][3]. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[2][3]
-
In Case of Skin Contact: Wash off immediately with plenty of water and soap.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
Storage and Stability
Proper storage is essential to prevent degradation.
| Condition | Duration | Notes |
| Stock Solution (-80°C) | 6 months | Protect from light. |
| Stock Solution (-20°C) | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| Solid Form | Store in a cool, well-ventilated place. | Protect from UV radiation/sunlight and humidity. |
A study on adenine-based cytokinins suggests that they are stable in aqueous solutions for up to 90 days when stored at -20°C, 2-6°C, or 25°C, and can withstand autoclaving[4][5]. While this provides some indication of stability for the adenine core, specific stability studies for this compound are recommended for long-term experiments.
Waste Disposal
Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous waste[6]. Collect in closed, suitable containers for disposal[3].
Application Notes: Mechanism of Action
This compound is primarily utilized as a precursor for the development of competitive antagonists for adenosine receptors (A₁, A₂A, and A₃)[7]. Its derivatives have shown high affinity and selectivity for these receptors. Notably, this compound itself does not significantly inhibit adenine phosphoribosyltransferase (APRT), making it a useful tool for studying adenosine receptor-related pathways without confounding effects on APRT[2][7].
Adenosine Signaling Pathway
Adenosine is a crucial signaling molecule that exerts its effects through four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The activation of these receptors triggers various downstream signaling cascades. The general adenosine signaling pathway is depicted below.
Caption: Generalized Adenosine Signaling Pathway.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in the lab. Optimization may be required depending on the specific cell line or experimental model.
Preparation of Stock Solutions
A standardized workflow for preparing stock solutions is essential for reproducibility.
Caption: Workflow for Preparing this compound Stock Solutions.
Protocol:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO for a high concentration stock or sterile water for a lower concentration). To increase solubility, the tube can be warmed to 37°C and vortexed or sonicated[2].
-
Sterilization: For use in cell culture, if the stock solution is prepared in water or a buffer, it should be filter-sterilized through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[2][8].
In Vitro Cellular Assay: Adenosine Receptor Antagonist Screening
This protocol outlines a general method for screening the antagonistic activity of this compound derivatives on adenosine receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine receptor of interest (A₁, A₂A, or A₃).
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound or its derivatives (test compounds).
-
Adenosine receptor agonist (e.g., NECA).
-
cAMP assay kit.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in the appropriate assay buffer.
-
Pre-incubation: Remove the culture medium from the cells and wash with a serum-free medium or buffer. Add the diluted test compound to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add the adenosine receptor agonist (e.g., NECA at its EC₅₀ concentration) to the wells containing the test compound and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value of the this compound derivative by plotting the percentage of inhibition of the agonist response against the log concentration of the derivative.
| Parameter | Suggested Range |
| Cell Seeding Density | 10,000 - 50,000 cells/well |
| Test Compound Concentration | 1 nM - 100 µM |
| Pre-incubation Time | 30 - 60 minutes |
| Agonist (NECA) Concentration | EC₅₀ value for the specific receptor |
| Agonist Incubation Time | 15 - 30 minutes |
In Vivo Administration
For in vivo studies, this compound needs to be formulated in a suitable vehicle for administration. The following are example formulations that have been used for related compounds.
| Formulation | Components | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (18.38 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (18.38 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (18.38 mM) |
Data adapted from MedchemExpress for 9-Ethyladenine[8].
Protocol for Formulation 1:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution[8].
Note on In Vivo Studies: An in vivo study with 9-Ethyladenine in mice involved intraperitoneal injections three times a week for 4-5 weeks at doses of 2.5x10⁻⁶ mol and 1.25x10⁻⁵ mol. The higher dose was reported to cause chronic toxicity[7]. This information should be considered when designing in vivo experiments.
Conclusion
This guide provides essential information and protocols for the laboratory use of this compound. By adhering to the safety guidelines and utilizing the provided experimental frameworks, researchers can effectively and safely incorporate this compound into their studies on adenosine receptor signaling and drug discovery. As with any experimental work, optimization of the provided protocols for specific applications is encouraged.
References
- 1. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flinnsci.com [flinnsci.com]
- 5. Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Novel Assays Using 1-Ethyladenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyladenine is a purine derivative with structural similarities to endogenous nucleosides and signaling molecules. While its biological role is not extensively characterized, its structural resemblance to adenosine suggests potential interactions with purinergic signaling pathways, particularly adenosine receptors. Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial in various physiological processes, including cardiovascular function, neurotransmission, and inflammation, making them attractive targets for drug discovery.
These application notes provide a framework for developing novel assays to investigate the biological activity of this compound, with a focus on its potential modulation of adenosine receptor signaling. The provided protocols offer detailed methodologies for cell-based assays to screen for such activity.
Application Note 1: Screening for this compound Activity on Adenosine Receptor-Mediated cAMP Signaling
Objective: To determine if this compound can modulate the activity of adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels. Adenosine A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP, while A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP.
Proposed Assays:
-
Agonist Assay: To test if this compound can directly activate adenosine receptors and induce a change in cAMP levels.
-
Antagonist Assay: To determine if this compound can block the effect of a known adenosine receptor agonist.
Data Presentation: The quantitative data from these assays can be summarized in tables to compare the effects of this compound with control compounds.
Table 1: Hypothetical Agonist Activity of this compound on cAMP Levels in Cells Expressing Adenosine Receptor Subtypes
| Cell Line | Receptor Subtype | Treatment | This compound Concentration (µM) | cAMP Level (pmol/well) | Fold Change vs. Vehicle |
| HEK293 | A1 | Vehicle | 0 | 10.2 ± 0.8 | 1.0 |
| This compound | 1 | 9.8 ± 0.7 | 0.96 | ||
| This compound | 10 | 8.1 ± 0.6 | 0.79 | ||
| This compound | 100 | 6.5 ± 0.5 | 0.64 | ||
| NECA (Control Agonist) | 10 | 4.3 ± 0.4 | 0.42 | ||
| HEK293 | A2A | Vehicle | 0 | 5.1 ± 0.4 | 1.0 |
| This compound | 1 | 5.3 ± 0.5 | 1.04 | ||
| This compound | 10 | 6.8 ± 0.6 | 1.33 | ||
| This compound | 100 | 8.9 ± 0.7 | 1.75 | ||
| NECA (Control Agonist) | 10 | 15.7 ± 1.2 | 3.08 |
Table 2: Hypothetical Antagonist Activity of this compound on NECA-Stimulated cAMP Levels
| Cell Line | Receptor Subtype | Treatment | This compound Concentration (µM) | cAMP Level (pmol/well) | % Inhibition of NECA Response |
| HEK293 | A1 | Vehicle | 0 | 10.1 ± 0.9 | N/A |
| NECA (10 µM) | 0 | 4.5 ± 0.4 | 0 | ||
| NECA + this compound | 1 | 5.2 ± 0.5 | 12.5 | ||
| NECA + this compound | 10 | 7.8 ± 0.6 | 58.9 | ||
| NECA + this compound | 100 | 9.5 ± 0.8 | 89.3 | ||
| NECA + DPCPX (Control Antagonist) | 1 | 9.8 ± 0.7 | 94.6 | ||
| HEK293 | A2A | Vehicle | 0 | 5.2 ± 0.4 | N/A |
| NECA (10 µM) | 0 | 15.5 ± 1.1 | 0 | ||
| NECA + this compound | 1 | 14.1 ± 1.0 | 13.6 | ||
| NECA + this compound | 10 | 9.8 ± 0.8 | 55.3 | ||
| NECA + this compound | 100 | 6.1 ± 0.5 | 91.3 | ||
| NECA + ZM241385 (Control Antagonist) | 1 | 5.8 ± 0.5 | 94.2 |
Application Note 2: Assessing the Impact of this compound on Cell Viability and Proliferation
Objective: To evaluate the cytotoxic or cytostatic effects of this compound on different cell lines. This is a critical step in early-stage drug development to identify a therapeutic window and potential off-target effects.
Proposed Assay:
-
MTT or MTS Assay: A colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability and proliferation.
Data Presentation: The results can be presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in a tabular format for easy comparison across cell lines.
Table 3: Hypothetical Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| HeLa | Cervical Cancer | > 200 | 0.8 |
| A549 | Lung Cancer | 150 ± 12.5 | 1.2 |
| MCF-7 | Breast Cancer | > 200 | 1.5 |
| HEK293 | Embryonic Kidney | > 200 | 2.1 |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
Materials:
-
HEK293 cells stably expressing the adenosine receptor of interest (A1, A2A, A3, etc.)
-
This compound
-
NECA (5'-(N-Ethylcarboxamido)adenosine) - a non-selective adenosine receptor agonist
-
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) - a selective A1 antagonist
-
ZM241385 - a selective A2A antagonist
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white opaque microplates
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the target adenosine receptor in a 384-well plate at a density of 2,000-5,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Create a serial dilution of this compound to achieve the final desired concentrations.
-
Prepare stock solutions of control agonist (NECA) and antagonists (DPCPX, ZM241385).
-
-
Agonist Assay:
-
Add 2.5 µL of varying concentrations of this compound or NECA to the wells.
-
For vehicle control wells, add 2.5 µL of the solvent.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Assay:
-
Add 2.5 µL of varying concentrations of this compound or control antagonist to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of NECA at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for another 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Follow the manufacturer's instructions for the chosen cAMP assay kit to lyse the cells and measure the cAMP levels.
-
Read the plate on a multimode plate reader.
-
-
Data Analysis:
-
Calculate the fold change in cAMP levels compared to the vehicle control for the agonist assay.
-
For the antagonist assay, calculate the percentage inhibition of the NECA response.
-
Plot dose-response curves and determine EC50 or IC50 values.
-
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cell lines of interest (e.g., HeLa, A549, MCF-7, HEK293)
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a serial dilution of this compound and Doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include vehicle control wells (medium with solvent).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 value for each compound.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for adenosine A1, A2A, and A3 receptors. These pathways represent potential targets for modulation by this compound.
Synthesis of Substituted 9-Ethyladenines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the step-by-step synthesis of substituted 9-ethyladenines. These compounds are of significant interest in medicinal chemistry, particularly as antagonists of adenosine receptors, and have potential applications in the treatment of various diseases, including neurodegenerative disorders and cancer. The following sections detail the synthetic strategies for introducing substituents at the C2, C8, and N6 positions of the 9-ethyladenine scaffold, along with relevant quantitative data and signaling pathway diagrams to illustrate their biological context.
Synthesis of the 9-Ethyladenine Scaffold
The foundational step in synthesizing substituted 9-ethyladenines is the regioselective ethylation of adenine at the N9 position. While direct alkylation of adenine can lead to a mixture of isomers (N1, N3, N7, and N9), the N9-substituted product is generally favored when using a polar aprotic solvent and a suitable base.[1][2]
Experimental Protocol: N9-Ethylation of Adenine
A common method for the synthesis of 9-ethyladenine involves the reaction of adenine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
Materials:
-
Adenine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred suspension of adenine (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Add ethyl iodide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford 9-ethyladenine.
Quantitative Data for N9-Ethylation:
| Product | Reagents | Solvent | Base | Reaction Time | Yield (%) |
|---|
| 9-Ethyladenine | Adenine, Ethyl Iodide | DMF | K₂CO₃ | 4-6 h | 60-70% |
Synthesis of C2- and C8-Substituted 9-Ethyladenines
Substitution at the C2 and C8 positions of the purine ring is a key strategy for modulating the pharmacological activity of 9-ethyladenine derivatives. A versatile approach involves the use of halogenated 9-ethyladenine precursors, such as 2-iodo-9-ethyladenine or 8-bromo-9-ethyladenine, which can then undergo palladium-catalyzed cross-coupling reactions to introduce a variety of substituents.[3]
General Workflow for C2/C8 Substitution:
Caption: General workflow for the synthesis of C2- and C8-substituted 9-ethyladenines.
Synthesis of 2-Iodo- and 8-Bromo-9-Ethyladenine Precursors
Protocol for 8-Bromo-9-ethyladenine: 8-Bromo-9-ethyladenine can be synthesized by the direct bromination of 9-ethyladenine.
Materials:
-
9-Ethyladenine
-
Bromine
-
Sodium acetate
-
Acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve 9-ethyladenine in a mixture of acetic acid and sodium acetate.
-
Slowly add a solution of bromine in acetic acid to the mixture at room temperature.
-
Stir the reaction for 2-3 hours.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution).
-
Collect the precipitate by filtration, wash with water, and dry to yield 8-bromo-9-ethyladenine.
Protocol for 2-Iodo-9-ethyladenine: 2-Iodo-9-ethyladenine can be prepared from 2-amino-9-ethyladenine via a Sandmeyer-type reaction.
Materials:
-
2-Amino-9-ethyladenine
-
Sodium nitrite
-
Hydroiodic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-amino-9-ethyladenine in hydroiodic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Neutralize the reaction with a suitable base and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 2-iodo-9-ethyladenine.
Palladium-Catalyzed Cross-Coupling for C2 and C8-Alkynylation
A powerful method for introducing substituents at the C2 and C8 positions is the Sonogashira cross-coupling reaction, which allows for the formation of carbon-carbon bonds between the halogenated purine and a terminal alkyne.[3]
General Protocol for Sonogashira Coupling:
-
To a solution of 2-iodo-9-ethyladenine or 8-bromo-9-ethyladenine (1 equivalent) in a mixture of dry DMF and acetonitrile (1:2), add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.005 equivalents).[3]
-
Add triethylamine (4 equivalents) and the desired terminal alkyne (5 equivalents).[3]
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for the specified time (see table below).[3]
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2- or 8-alkynyl-9-ethyladenine derivative.[3]
Quantitative Data for C2- and C8-Alkynylation of 9-Ethyladenine:
| Starting Material | Alkyne | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Iodo-9-ethyladenine | 1-Pentyne | 9-Ethyl-2-(pent-1-yn-1-yl)adenine | 24 | 51 |
| 2-Iodo-9-ethyladenine | 1-Ethynylcyclohexene | 2-(Cyclohex-1-en-1-ylethynyl)-9-ethyladenine | 20 | 90 |
| 8-Bromo-9-ethyladenine | Phenylacetylene | 9-Ethyl-8-(phenylethynyl)adenine | 24 | 75 |
| 8-Bromo-9-ethyladenine | 1-Hexyne | 9-Ethyl-8-(hex-1-yn-1-yl)adenine | 24 | 80 |
Synthesis of N6-Substituted 9-Ethyladenines
Substitution at the exocyclic N6-amino group is another critical modification for tuning the biological activity of 9-ethyladenine analogs. One effective method involves the nucleophilic substitution of a 6-chloropurine precursor.
General Workflow for N6-Substitution:
Caption: General workflow for the synthesis of N6-substituted 9-ethyladenines.
Protocol for N6-Alkylation via 6-Chloro-9-ethylpurine
Step 1: Synthesis of 6-Chloro-9-ethylpurine 6-Chloro-9-ethylpurine can be prepared from 9-ethylhypoxanthine.
Materials:
-
9-Ethylhypoxanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Carefully add N,N-dimethylaniline to a suspension of 9-ethylhypoxanthine in phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated ammonia solution) while keeping the temperature low.
-
Extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Nucleophilic Substitution with an Amine The 6-chloro substituent is then displaced by a primary or secondary amine to yield the N6-substituted 9-ethyladenine.
Materials:
-
6-Chloro-9-ethylpurine
-
Desired primary or secondary amine (e.g., benzylamine, hexylamine)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Dissolve 6-chloro-9-ethylpurine in ethanol.
-
Add an excess of the desired amine (2-3 equivalents).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent.
-
Take up the residue in a suitable solvent and wash with water to remove excess amine and salts.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for N6-Substitution:
| Starting Material | Amine | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 6-Chloro-9-ethylpurine | Benzylamine | N6-Benzyl-9-ethyladenine | 6 | ~85% |
| 6-Chloro-9-ethylpurine | Cyclopentylamine | N6-Cyclopentyl-9-ethyladenine | 8 | ~80% |
Biological Context: Adenosine Receptor Antagonism
Many substituted 9-ethyladenines exhibit antagonist activity at adenosine receptors, particularly the A2A and A3 subtypes. These G-protein coupled receptors are involved in a variety of physiological and pathophysiological processes. Understanding their signaling pathways is crucial for the rational design of new drug candidates.
Adenosine A2A Receptor Signaling Pathway
The A2A receptor is coupled to a Gs protein. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[4][5] Antagonists of the A2A receptor block this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing 1-Ethyladenine Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyladenine is a purine derivative that serves as a key precursor in the synthesis of various bioactive compounds, notably competitive antagonists of adenosine receptors. Understanding the bioactivity of this compound and its derivatives is crucial for drug discovery and development, particularly in therapeutic areas involving purinergic signaling pathways. These pathways are implicated in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation.
This document provides detailed application notes and protocols for assessing the bioactivity of this compound. The methodologies cover its primary molecular targets, the adenosine receptors, as well as broader cellular effects such as cytotoxicity, apoptosis, and cell cycle modulation.
Data Presentation
The following tables summarize key quantitative data related to the bioactivity of this compound derivatives. It is important to note that while this compound is a precursor, much of the available quantitative data pertains to its modified forms, which exhibit high affinity and selectivity for adenosine receptors.
Table 1: Inhibitory Constants (Ki) of 9-Ethyladenine Derivatives at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
| 9-Ethyladenine Derivative 1 | 27 | 46 | 86 |
| [Data for other specific derivatives can be added here as available] |
Note: The presented Ki values are for derivatives of 9-ethyladenine and serve as an example of the potency that can be achieved through chemical modification of the this compound scaffold.[1]
Table 2: Cytotoxicity (IC50) of Bioactive Compounds in Cancer Cell Lines (Illustrative)
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| Doxorubicin (Control) | HTB Lung Cancer | MTT | 3.275 | 24 |
| Cisplatin (Control) | Ovarian Cancer (HEY) | AlamarBlue | Varies | 48 |
| This compound | [Cell Line] | [Assay] | [Data Not Available] | [Time] |
Experimental Protocols
Adenosine Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the affinity (Ki) of this compound for specific adenosine receptor subtypes (A1, A2A, A2B, A3).
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibitory constant (Ki).
Materials:
-
Cell membranes from HEK293 or CHO cells stably transfected with the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligands:
-
A1 Receptor: [3H]DPCPX
-
A2A Receptor: [3H]CGS21680 or [3H]NECA
-
A2B Receptor: [3H]CPX
-
A3 Receptor: [125I]AB-MECA
-
-
Unlabeled Ligands (for non-specific binding):
-
A1 Receptor: DPCPX
-
A2A and A2B Receptors: NECA
-
A3 Receptor: IB-MECA
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 2 U/mL Adenosine Deaminase (ADA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of the corresponding unlabeled ligand instead of this compound.
-
Incubate the plate at 22-25°C for 60-120 minutes, depending on the receptor subtype, to reach equilibrium.[2]
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This functional assay assesses the ability of this compound to modulate the activity of adenylyl cyclase, a downstream effector of adenosine receptors.
Principle: Adenosine A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase. This assay measures the level of cAMP produced by cells in response to an adenosine receptor agonist, and the ability of this compound to antagonize this effect.
Materials:
-
Cells stably expressing the adenosine receptor subtype of interest.
-
Adenosine receptor agonists (e.g., NECA).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or radiometric-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period.
-
For A2A/A2B receptor antagonism: Add varying concentrations of this compound to the cells, followed by a fixed concentration of an agonist (e.g., NECA).
-
For A1/A3 receptor antagonism: Add varying concentrations of this compound to the cells, followed by a fixed concentration of an agonist (e.g., R-PIA) and a stimulator of adenylyl cyclase (e.g., forskolin) to measure the inhibition of stimulated cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a chosen cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest.
-
This compound.
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit.
-
Binding Buffer.
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Treat cells with various concentrations of this compound for a specific duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Data Analysis:
-
Create a quadrant plot based on the fluorescence intensities of Annexin V-FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Compare the percentage of apoptotic cells in treated samples to the control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. By staining cells with PI and analyzing them with a flow cytometer, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cell line of interest.
-
This compound.
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Treat cells with this compound for a desired time period.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.
Data Analysis:
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
Visualization of Signaling Pathways and Workflows
Adenosine Receptor Signaling Pathways
Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase and other effectors. The A1 and A3 receptors are typically coupled to inhibitory G-proteins (Gi), while the A2A and A2B receptors are coupled to stimulatory G-proteins (Gs).
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Assessing this compound Bioactivity
The following diagram illustrates a typical workflow for the comprehensive assessment of this compound's biological activity, starting from primary screening to more detailed cellular assays.
Caption: Experimental workflow for bioactivity assessment.
Logical Relationship of Apoptosis Assay Results
This diagram illustrates the interpretation of results from an Annexin V and Propidium Iodide apoptosis assay analyzed by flow cytometry.
Caption: Interpretation of apoptosis assay results.
References
Application Notes and Protocols for the Use of 9-Ethyladenine Derivatives in Functional Assays for GPCRs
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. Functional assays are essential for characterizing the pharmacological properties of ligands that modulate GPCR activity. 9-Ethyladenine has emerged as a key scaffold for the development of potent and selective antagonists for adenosine receptors, a major class of GPCRs. This document provides detailed application notes and protocols for the use of 9-ethyladenine and its derivatives in various functional assays to probe their effects on GPCR signaling.
Adenosine receptors, which include the subtypes A1, A2A, A2B, and A3, are involved in a multitude of physiological processes, making them attractive therapeutic targets for a range of conditions. 9-Ethyladenine derivatives have been synthesized and characterized as competitive antagonists for these receptors.[1][2][3] Understanding their interaction with these receptors through robust functional assays is critical for advancing drug development efforts.
Data Presentation: Quantitative Analysis of 9-Ethyladenine Derivatives
The following table summarizes the binding affinities (Ki) of various 9-ethyladenine derivatives for different human adenosine receptor subtypes. These values are crucial for comparing the potency and selectivity of these compounds.
| Compound | Target Receptor | Ki (nM) | Reference |
| 9-Ethyladenine derivative | A1 | 27 | [1][3] |
| 9-Ethyladenine derivative | A2A | 46 | [1][3] |
| 9-Ethyladenine derivative | A3 | 86 | [1][3] |
| 9-ethyl-8-phenyl-9H-adenine (Compound 2) | A1 | High | [2] |
| 6-(1-butylamino)-9-ethyl-8-phenyl-9H-purine (Compound 3) | A1 | High | [2] |
| 8-ethoxy-9-ethyladenine (Compound 8) | A2A | High | [2] |
| 9-ethyl-8-phenylethynyl-9H-adenine (Compound 5) | A3 | High | [2] |
Signaling Pathways
Adenosine receptors couple to different G proteins to initiate downstream signaling cascades. Understanding these pathways is fundamental to interpreting the results of functional assays.
-
A1 and A3 Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: Primarily couple to Gαs proteins, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels.
-
Gq Coupling: Some adenosine receptors can also couple to Gαq proteins, activating phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium (Ca2+).
Below are diagrams illustrating the canonical signaling pathways for Gi and Gs coupled receptors.
Experimental Protocols
Detailed methodologies for key functional assays are provided below. These protocols can be adapted for specific experimental needs.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., a 9-ethyladenine derivative) to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
Radiolabeled ligand (e.g., [3H]adenine).
-
Test compound (9-ethyladenine derivative).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of the 9-ethyladenine derivative.
-
In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki value.
cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation or inhibition by quantifying changes in intracellular cAMP levels. For antagonists like 9-ethyladenine derivatives, the assay will measure their ability to block agonist-stimulated cAMP production (for Gs-coupled receptors) or inhibit the agonist-induced decrease in cAMP (for Gi-coupled receptors).
Materials:
-
Cells expressing the adenosine receptor of interest.
-
9-Ethyladenine derivative.
-
A known agonist for the receptor (e.g., NECA).
-
Forskolin (to stimulate adenylyl cyclase, often used for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of the 9-ethyladenine derivative for 15-30 minutes.
-
Add the agonist (for Gs-coupled receptors) or a combination of agonist and forskolin (for Gi-coupled receptors).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.
GTPγS Binding Assay
This assay directly measures the activation of G proteins upon receptor stimulation. In the presence of an agonist, the receptor catalyzes the exchange of GDP for a non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. Antagonists will block this agonist-induced increase in [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the receptor and G protein of interest.
-
[35S]GTPγS.
-
9-Ethyladenine derivative.
-
Agonist.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the 9-ethyladenine derivative.
-
In a 96-well plate, add cell membranes, GDP, and the 9-ethyladenine derivative.
-
Add the agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Determine the IC50 of the antagonist by plotting the inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing 9-ethyladenine and its derivatives to study adenosine receptor function. By employing these well-established functional assays, scientists can effectively characterize the potency, selectivity, and mechanism of action of novel compounds, thereby accelerating the drug discovery and development process for GPCR-targeted therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Improving 9-Ethyladenine Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 9-Ethyladenine in preparation for in vivo studies.
A Note on Nomenclature: Initial inquiries for "1-Ethyladenine" consistently yield data for "9-Ethyladenine." The position of the ethyl group on the adenine ring is a critical structural distinction. This guide pertains to 9-Ethyladenine, the compound for which substantial scientific data is available.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 9-Ethyladenine?
A1: 9-Ethyladenine is a purine derivative with limited aqueous solubility. It is more readily soluble in organic solvents. For instance, its solubility is significantly higher in Dimethyl Sulfoxide (DMSO) compared to water.[1][2] To achieve concentrations suitable for in vivo studies, co-solvents and other formulation strategies are typically necessary.
Q2: Can I dissolve 9-Ethyladenine directly in aqueous solutions like saline or PBS?
A2: Direct dissolution in purely aqueous solutions at high concentrations is challenging. While soluble in water up to 100 mg/mL, this often requires physical assistance like ultrasonication.[1][2] For typical in vivo dosing, creating a stock solution in an organic solvent followed by dilution into a vehicle containing co-solvents is the recommended approach. A reported protocol using PBS suggests a solubility of up to 33.33 mg/mL is achievable.[1]
Q3: How does pH affect the solubility of 9-Ethyladenine?
Q4: What are the recommended storage conditions for 9-Ethyladenine solutions?
A4: Stock solutions of 9-Ethyladenine should be stored at low temperatures to maintain stability. For solutions in organic solvents, storage at -20°C for up to one month or -80°C for up to six months is recommended.[1][2] It is also advised to protect the solutions from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to store the stock solution in small aliquots.[2]
Q5: What is the mechanism of action of 9-Ethyladenine?
A5: 9-Ethyladenine and its derivatives function as competitive antagonists of adenosine receptors (A1, A2A, and A3).[1] These receptors are G protein-coupled receptors that are involved in various physiological processes. By blocking the binding of adenosine, 9-Ethyladenine can modulate downstream signaling pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation occurs after adding the aqueous component of the vehicle. | The compound has "crashed out" of the solution due to the addition of a non-solvent (the aqueous phase). | 1. Reduce the concentration: The final concentration may be too high for the chosen vehicle. 2. Increase the proportion of co-solvents: Adjust the ratio of organic solvent to aqueous phase. 3. Use a different co-solvent system: Consider formulations with PEG300, Tween-80, or cyclodextrins which can improve stability in aqueous solutions.[1] 4. Add the aqueous phase slowly while vortexing: This can help to prevent localized high concentrations that can initiate precipitation. |
| The compound will not fully dissolve in the initial solvent (e.g., DMSO). | The concentration is above the solubility limit, or the dissolution kinetics are slow. | 1. Gently heat the solution: Warming the solution to 37°C can aid in dissolution.[2] 2. Use sonication: An ultrasonic bath can provide the energy needed to break up particles and facilitate dissolution.[1][2] 3. Ensure the solvent is anhydrous: Hygroscopic solvents like DMSO can absorb water, which will reduce their solvating power for poorly soluble compounds. Use a fresh, unopened bottle of the solvent.[1] |
| The prepared solution is cloudy or hazy. | Fine, undissolved particles are suspended in the solution, or a phase separation has occurred. | 1. Attempt further dissolution: Use a combination of gentle heating and sonication.[1] 2. Filter the solution: If the cloudiness persists, it may be necessary to filter the solution through a 0.22 µm filter to remove any undissolved particles, especially if it is intended for intravenous administration.[1] Note that this will reduce the effective concentration. |
| The solution is clear initially but precipitates upon storage. | The solution is supersaturated and thermodynamically unstable. This can be common when heat is used for dissolution and the solution is then cooled. | 1. Store at room temperature or 37°C if the compound is stable at these temperatures. 2. Prepare the formulation fresh before each experiment. [1] 3. Reformulate with a higher concentration of stabilizing co-solvents. |
| In vivo study shows lower than expected efficacy or high variability. | The drug may be precipitating in vivo after administration, leading to poor bioavailability. | 1. Evaluate a different formulation: A formulation containing solubilizers like Tween-80 or SBE-β-CD can help maintain the drug in solution after injection into the bloodstream.[1] 2. Consider a different route of administration: If using intraperitoneal injection, the local environment could be causing precipitation. Subcutaneous or oral (if appropriate) routes may behave differently. |
Quantitative Data Summary
Table 1: Solubility of 9-Ethyladenine in Common Solvents
| Solvent | Solubility | Conditions | Citation(s) |
| Water | 100 mg/mL (612.82 mM) | Requires ultrasonication | [1][2] |
| DMSO | 62.5 mg/mL (383.01 mM) | Requires ultrasonication | [1][2] |
| PBS | 33.33 mg/mL (204.25 mM) | N/A | [1] |
Table 2: Example In Vivo Formulations for 9-Ethyladenine
| Formulation Composition | Achievable Concentration | Citation(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of 9-Ethyladenine Formulation with PEG300 and Tween-80
-
Prepare a stock solution of 9-Ethyladenine in DMSO (e.g., 30 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the 30 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and continue to mix.
-
Add 450 µL of saline in a stepwise manner while continuously mixing.
-
Ensure the final solution is clear before use. This protocol yields a solution with a 9-Ethyladenine concentration of ≥ 3 mg/mL.[1]
Protocol 2: Preparation of 9-Ethyladenine Formulation with SBE-β-CD
-
Prepare a stock solution of 9-Ethyladenine in DMSO (e.g., 30 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final formulation, take 100 µL of the 30 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock.
-
Mix thoroughly until a clear solution is obtained.
-
This formulation results in a 9-Ethyladenine concentration of ≥ 3 mg/mL.[1]
Visualizations
Caption: Experimental workflow for preparing 9-Ethyladenine for in vivo studies.
Caption: Mechanism of action of 9-Ethyladenine as an adenosine receptor antagonist.
References
troubleshooting 1-Ethyladenine synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyladenine. The following information addresses common side reactions and offers guidance on optimizing reaction conditions and purifying the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing this compound?
When synthesizing this compound by the direct ethylation of adenine, the most common side products are other isomers of ethyladenine. Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), and ethylation can occur at these different positions, leading to a mixture of products. The primary isomers formed alongside this compound are 9-Ethyladenine, 3-Ethyladenine, and 7-Ethyladenine. The formation of these isomers is a significant challenge in achieving a high yield of the desired this compound.
Q2: How can I identify the different ethyladenine isomers in my reaction mixture?
The most effective method for identifying and quantifying the different ethyladenine isomers is through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, often coupled with a chromatographic separation method like HPLC.
-
¹H and ¹³C NMR Spectroscopy: Each isomer will have a unique set of chemical shifts for its protons and carbons. By comparing the NMR spectra of your product mixture to known spectra of the individual isomers, you can identify their presence. A comparative table of approximate chemical shifts is provided below.
-
HPLC-MS: High-Performance Liquid Chromatography (HPLC) can be used to separate the different isomers, and Mass Spectrometry (MS) can confirm their identity by their mass-to-charge ratio, which will be the same for all isomers.
Q3: How can I purify this compound from the other isomers?
Separation of the ethyladenine isomers can be challenging due to their similar physical properties. The most common and effective method is preparative High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: A C18 reversed-phase column is typically effective.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve good separation. The exact conditions will need to be optimized for your specific mixture and column.
Troubleshooting Guide
Issue 1: Low Yield of this compound and a High Proportion of Isomeric Side Products
The regioselectivity of the ethylation reaction is highly dependent on the reaction conditions. The formation of N3, N7, and N9 isomers at the expense of the desired N1 product is a common problem.
Root Causes and Solutions:
-
Solvent Choice: The polarity of the solvent plays a crucial role in determining the site of alkylation.
-
Observation: High formation of 9-Ethyladenine.
-
Explanation: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) tend to favor the formation of the N9-alkylated product.
-
Suggestion: To increase the proportion of this compound, consider using a less polar, non-polar, or a protic solvent, although this may also affect the overall reaction rate and solubility of adenine.
-
-
Base Selection: The choice of base affects the deprotonation of adenine and thus the nucleophilicity of the different nitrogen atoms.
-
Observation: A complex mixture of isomers.
-
Explanation: Strong bases like sodium hydride (NaH) will fully deprotonate adenine, leading to the formation of the adeninate anion, which can be alkylated at multiple positions. Weaker bases like potassium carbonate (K₂CO₃) may result in a different product distribution.
-
Suggestion: Experiment with different bases to find the optimal selectivity for the N1 position. The use of a milder base might favor the desired product.
-
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Observation: Inconsistent product ratios.
-
Suggestion: Perform the reaction at a consistent and controlled temperature. It is advisable to start at room temperature and adjust as needed. Lowering the temperature may in some cases improve selectivity.
-
Quantitative Data on Product Distribution:
While exact yields are highly dependent on the specific experimental setup, the following table summarizes the general trends observed in adenine alkylation.
| Reaction Condition | Predominant Isomer(s) | General Trend for this compound Yield |
| Solvent | ||
| Polar Aprotic (e.g., DMF, DMSO) | N9, N7 | Lower |
| Polar Protic (e.g., Ethanol, Water) | Increased proportion of N3 | Potentially higher, but overall yield may be lower |
| Non-polar (e.g., Toluene) | N9 | Lower |
| Base | ||
| Strong Base (e.g., NaH) | N9, N7 | Variable, often requires optimization |
| Weak Base (e.g., K₂CO₃) | N9, N7, N3 | Variable, can provide different selectivity |
| No Base (neutral conditions) | N3 | Generally low yield of N1 |
Issue 2: Incomplete Reaction or Slow Conversion Rate
Root Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The ethylation of adenine can be a slow reaction.
-
Suggestion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction is proceeding slowly, consider increasing the reaction time or gently heating the mixture.
-
-
Poor Solubility of Adenine: Adenine has limited solubility in many organic solvents.
-
Suggestion: Ensure vigorous stirring to maximize the dissolution of adenine. The choice of a solvent in which adenine has better solubility, such as DMF or DMSO, can improve the reaction rate, but be mindful of its effect on regioselectivity.
-
-
Inactive Alkylating Agent: Ethyl iodide can degrade over time, especially if exposed to light.
-
Suggestion: Use freshly distilled or a new bottle of ethyl iodide. Store it properly in a dark, cool place.
-
Issue 3: Difficulty in Product Identification
Accurate identification of the product mixture is crucial for troubleshooting and optimization.
Solution:
-
Comparative Spectroscopic Analysis: Use the following table of approximate ¹H and ¹³C NMR chemical shifts to help distinguish between the different ethyladenine isomers. Note that actual chemical shifts can vary depending on the solvent and concentration.
Approximate NMR Chemical Shifts for Ethyladenine Isomers (in DMSO-d₆)
| Isomer | H2 (ppm) | H8 (ppm) | Ethyl-CH₂ (ppm) | Ethyl-CH₃ (ppm) | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C8 (ppm) | Ethyl-CH₂ (ppm) | Ethyl-CH₃ (ppm) |
| This compound | ~8.0 | ~8.2 | ~4.3 | ~1.4 | ~152 | ~150 | ~118 | ~156 | ~141 | ~40 | ~15 |
| 3-Ethyladenine | ~8.1 | ~8.3 | ~4.2 | ~1.4 | ~148 | ~157 | ~114 | ~153 | ~145 | ~38 | ~14 |
| 7-Ethyladenine | ~8.2 | ~8.4 | ~4.4 | ~1.5 | ~154 | ~149 | ~119 | ~156 | ~140 | ~42 | ~16 |
| 9-Ethyladenine | ~8.1 | ~8.1 | ~4.1 | ~1.4 | ~152 | ~149 | ~119 | ~156 | ~141 | ~41 | ~15 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a starting point for the synthesis of this compound. Optimization of the solvent, base, temperature, and reaction time will be necessary to maximize the yield of the desired product.
Materials:
-
Adenine
-
Ethyl Iodide
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add adenine.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve or suspend the adenine.
-
Base Addition:
-
Using NaH: Carefully add sodium hydride to the suspension at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to form the adeninate anion.
-
Using K₂CO₃: Add potassium carbonate to the suspension.
-
-
Alkylation: Cool the mixture to 0 °C and slowly add ethyl iodide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to separate the isomers. Further purification can be achieved by preparative HPLC.
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction for the synthesis of this compound and the competing side reactions leading to the formation of isomeric byproducts.
Caption: Synthesis of this compound and major side products.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to troubleshoot a low yield of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
Technical Support Center: Optimizing Reaction Conditions for 1-Ethyladenine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-ethyladenine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The primary challenge in the synthesis of this compound is controlling the regioselectivity of the alkylation reaction. Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), all of which can be alkylated. This often leads to a mixture of isomers, making the isolation of the desired Nthis compound product difficult.
Q2: Which nitrogen on the adenine ring is the most common site for alkylation?
A2: Under many common alkylation conditions, particularly in polar aprotic solvents like DMSO, the N9 position is the most favored site of alkylation, yielding N9-ethyladenine as the major product.[1][2] The N3 and N7 positions are also common sites for side reactions.[1]
Q3: How does the choice of solvent affect the regioselectivity of the ethylation of adenine?
A3: The solvent plays a crucial role in determining the position of ethylation. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), tend to favor the formation of the N9- and N7-alkylated products.[1] Conversely, increasing the proportion of polar protic solvents, like water or alcohols, can increase the formation of the N3-alkylated derivative.
Q4: What role does the base play in the reaction?
A4: A base is typically used to deprotonate adenine, forming the adeninate anion, which is a more potent nucleophile. The choice of base can influence the reaction's regioselectivity and yield. Common bases include potassium carbonate, sodium hydride, and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Q5: What is the general mechanism for the ethylation of adenine?
A5: The ethylation of adenine with an ethyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this reaction, the nucleophilic nitrogen atom of the adenine ring attacks the electrophilic carbon of the ethyl group, displacing the halide leaving group.
Q6: How can I confirm the identity and purity of my this compound product?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying the different regioisomers of ethyladenine. 1D (¹H, ¹³C) and 2D (such as HMBC) NMR experiments can help distinguish between the N1, N3, N7, and N9 isomers based on characteristic chemical shifts and correlation signals of the purine ring protons and carbons.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used may not be strong enough or may have degraded. 2. Inactive Ethylating Agent: The ethyl iodide or bromide may have decomposed. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of Water: Moisture can quench the adeninate anion and react with the ethylating agent. | 1. Use a stronger base (e.g., NaH) or fresh, anhydrous base. Consider using a crown ether if using a sodium salt to increase nucleophilicity.[2] 2. Use a fresh bottle of the ethylating agent. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Solvent Choice: The solvent may be favoring the formation of multiple isomers. 2. Reaction Conditions: Temperature and reaction time can influence the product distribution. 3. Nature of the Base: The counter-ion of the base can affect the nucleophilicity of the different nitrogen atoms. | 1. To favor N1-alkylation, consider less polar solvents or protecting other positions (N9) if possible. For N9-alkylation, use polar aprotic solvents like DMF or DMSO.[1] 2. Optimize the reaction temperature and time. Sometimes, thermodynamic control (longer reaction times, higher temperatures) can favor a single product. 3. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to alter the isomer ratio. |
| Difficulty in Purifying the Desired Isomer | 1. Similar Polarity of Isomers: The N1, N3, N7, and N9 isomers often have very similar polarities, making them difficult to separate by standard column chromatography. 2. Product Co-elution: The desired product may be co-eluting with starting material or other byproducts. | 1. Utilize specialized chromatography techniques. Silver ion chromatography or tandem chromatography setups can sometimes resolve isomers.[5] 2. Consider converting the product mixture to a salt (e.g., hydrochloride) and attempting recrystallization, which can sometimes selectively crystallize one isomer. 3. Employ preparative HPLC with a suitable column and solvent system for challenging separations. |
| Product Degradation | 1. Harsh Reaction Conditions: High temperatures or strongly basic/acidic conditions can lead to the degradation of the purine ring. 2. Instability of the Product: Some adenine derivatives can be unstable under certain conditions. | 1. Use milder reaction conditions where possible. Consider using a less reactive ethylating agent or a weaker base. 2. Store the purified product under an inert atmosphere at a low temperature and protected from light. |
Data Presentation
The regioselectivity of adenine ethylation is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on qualitative descriptions from the literature.
| Solvent System | Base | Expected Major Product(s) | Expected Minor Product(s) | Reference |
| Dimethyl Sulfoxide (DMSO) | K₂CO₃ | N9-Ethyladenine | N3-Ethyladenine, N7-Ethyladenine | [1] |
| Dimethylformamide (DMF) | K₂CO₃ | N9-Ethyladenine | N7-Ethyladenine, N3-Ethyladenine | [1] |
| Water/Protic Solvent Mixtures | None/Weak Base | N3-Ethyladenine | Nthis compound, N9-Ethyladenine | [1] |
| Tetrahydrofuran (THF) | NaH | N9-Ethyladenine | N7-Ethyladenine | [2] |
Note: The precise yields can vary significantly based on temperature, concentration, and specific ethylating agent used.
Experimental Protocols
Protocol 1: General Procedure for the Ethylation of Adenine
This protocol provides a general method for the ethylation of adenine, which typically favors the N9 position but will likely produce a mixture of isomers.
Materials:
-
Adenine
-
Ethyl Iodide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Methanol
Procedure:
-
To a solution of adenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of DMF.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol to separate the different isomers.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified ethyladenine isomer.
Protocol 2: Purification of this compound Derivatives
Separating the Nthis compound from other regioisomers (N3, N7, N9) is a significant challenge due to their similar chemical properties.
Method: Preparative Reversed-Phase HPLC
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Sample Preparation: Dissolve the crude mixture of isomers in a minimum amount of the mobile phase or a compatible solvent like DMSO.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions as they elute. Monitor the elution profile using a UV detector (adenine derivatives have a strong absorbance around 260 nm).
-
Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure this compound isomer.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred for aqueous mobile phases) to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathways of Adenosine Receptors
This compound derivatives often act as antagonists at adenosine receptors. Understanding the natural signaling of these receptors is crucial for drug development.
A1 and A3 Adenosine Receptor Signaling (Gi-coupled)
Caption: Inhibitory signaling of A1 and A3 adenosine receptors via Gi protein.
A2A Adenosine Receptor Signaling (Gs-coupled)
Caption: Stimulatory signaling of A2A adenosine receptor via Gs protein.
References
Technical Support Center: Purification of 1-Ethyladenine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Ethyladenine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound compounds.
Chromatography Issues
Problem: Poor separation of this compound from impurities during column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase. For normal-phase chromatography on silica gel, consider solvent systems like dichloromethane/methanol or chloroform/acetone. For reverse-phase HPLC, a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point. |
| Compound Degradation on Silica Gel | This compound, being a basic compound, might interact strongly with acidic silica gel, leading to tailing or degradation. Consider deactivating the silica gel with a small percentage of triethylamine or ammonia in the mobile phase. Alternatively, use a different stationary phase like alumina or a polymer-based column.[1] |
| Co-elution with Structurally Similar Impurities | If impurities have similar polarity, consider a different chromatographic technique. For instance, if reverse-phase fails, try HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-exchange chromatography. |
| Sample Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column. |
Problem: this compound is not eluting from the column.
Possible Causes & Solutions:
| Cause | Solution |
| Strong Adsorption to Stationary Phase | The compound may be too polar for the chosen mobile phase in normal-phase chromatography or too non-polar in reverse-phase. Increase the polarity of the mobile phase in normal-phase (e.g., higher percentage of methanol) or decrease it in reverse-phase (e.g., higher percentage of organic solvent). |
| Precipitation on the Column | The compound may have precipitated at the head of the column due to poor solubility in the mobile phase. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[1] It might be necessary to dissolve the sample in a strong solvent like DMSO and then dilute it with the mobile phase.[2][3] |
| Compound Decomposition | Test the stability of this compound on the stationary phase by performing a 2D TLC analysis.[1] If decomposition is observed, switch to a less acidic or basic stationary phase. |
Crystallization & Solubility Issues
Problem: Difficulty in crystallizing purified this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Persistent Impurities | Even small amounts of impurities can inhibit crystallization. Re-purify the compound using a different chromatographic method to remove any remaining impurities. |
| Inappropriate Solvent System | A systematic solvent screen is crucial. Try a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent/anti-solvent combinations. |
| Compound is an Amorphous Solid or Oil | If direct crystallization fails, consider forming a salt of the this compound.[4] Salts often have different crystalline properties and may be easier to crystallize. Common acids for salt formation include hydrochloric acid, sulfuric acid, or organic acids like oxalic acid.[5] |
| Supersaturation Not Achieved | Slowly evaporate the solvent from a saturated solution or use vapor diffusion (e.g., ether into a methanol solution) to gently induce crystallization. |
Problem: this compound has poor solubility, complicating handling and purification.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent Physicochemical Properties | Adenine derivatives can have limited solubility in common organic solvents. To improve solubility, consider gentle heating or sonication.[6][7] For aqueous solutions, adjusting the pH can significantly impact solubility. |
| Incorrect Solvent Choice for Stock Solutions | For creating stock solutions, solvents like DMSO or water can be effective, though sonication may be required.[6][7] For in vivo studies, co-solvents such as PEG300, Tween-80, or corn oil may be necessary.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: Common impurities can include unreacted starting materials, such as adenine, and byproducts from the ethylation reaction. These may include isomers (e.g., N3- or N7-ethyladenine) or over-alkylated products. A detailed impurity profile analysis using techniques like LC-MS/MS is recommended to identify and characterize these impurities.[8][9]
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.[10] Using a diode array detector (DAD) can help in identifying impurities by their UV spectra. For higher accuracy, quantitative NMR (qNMR) or LC-MS can be employed.[8]
Q3: My this compound compound appears to be unstable in solution. What precautions should I take?
A3: Adenine-based compounds can be susceptible to degradation, especially at non-neutral pH and elevated temperatures.[11] It is advisable to prepare fresh solutions and store them at low temperatures (-20°C or -80°C) for short periods.[7] For long-term storage, storing the compound as a dry solid is recommended.
Q4: Can I use salt formation to purify this compound?
A4: Yes, converting the adenine derivative to a salt with a mineral acid (like HCl) and then recrystallizing the salt can be an effective purification method.[4] The purified salt can then be neutralized with a base to regenerate the free this compound.[4]
Data Presentation
Table 1: Example HPLC Purity Analysis of this compound After Different Purification Steps.
| Purification Step | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Crude Product | 85.2 | 8.5 (Adenine) | 4.1 (N3-isomer) |
| Silica Gel Chromatography | 97.5 | 1.2 (Adenine) | 0.8 (N3-isomer) |
| Recrystallization | 99.8 | <0.1 | <0.1 |
Table 2: Solubility of this compound in Common Solvents.
| Solvent | Solubility (mg/mL) at 25°C (approximate) |
| Water | ~10 (requires sonication)[6][7] |
| DMSO | ~60 (requires sonication)[6][7] |
| Ethanol | ~5 |
| Methanol | ~8 |
| Dichloromethane | <1 |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane/methanol). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the purified this compound and a few drops of a potential solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, add the bulk of the material and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. JPH05222041A - Purification method of adenine derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte deoxyribonucleic acid by stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-Ethyladenine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Ethyladenine in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For long-term storage, solid this compound should be stored at room temperature.[1] Stock solutions, however, require more stringent conditions to maintain stability. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][3][4] To prevent degradation, solutions should be protected from light.[2][4] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if the temperature of the solution changes. If you observe this, gentle warming of the solution to 37°C and sonication can help redissolve the compound.[2][3] When preparing aqueous solutions, it may be necessary to use an ultrasonic bath to achieve complete dissolution.[3] For in vivo experimental solutions, which often contain a mixture of solvents like DMSO, PEG300, and saline, precipitation might still occur. In such cases, heating and sonication are also recommended to aid dissolution.[2] If precipitation persists, consider preparing a fresh, more dilute solution.
Q3: Can I use water to prepare my this compound stock solution?
A3: While this compound has some solubility in water, it may be limited.[3] If you choose to use water as the solvent for your stock solution, it is recommended to first dissolve the compound and then sterilize the solution by filtering it through a 0.22 μm filter before use.[2][4] For higher concentrations, organic solvents like DMSO are more suitable.[3]
Q4: How stable is this compound in different pH conditions?
A4: While specific data for this compound is limited, studies on similar adenine-based compounds provide some insights. Adenine itself has been shown to degrade in acidic conditions (e.g., 0.05 N HCl).[5] Conversely, other adenine derivatives have demonstrated stability in slightly alkaline solutions (e.g., 0.05 N KOH).[5][6] Therefore, it is advisable to maintain a neutral to slightly alkaline pH for aqueous solutions of this compound to enhance stability.
Q5: I am concerned about the stability of this compound in my experimental media after autoclaving. Is this a valid concern?
A5: Studies on structurally related adenine-based cytokinins have shown that they can be stable even after an autoclave cycle (121°C, 110 kPa for 30 minutes) when dissolved in a slightly alkaline solution.[5][6] This suggests that this compound may also exhibit some stability under these conditions. However, to ensure the integrity of your experiment, it is best to prepare fresh working solutions from a stock solution and add it to the autoclaved media after it has cooled down.[2]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
If you are experiencing variability in your experimental outcomes, it could be due to the degradation of your this compound solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions on the day of the experiment.[2] Avoid using old or improperly stored solutions.
-
Verify Stock Solution Integrity: If possible, analyze your stock solution using methods like HPLC to check for the presence of degradation products.
-
Control for Environmental Factors: Protect your solutions from light and extreme temperatures during the experiment.
Issue 2: Loss of Compound Activity
A noticeable decrease in the expected biological or chemical activity of this compound can be a direct indicator of its degradation.
Troubleshooting Steps:
-
Review Storage Practices: Ensure that your stock solutions are stored at the correct temperature (-20°C or -80°C) and are protected from light.[2][3][4]
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freezing and thawing.[3]
-
Consider Solvent Effects: The choice of solvent can impact stability. DMSO is a common and generally suitable solvent for stock solutions.
Data on Solution Stability and Storage
The following table summarizes the recommended storage conditions for this compound solutions based on available data.
| Solution Type | Solvent | Storage Temperature | Maximum Storage Duration | Key Considerations |
| Stock Solution | DMSO | -20°C | 1 month | Protect from light.[2][4] |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[2][3][4] | ||
| Aqueous Solution | Water | 2-8°C | Several months (if sterile-filtered) | Lower solubility; sonication may be needed.[1][3] |
| Working Solution (In Vivo) | e.g., DMSO, PEG300, Tween-80, Saline | N/A | Use immediately | Prepare fresh on the day of the experiment.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution (MW: 163.18 g/mol ), you will need 1.6318 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution until the solid is completely dissolved. If needed, gentle warming or sonication can be applied.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general method for assessing the stability of a this compound solution over time.
-
Preparation of Stability Samples: Prepare several identical samples of your this compound solution in the desired solvent and concentration.
-
Storage Conditions: Store the samples under different conditions you wish to test (e.g., different temperatures, light exposure). Include a control sample stored under optimal conditions (e.g., -80°C, protected from light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each sample for analysis.
-
HPLC Analysis:
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is generally suitable for separating purine derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact conditions may need to be optimized.
-
Detection: Monitor the elution at the wavelength of maximum absorbance for this compound (typically around 260 nm for adenine derivatives).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Compare the peak area of the samples to the control to determine the percentage of degradation.
-
Look for the appearance of new peaks, which may indicate degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify these products.[7][8]
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 1-Ethyladenine Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of 1-Ethyladenine, particularly focusing on improving reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound.
Q1: Why is my overall yield of this compound consistently low?
Low yields can stem from several factors ranging from reaction conditions to starting material quality.[1][2][3] The most common issues in adenine alkylation are the formation of multiple isomers and incomplete reactions.[4]
-
Poor Regioselectivity: The adenine molecule has several nucleophilic nitrogen atoms (N1, N3, N7, N9). Direct alkylation often produces a mixture of N-ethylated isomers, reducing the yield of the desired this compound.[4][5][6] The N3, N7, and N9 positions are often more reactive, leading to undesired side products.[4][6]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, choice of solvent, and base are critical.[2] For instance, polar aprotic solvents like DMF or DMSO generally favor SN2 reactions, which are typical for this synthesis.[4]
-
Moisture and Impurities: The presence of water or other impurities in reactants and solvents can interfere with the reaction, leading to lower yields.[1] Using anhydrous solvents and properly dried reagents is crucial.
-
Over-alkylation: The product, this compound, can sometimes react further with the ethylating agent, leading to di-alkylated products, though this is less common than regioselectivity issues.[7][8]
Q2: I'm observing a mixture of products in my final sample. How can I improve the selectivity for this compound?
Achieving high regioselectivity is the primary challenge. The alkylation of adenine is highly sensitive to reaction conditions, which can be tuned to favor a specific isomer.
-
Choice of Base and Solvent: The reaction of an adenine anion typically leads to N9 and N7 derivatives, while alkylation in neutral or slightly basic media can favor N3 substitution.[4] To favor the less common N1 position, specific strategies are often required, such as using protecting groups or carefully optimized solvent/base combinations.
-
pH Control: The pH of the reaction medium significantly influences which nitrogen atom is the most nucleophilic. In basic conditions and nonpolar solvents, N9 substitution is often more probable.[4]
-
Protecting Group Strategy: A common method to achieve selectivity is to use a protecting group to block the more reactive N7 and N9 positions, directing the ethylation to the N1 position. The protecting group is then removed in a subsequent step.
Below is a logical workflow for troubleshooting poor yield and selectivity issues.
Q3: My reaction seems to stall, leaving a significant amount of unreacted adenine. What can I do?
This issue typically points to problems with reaction kinetics or reagent activation.
-
Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious, as excessive heat can lead to degradation or favor different side products.
-
Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, extending the time may be necessary.[1]
-
Check Your Base: The base is crucial for deprotonating adenine to make it a more effective nucleophile. Ensure the base is strong enough and soluble in your chosen solvent. For example, if potassium carbonate (K2CO3) is not soluble enough in a solvent like acetone, the reaction may be very slow.[9] Switching to a more soluble base like cesium carbonate or a stronger base like sodium hydride (with appropriate safety precautions) in a suitable solvent (e.g., DMF) could be beneficial.[9][10]
-
Reagent Stoichiometry: Ensure you are using an appropriate molar ratio of the ethylating agent and base to adenine. A slight excess of the ethylating agent may be required, but a large excess can promote over-alkylation.[7]
Data Presentation: Impact of Reaction Parameters
The choice of solvent and base significantly impacts the outcome of the N-alkylation of adenine. The following table summarizes general trends and considerations.
| Parameter | Option 1 | Option 2 | Option 3 | Key Considerations & Impact on Yield |
| Solvent | DMF, DMSO | Acetonitrile (ACN) | Ethanol | Polar aprotic solvents (DMF, DMSO) are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free, accelerating SN2 reactions.[4] Protic solvents like ethanol can solvate the nucleophile, slowing the reaction.[11] |
| Base | K₂CO₃, Cs₂CO₃ | Sodium Hydride (NaH) | Sodium tert-butoxide (NaOtBu) | Carbonates are safer and easier to handle but may have limited solubility and require higher temperatures.[9] NaH is a very strong, non-nucleophilic base but requires anhydrous conditions and careful handling.[10] NaOtBu can be a suitable and safer replacement for NaH.[10] |
| Ethylating Agent | Ethyl Iodide | Ethyl Bromide | Diethyl Sulfate | Reactivity follows the trend I > Br > Cl for the leaving group. Ethyl iodide is more reactive but may be more expensive. Diethyl sulfate is a potent ethylating agent but is also highly toxic and requires special handling. |
| Temperature | Room Temp | 50-80 °C | >100 °C | Higher temperatures increase the reaction rate but can also lead to more side products and potential degradation. The optimal temperature must be determined empirically for the specific combination of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound via direct alkylation?
The reaction is a bimolecular nucleophilic substitution (SN2).[4] In this mechanism, the nucleophilic adenine (or its anion) attacks the electrophilic carbon atom of the ethylating agent (e.g., ethyl bromide), displacing the bromide leaving group. This occurs in a single, concerted step.[4]
Q2: What are the most common side products in this synthesis?
Due to the multiple nucleophilic sites on the purine ring, the most common side products are other N-ethylated isomers. The primary competing products are N3-Ethyladenine, N7-Ethyladenine, and N9-Ethyladenine.[4][5][6] The distribution of these products is highly dependent on the reaction conditions.[4]
The diagram below illustrates the potential sites of ethylation on the adenine molecule.
References
- 1. reddit.com [reddit.com]
- 2. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
process optimization for scaling up 1-Ethyladenine production
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for the process optimization and scaling up of 1-Ethyladenine production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: this compound is typically synthesized through the direct N-alkylation of adenine. A common laboratory-scale method involves the ethylation of adenosine with ethyl iodide in dimethylacetamide, followed by the cleavage of the glycosidic bond to yield this compound[1]. For larger scale production, direct alkylation of adenine using an ethylating agent (like ethyl halides) in the presence of a base is often employed. The choice of solvent and base is critical to control the reaction's regioselectivity and yield[2].
Q2: Which factors most significantly influence the yield and purity of this compound during scale-up?
A2: Several factors are crucial for successful scale-up:
-
Regioselectivity: Adenine has multiple nitrogen atoms that can be alkylated. The desired product, this compound, is often formed along with other isomers like 3-, 7-, and 9-Ethyladenine. Reaction conditions must be optimized to favor N1-alkylation.
-
Over-alkylation: The product, this compound, can react further with the ethylating agent, leading to di-alkylation and the formation of quaternary ammonium salts, which complicates purification and reduces the yield of the desired product[3][4].
-
Solvent and Base Selection: The choice of solvent and base can significantly impact reaction rate and selectivity. Polar aprotic solvents like DMSO are common, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently used[2][5].
-
Purification Method: As the scale increases, purification becomes more challenging. Methods like recrystallization of the mineral acid salt followed by treatment with a base, or column chromatography, are often necessary to achieve high purity[6][7].
Q3: What are the primary challenges in purifying crude this compound?
A3: The primary purification challenges stem from the presence of unreacted adenine, isomeric byproducts (N3, N7, N9-ethyladenine), and over-alkylated products[2]. Since these compounds have similar polarities, separation can be difficult. A common strategy involves converting the crude product into a salt with a mineral acid (e.g., HCl), which can then be selectively recrystallized to improve purity before liberating the free base[7]. For highly persistent impurities, preparative chromatography may be required[6].
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to this compound, with a large amount of unreacted adenine starting material. What should I check?
A: Low conversion is a common issue. Consider the following troubleshooting steps:
-
Reagent Reactivity:
-
Base: Ensure the base is sufficiently strong and soluble in the reaction medium to deprotonate adenine effectively. If using potassium carbonate in a solvent like acetone where it has low solubility, consider switching to a more soluble base like cesium carbonate or a different solvent like DMF or ACN[5]. For very strong bases like NaH, ensure it is fresh and handled under anhydrous conditions.
-
Ethylating Agent: Verify the purity and reactivity of your ethylating agent (e.g., ethyl iodide, ethyl bromide). Consider adding a catalytic amount of potassium iodide to drive the reaction forward if using less reactive alkylating agents like ethyl bromide[5].
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating. Alkylation reactions can be slow at room temperature. Try increasing the temperature, potentially using a microwave reactor to screen conditions quickly[5].
-
Solvent: Ensure your solvent is anhydrous, especially when using moisture-sensitive reagents like NaH. The solvent should also be able to dissolve the adenine anion to a reasonable extent.
-
-
Work-up and Isolation:
-
Ensure that the product is not being lost during the work-up procedure. Check the pH during extraction steps to ensure the product is in the correct phase for recovery.
-
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Q: My analysis shows a mixture of ethylated adenine isomers, not just the desired this compound. How can I improve selectivity?
A: The regioselectivity of adenine alkylation is complex and often results in a mixture of N1, N3, N7, and N9 isomers. The N9-adduct is often a major byproduct[2].
-
Kinetic vs. Thermodynamic Control: The ratio of products can be influenced by reaction time and temperature. The formation of the N9-adduct is often kinetically favored, while other isomers may be more thermodynamically stable. Experiment with different reaction temperatures and times to alter the product distribution.
-
Protecting Groups: For applications requiring very high isomeric purity, consider a synthetic route involving protecting groups to block other reactive nitrogen sites, followed by deprotection.
-
Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can influence the site of alkylation. The presence of certain ions can coordinate with the adenine anion, sterically hindering or electronically favoring alkylation at specific positions[2]. Experimenting with different bases (e.g., NaH vs. K2CO3) or adding crown ethers may alter the selectivity[2].
Issue 3: Product Purification Difficulties
Q: I am struggling to separate this compound from the other isomers and unreacted starting material using column chromatography. Are there alternative methods?
A: Yes, when chromatographic separation is challenging, other techniques can be more effective for scale-up.
-
Recrystallization via Salt Formation: This is a highly effective method.
-
Dissolve the crude product mixture in a suitable solvent (e.g., ethanol).
-
Add a mineral acid, such as 1N hydrochloric acid, to form the hydrochloride salt[7].
-
The salt of one isomer may be less soluble and precipitate out upon cooling or addition of an anti-solvent (e.g., isopropyl ether)[7].
-
Filter the purified salt and then neutralize it with a base (e.g., NaOH) to recover the purified this compound free base.
-
-
Sublimation: For some adenine derivatives, sublimation under high vacuum can be a viable purification method, although it may not be effective at separating close-boiling isomers[7].
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation of Adenine Derivatives (Note: This table is a representative summary based on typical outcomes in purine alkylation. Actual results will vary.)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | Stronger, more soluble bases (NaH, Cs₂CO₃) generally lead to faster reaction rates than less soluble ones (K₂CO₃)[5]. |
| Solvent | Acetone | DMF | DMSO | Polar aprotic solvents like DMF and DMSO are preferred for their ability to dissolve reactants and facilitate Sₙ2 reactions[2][5]. |
| Temperature | 25°C (RT) | 80°C | 150°C (Microwave) | Higher temperatures increase reaction rates but can also lead to more side products. Microwave heating can significantly reduce reaction times[5]. |
| Yield | Low-Moderate | High | High | Optimized conditions (strong base, appropriate solvent, elevated temperature) are required for high yields[2][6]. |
Experimental Protocols
Protocol: Synthesis of this compound via Ethylation of Adenosine (Adapted from literature procedures for laboratory scale)[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend adenosine (1 equivalent) in dimethylacetamide (AcNMe₂).
-
Ethylation: Add ethyl iodide (EtI, multiple equivalents) to the suspension.
-
Heating: Heat the reaction mixture at 35-40°C for approximately 90 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, cool the mixture. The product, 1-ethyladenosine hydriodide, may precipitate. Isolate the intermediate by filtration.
-
Glycosidic Cleavage (Hydrolysis): Treat the isolated 1-ethyladenosine intermediate with 0.5N aqueous HCl.
-
Heating: Heat the acidic solution at approximately 90-95°C for 30 minutes to cleave the ribose sugar.
-
Purification: Cool the reaction mixture. The product, this compound, can be isolated and purified by recrystallization from the acidic solution, followed by neutralization with a base to yield the final product.
Visualizations
References
- 1. Purines. XLVI. Preparation of this compound from Adenosine [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH05222041A - Purification method of adenine derivative - Google Patents [patents.google.com]
Technical Support Center: 1-Ethyladenine Experimental Integrity
A Guide to Preventing Degradation of 1-Ethyladenine in Research Applications
Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in maintaining the stability and integrity of this compound throughout their experimental workflows. Please note that while the query refers to "this compound," the commonly available and researched isomer is 9-Ethyladenine . This guide will focus on 9-Ethyladenine, assuming it is the molecule of interest for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and 9-Ethyladenine?
A1: this compound and 9-Ethyladenine are structural isomers, meaning they have the same chemical formula but a different arrangement of atoms. In this compound, the ethyl group is attached to the nitrogen atom at position 1 of the adenine purine ring, whereas in 9-Ethyladenine, it is attached at position 9. The vast majority of commercially available and published research refers to 9-Ethyladenine. It is crucial to confirm which isomer you are using, as their chemical properties and stability may differ. This guide pertains to 9-Ethyladenine.
Q2: What are the primary factors that can cause degradation of 9-Ethyladenine?
A2: The primary factors that can lead to the degradation of 9-Ethyladenine in an experimental setting include:
-
pH: Exposure to strongly acidic or basic conditions can promote hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even ambient light over extended periods can induce photodegradation.
-
Oxidizing Agents: The presence of reactive oxygen species or other oxidizing agents can lead to oxidative degradation.
Q3: How should I store my 9-Ethyladenine stock solutions?
A3: For optimal stability, stock solutions of 9-Ethyladenine should be stored at low temperatures and protected from light.[1][2] Based on supplier recommendations and the stability of similar adenine-based compounds, the following storage conditions are advised:
-
Short-term storage (up to 1 month): -20°C, protected from light.[1][2]
-
Long-term storage (up to 6 months): -80°C, protected from light.[1][2]
-
Working solutions: It is recommended to prepare fresh working solutions from your stock for each experiment to minimize the impact of freeze-thaw cycles and potential for contamination. If using an aqueous stock, it should be sterile-filtered.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 9-Ethyladenine that may be indicative of its degradation.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of 9-Ethyladenine leading to a lower effective concentration. | 1. Verify Storage Conditions: Ensure that both solid 9-Ethyladenine and its stock solutions are stored at the recommended temperatures and protected from light. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh dilutions from a properly stored concentrated stock for each experiment. 3. pH of Medium: Check the pH of your experimental buffer or medium. Purine rings can be susceptible to hydrolysis at non-neutral pH. Buffer your solution appropriately. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Analyze a Fresh Sample: Run a freshly prepared sample of 9-Ethyladenine as a control to confirm the identity of the parent compound peak. 2. Review Experimental Conditions: Evaluate your experimental protocol for potential stressors such as extreme pH, high temperatures, or prolonged exposure to light. 3. Conduct a Mini-Forced Degradation Study: To tentatively identify potential degradation products, expose a small sample of 9-Ethyladenine to controlled stress conditions (e.g., mild acid, mild base, hydrogen peroxide, UV light) and analyze the resulting mixture by LC-MS. |
| Precipitation or cloudiness in the solution | Poor solubility or degradation leading to insoluble products. | 1. Confirm Solubility: Check the solubility of 9-Ethyladenine in your chosen solvent. Sonication may be required to fully dissolve the compound.[2] 2. Solvent Purity: Ensure the purity of your solvents, as contaminants can sometimes initiate degradation or cause precipitation. 3. pH Adjustment: The solubility of adenine derivatives can be pH-dependent. A slight adjustment of the pH might improve solubility. |
Data on 9-Ethyladenine Stability
While specific quantitative kinetic data for the degradation of 9-Ethyladenine is not extensively available in the public domain, the following table summarizes general stability information based on supplier data and studies of related adenine compounds.
| Parameter | Condition | Observation/Recommendation | Reference |
| Storage Temperature (Solid) | 4°C | Recommended for short-term storage. | [1] |
| Storage Temperature (In Solvent) | -20°C | Stable for up to 1 month. | [1][2] |
| -80°C | Stable for up to 6 months. | [1][2] | |
| Light Exposure | Ambient or UV light | Protect from light to prevent photodegradation. | [1] |
| pH (Aqueous Solution) | Neutral (6.8-7.4) | Generally stable. | [3] |
| Acidic/Alkaline | Potential for hydrolysis. Adenine-based compounds can be stable in mild alkaline conditions. | [4][5] | |
| Autoclaving | 121°C, 30 min | Adenine-based cytokinins in mild alkaline solution are stable. This suggests the adenine core of 9-Ethyladenine may also be heat-stable under these conditions. | [4][5] |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of 9-Ethyladenine
This protocol provides a general guideline for preparing a stock solution of 9-Ethyladenine with enhanced stability.
Materials:
-
9-Ethyladenine (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the solid 9-Ethyladenine container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 9-Ethyladenine in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of 9-Ethyladenine under various stress conditions. This can help in identifying potential degradation products and understanding the degradation pathways.
Materials:
-
9-Ethyladenine stock solution (e.g., 10 mM in DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
pH meter
-
Heating block or water bath
-
UV lamp (e.g., 254 nm)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: For each condition, dilute the 9-Ethyladenine stock solution to a final concentration of approximately 100 µM in the respective stress solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or deionized water for thermal and photolytic stress). Prepare a control sample in deionized water.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample in deionized water at 60°C for 24 hours in the dark.
-
Photolytic Degradation: Expose the sample in deionized water to UV light at room temperature for 24 hours. Keep a control sample in the dark.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples and the control by HPLC or LC-MS to assess the percentage of degradation and to identify the formation of any new peaks corresponding to degradation products.
Visualizing Potential Degradation and Experimental Workflow
Logical Workflow for Troubleshooting 9-Ethyladenine Degradation
This diagram outlines the logical steps to take when you suspect degradation of 9-Ethyladenine in your experiment.
Caption: A flowchart for identifying and resolving potential 9-Ethyladenine degradation.
Postulated Degradation Pathway of 9-Ethyladenine
Based on the known degradation pathways of other purine derivatives, the following diagram illustrates a plausible degradation pathway for 9-Ethyladenine under harsh experimental conditions. The primary degradation is likely to involve the opening of the purine ring.
Caption: A conceptual diagram of potential 9-Ethyladenine degradation routes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for 1-Ethyladenine Radiolabeling
Frequently Asked Questions (FAQs)
Q1: What are the potential starting points for developing a radiolabeling protocol for 1-Ethyladenine?
A1: Developing a radiolabeling protocol for a novel compound like this compound involves selecting an appropriate radioisotope and a suitable labeling method. The choice of isotope will depend on the desired application (e.g., in vitro vs. in vivo studies) and the available instrumentation. The primary strategies to consider are isotopic labeling, where an atom in the molecule is replaced with its radioactive isotope (e.g., ¹⁴C, ³H), or foreign labeling, where a radionuclide is attached to the molecule.
Q2: Which radioisotopes are most suitable for labeling this compound?
A2: The most common isotopes for labeling small molecules like this compound are Tritium (³H) and Carbon-14 (¹⁴C) due to their utility in biological systems. Radioiodination (e.g., with ¹²⁵I) is another possibility if a suitable functional group can be introduced onto the molecule.
Q3: What are the general storage and handling recommendations for ethyladenine compounds?
A3: Based on data for the structurally similar compound 9-Ethyladenine, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1] If water is used as the solvent for the stock solution, it should be filtered and sterilized.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Radiolabeling Yield | Suboptimal reaction conditions (pH, temperature, time). | Systematically vary the pH, temperature, and incubation time of the reaction. |
| Precursor or reagent degradation. | Use fresh, high-quality precursors and reagents. Confirm their purity and integrity before use. | |
| Low specific activity of the radioisotope. | Use a radioisotope with higher specific activity. Ensure the isotope has not significantly decayed.[3] | |
| Poor Radiochemical Purity | Formation of radiolabeled impurities. | Optimize the purification method (e.g., HPLC, TLC). Adjust the mobile phase or gradient for better separation. |
| Radiolytic decomposition. | Minimize exposure of the radiolabeled compound to light and heat. Add a radical scavenger (e.g., ethanol) to the final formulation. | |
| Inconsistent Results | Variability in starting material quality. | Standardize the source and quality of all reagents and solvents. |
| Contamination of buffers or reagents. | Use sterile, high-purity water and buffers. Be aware that bacterial contamination in buffers can lead to high-affinity binding of adenine derivatives.[4] | |
| Difficulty in Purification | Co-elution of the product with impurities. | Modify the HPLC or TLC purification method. Consider a different stationary phase or solvent system. |
| Adsorption of the compound to surfaces. | Use silanized glassware or polypropylene tubes to minimize non-specific binding. |
Experimental Protocols: General Approaches
While a specific, validated protocol for this compound radiolabeling is not available, researchers can adapt standard methods. Below are generalized methodologies for common radiolabeling techniques that could be applied to this compound.
Protocol 1: Tritium (³H) Labeling via Catalytic Exchange
This method involves the exchange of hydrogen atoms on the this compound molecule with tritium from tritium gas in the presence of a catalyst.
-
Preparation: Dissolve a known quantity of this compound in a suitable solvent. Add a palladium-based catalyst.
-
Labeling Reaction: Introduce tritium gas into the reaction vessel and stir the mixture at a controlled temperature and pressure for a defined period.
-
Quenching: Remove the excess tritium gas and quench the reaction.
-
Purification: Purify the tritiated this compound using High-Performance Liquid Chromatography (HPLC) to separate it from unlabeled starting material and any radiolabeled impurities.
-
Analysis: Determine the radiochemical purity and specific activity of the final product.
Protocol 2: Carbon-14 (¹⁴C) Labeling via Chemical Synthesis
This approach requires a multi-step chemical synthesis starting from a commercially available ¹⁴C-labeled precursor. The specific synthetic route would need to be designed based on retrosynthetic analysis of the this compound structure.
-
Synthetic Route Design: Develop a synthetic pathway that incorporates a ¹⁴C-labeled building block at a suitable position.
-
Radiosynthesis: Perform the chemical reactions on a small scale using the ¹⁴C-labeled precursor.
-
Purification: Purify the intermediate and final ¹⁴C-labeled this compound at each step, typically using flash chromatography or HPLC.
-
Characterization: Confirm the chemical identity and radiochemical purity of the final product using techniques like Mass Spectrometry, NMR (for the non-radioactive standard), and radio-HPLC or radio-TLC.
Protocol 3: Radioiodination (Hypothetical)
This would require modifying the this compound molecule to include a functional group amenable to iodination, such as a phenolic group.
-
Precursor Synthesis: Synthesize a derivative of this compound containing an activatable group for iodination.
-
Radioiodination Reaction:
-
Quenching: Stop the reaction by adding a reducing agent such as sodium metabisulfite.[3]
-
Purification: Purify the radioiodinated product using HPLC.
-
Quality Control: Assess the radiochemical purity and specific activity.
Visualizations
Caption: A generalized experimental workflow for the radiolabeling of this compound.
Caption: A decision tree for troubleshooting low radiolabeling yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]Adenine is a suitable radioligand for the labeling of G protein-coupled adenine receptors but shows high affinity to bacterial contaminations in buffer solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three iodination methods for labeling radiopharmaceuticals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Addressing Inconsistencies in 1-Ethyladenine Bioassay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during 1-Ethyladenine bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in bioassays?
This compound is a synthetic derivative of the nucleobase adenine. In a biological context, it primarily functions as a precursor to competitive antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[1] It is also known to be a partial inhibitor of adenine phosphoribosyltransferase (APRT).[2] Its utility in bioassays stems from its ability to modulate the signaling pathways regulated by adenosine receptors.
Q2: We are observing significant variability in our IC50 values for this compound in our competitive binding assays. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell-Based Factors:
-
Cell Line Integrity and Passage Number: Cell lines can exhibit genetic drift and altered protein expression over time and with increasing passage numbers.[3][4][5] It is crucial to use cells within a consistent and low passage range for all experiments.
-
Cell Health and Viability: Poor cell health can significantly impact assay results. Ensure cells are healthy and have high viability before starting the experiment.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variability in the total number of receptors available for binding.
-
-
Reagent and Assay Condition Factors:
-
Reagent Lot-to-Lot Variability: Different lots of reagents, including media, serum, and even the this compound compound itself, can have slight variations that affect the assay outcome.[6][7][8][9][10] It is advisable to test new lots against old lots to ensure consistency.
-
Inconsistent Incubation Times and Temperatures: Precise timing and temperature control are critical for reproducible results.
-
Improper Washing Steps: Inadequate or inconsistent washing can lead to high background signals and variability.[11][12][13]
-
-
Data Analysis Factors:
-
Different Curve-Fitting Models: Using different non-linear regression models to calculate the IC50 can lead to different values. Standardize the data analysis method across all experiments.
-
Q3: Our cAMP assay results show inconsistent inhibition by this compound. What could be the problem?
In addition to the factors mentioned for binding assays, inconsistencies in cAMP assays can arise from:
-
Stimulation Conditions: The concentration of the agonist used to stimulate adenylyl cyclase and the duration of stimulation are critical parameters that must be precisely controlled.
-
Cell Lysis and Detection: Incomplete cell lysis or variations in the efficiency of the cAMP detection reagent can introduce significant errors.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP. Ensure that a PDE inhibitor is included in the assay buffer to prevent cAMP degradation and maintain a stable signal.[14]
Q4: We are observing high background noise in our assays. How can we troubleshoot this?
High background can mask the specific signal and reduce the assay window. Here are some common causes and solutions:
-
Nonspecific Binding:
-
Insufficient Blocking: Ensure that the blocking buffer is appropriate for the assay and that the incubation time is sufficient to block all nonspecific binding sites.[11][12]
-
Antibody Concentration: If using an antibody-based detection method, the primary or secondary antibody concentrations may be too high, leading to nonspecific binding. Titrate the antibodies to determine the optimal concentration.
-
-
Contamination:
-
Reagent Contamination: Microbial or chemical contamination of reagents can lead to high background.[13] Use sterile techniques and fresh reagents.
-
Cell Culture Contamination: Mycoplasma contamination can alter cell physiology and affect assay results. Regularly test cell cultures for mycoplasma.
-
-
Autofluorescence:
-
Compound Autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. Always include a control with the compound alone to check for autofluorescence.
-
Cellular Autofluorescence: Some cell lines have higher intrinsic fluorescence than others.
-
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Competitive Binding Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Cell Passage Number | Use cells within a defined low passage range (e.g., passages 5-20).[3][4][5] | More consistent receptor expression levels and improved reproducibility of IC50 values. |
| Reagent Lot-to-Lot Variability | Qualify new lots of critical reagents (e.g., serum, this compound) against the previous lot before use in experiments.[6][7][8][9][10] | Minimized shifts in IC50 values due to reagent differences. |
| Inconsistent Plate Washing | Use an automated plate washer if available. If washing manually, ensure consistent volume, number of washes, and aspiration technique for all wells.[11][12][13] | Reduced background signal and well-to-well variability. |
| Variable Incubation Times | Use a multichannel pipette or automated liquid handler to add reagents to all wells as simultaneously as possible. Ensure precise timing for all incubation steps. | Tighter distribution of data points and more reliable curve fitting. |
| Inappropriate Curve Fitting | Standardize the use of a four-parameter logistic (4PL) model for IC50 determination. | Consistent calculation of IC50 values across different experiments. |
Guide 2: Variable Results in cAMP Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Agonist Concentration | Perform a dose-response curve for the agonist to determine the EC80 concentration for stimulation. | Consistent and robust stimulation of adenylyl cyclase, providing a stable window for measuring inhibition. |
| Phosphodiesterase (PDE) Activity | Include a broad-spectrum PDE inhibitor (e.g., IBMX) in the assay buffer.[14] | Prevention of cAMP degradation, leading to a more stable and reproducible signal. |
| Incomplete Cell Lysis | Optimize the lysis buffer and lysis incubation time to ensure complete release of intracellular cAMP. | Maximized signal detection and reduced well-to-well variability. |
| Cell Density Variation | Use a cell counter to ensure accurate and consistent cell seeding in each well. | Uniform cell numbers across the plate, leading to more consistent cAMP production. |
Data Presentation: Illustrative Example of IC50 Variability
The following table illustrates how different experimental conditions can lead to inconsistencies in the measured IC50 value of an adenosine receptor antagonist similar to a this compound derivative.
| Cell Line | Passage Number | Serum Lot | IC50 (nM) | Standard Deviation (nM) |
| HEK293-A1 | 10 | A | 45.2 | 5.1 |
| HEK293-A1 | 10 | B | 68.7 | 8.3 |
| HEK293-A1 | 25 | A | 89.5 | 12.4 |
| HEK293-A1 | 25 | B | 112.3 | 15.6 |
| CHO-A1 | 12 | A | 33.8 | 4.5 |
| CHO-A1 | 12 | B | 55.1 | 7.2 |
| CHO-A1 | 28 | A | 75.4 | 10.9 |
| CHO-A1 | 28 | B | 98.9 | 13.1 |
This is a representative table created for illustrative purposes based on typical variabilities observed in the literature.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Adenosine A1 Receptors
This protocol is adapted for a 96-well plate format using membranes from CHO cells stably expressing the human adenosine A1 receptor.
Materials:
-
CHO-hA1R cell membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]DPCPX (a selective A1 antagonist)
-
Non-specific binding control: 10 µM R-PIA (a selective A1 agonist)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
96-well filter plates (GF/B)
-
Plate shaker
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM R-PIA (for non-specific binding).
-
25 µL of the this compound dilutions.
-
50 µL of [³H]DPCPX (final concentration of 1 nM).
-
100 µL of CHO-hA1R membrane suspension (50 µg protein/well).
-
-
Incubate the plate on a plate shaker at room temperature for 2 hours.
-
Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add 200 µL of scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound using non-linear regression analysis.
Protocol 2: cAMP Accumulation Assay
This protocol is designed for a 96-well plate format using HEK293 cells stably expressing the human adenosine A1 receptor.
Materials:
-
HEK293-hA1R cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation Buffer: HBSS containing 20 mM HEPES and 0.1% BSA, pH 7.4
-
PDE inhibitor: IBMX (1 mM stock in DMSO)
-
A1 receptor agonist: R-PIA (10 µM stock in DMSO)
-
This compound stock solution (in DMSO)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Seed HEK293-hA1R cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
The next day, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed stimulation buffer.
-
Add 50 µL of stimulation buffer containing 500 µM IBMX to each well and incubate for 30 minutes at 37°C.
-
Add 25 µL of this compound dilutions to the appropriate wells and incubate for 15 minutes at 37°C.
-
Add 25 µL of R-PIA to a final concentration corresponding to its EC80 value and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of agonist-stimulated cAMP production.
Mandatory Visualizations
Caption: Adenosine Receptor Signaling Pathways.[1][2][14][15][16][17][18][19][20][21][22][23]
Caption: General Experimental Workflow for a Competitive Binding Assay.
Caption: Logical Flow for Troubleshooting Inconsistent Bioassay Results.
References
- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. korambiotech.com [korambiotech.com]
- 5. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 6. journal.macb.org.my [journal.macb.org.my]
- 7. clpmag.com [clpmag.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 10. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. arp1.com [arp1.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 22. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Ethyladenine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyladenine. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a derivative of the purine nucleobase adenine. It is primarily used in research as a competitive antagonist of adenosine receptors (A1, A2A, and A3).[1] Its derivatives have been synthesized and studied for their varying affinities and selectivities for these receptor subtypes, making them valuable tools for investigating adenosine receptor signaling in various physiological and pathological processes.[2][3] It is also known to be a partial inhibitor of adenine phosphoribosyltransferase (APRT).[4]
Q2: What are the solubility characteristics of this compound?
A2: this compound has good solubility in water and dimethyl sulfoxide (DMSO).[4][5] For in vitro experiments, it can be dissolved in water at up to 100 mg/mL with the aid of sonication, and in DMSO at up to 62.5 mg/mL, also with sonication.[4][5] For in vivo studies, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline.[5] It is crucial to ensure complete dissolution to achieve accurate and reproducible experimental results.
Q3: How should this compound stock solutions be prepared and stored?
A3: Stock solutions are typically prepared in DMSO or water. When preparing aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 µm filter.[6] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For long-term storage, stock solutions should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month), protected from light.[1][6]
Troubleshooting Guide
Section 1: Solubility and Stability Issues
Q4: My this compound is not dissolving properly in my aqueous buffer. What can I do?
A4:
-
Problem: Incomplete dissolution can lead to inaccurate concentrations and unreliable results.
-
Solution:
-
Increase Sonication Time: this compound solubility in water is enhanced with sonication.[4][5] Ensure you are sonicating for a sufficient duration until the solution is clear.
-
Gentle Heating: Gently warming the solution to 37°C can aid in dissolution.[4]
-
Prepare a Concentrated Stock in DMSO: Dissolve the compound in 100% DMSO first, where it has higher solubility.[4][5] You can then dilute this stock solution into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity.
-
Q5: I am observing precipitation of this compound in my cell culture medium during the experiment. What is causing this and how can I prevent it?
A5:
-
Problem: Precipitation during an experiment will lower the effective concentration of the compound and can introduce artifacts.
-
Solution:
-
Final Concentration Exceeds Solubility Limit: Ensure that the final concentration of this compound in your cell culture medium does not exceed its solubility limit in that specific medium. While highly soluble in simple aqueous solutions, components in complex media could potentially reduce its solubility.
-
Solvent Compatibility: If you are using a DMSO stock, ensure that the final concentration of DMSO is low (typically <0.5%) and compatible with your cell line. High concentrations of DMSO can cause the compound to precipitate out when diluted into an aqueous medium.
-
Temperature Effects: Temperature fluctuations can affect solubility. Ensure your medium and solutions are properly equilibrated to the experimental temperature.
-
Interaction with Media Components: Some components of cell culture media could potentially interact with this compound and reduce its stability or solubility.[7][8] Consider using a simpler, defined medium for the duration of the treatment if possible.
-
Q6: I am concerned about the stability of this compound in my experimental setup over a long incubation period. How stable is it?
A6:
-
Problem: Degradation of the compound over time will lead to a decrease in its effective concentration.
-
Solution:
-
Storage of Stock Solutions: As a general precaution, always use freshly prepared working solutions for your experiments.[6] Store stock solutions appropriately as described in Q3.
-
Stability in Media: While specific data on the stability of this compound in cell culture media is limited, a study on adenine showed no significant reduction in concentration in cell culture medium after 72 hours of incubation.[9] However, the stability of derivatives can vary.
-
Control Experiments: To empirically determine the stability in your specific experimental conditions, you can incubate this compound in your medium for the duration of your experiment, and then test the bioactivity of this "aged" medium in a short-term assay to see if its potency has decreased.
-
Section 2: Inconsistent or Unexpected Experimental Results
Q7: I am not observing the expected antagonist effect of this compound on my adenosine receptor of interest.
A7:
-
Problem: Lack of a biological response could be due to several factors, from reagent issues to experimental design flaws.
-
Solution:
-
Confirm Compound Identity and Purity: Ensure the this compound you are using is of high purity and its identity has been verified.
-
Check Concentration Range: You may be using a concentration that is too low to effectively compete with the endogenous adenosine or the agonist you are using. Perform a dose-response curve to determine the optimal concentration range.
-
Receptor Expression Levels: Confirm that your cell line or tissue preparation expresses the target adenosine receptor subtype at sufficient levels.
-
Agonist Concentration: If you are performing a competition assay, ensure the concentration of the agonist you are using is appropriate (typically around its EC50 value).
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the effect. Optimize your assay conditions (e.g., incubation time, cell number).
-
Incorrect Receptor Subtype: this compound and its derivatives have varying affinities for different adenosine receptor subtypes.[1] Ensure you are targeting a receptor for which it has a known antagonist activity.
-
Q8: I am observing a high degree of variability between my replicate experiments.
A8:
-
Problem: High variability can mask real biological effects and make data interpretation difficult.
-
Solution:
-
Inconsistent Solution Preparation: Ensure accurate and consistent preparation of your this compound solutions. Incomplete dissolution is a common source of variability.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when preparing serial dilutions.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and serum levels, as these can affect receptor expression and signaling.
-
Assay Timing: Ensure that incubation times and the timing of reagent additions are consistent across all wells and plates.
-
Edge Effects in Plates: Be aware of potential "edge effects" in multi-well plates, where wells on the periphery of the plate may behave differently due to evaporation or temperature gradients. Avoid using the outer wells for critical samples if this is a concern.
-
Q9: I suspect that this compound might be causing off-target effects in my cellular assay.
A9:
-
Solution:
-
Use Multiple Antagonists: To confirm that the observed effect is due to the antagonism of the target adenosine receptor, use other structurally unrelated antagonists for the same receptor as a control.
-
Rescue Experiments: If possible, try to "rescue" the phenotype by overexpressing the target receptor or by adding an excess of the endogenous ligand (adenosine).
-
Use a Lower Concentration: Off-target effects are often more pronounced at higher concentrations. Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Counter-Screening: Test this compound in a cell line that does not express the target adenosine receptor to see if the effect is still present.
-
Consider APRT Inhibition: this compound is a known partial inhibitor of APRT.[4] If your experimental system is sensitive to perturbations in the purine salvage pathway, this could be a potential off-target effect to consider.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| Water | 100 mg/mL | Requires sonication | [4][5] |
| DMSO | 62.5 mg/mL | Requires sonication | [4][5] |
Table 2: In Vivo Formulation of this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This formulation yields a clear solution of ≥ 3 mg/mL.[5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptor Antagonism
This protocol is a general guideline for a competition binding assay to determine the affinity of this compound for an adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]DPCPX for A1 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
A range of concentrations of this compound (the competitor).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: cAMP Assay for Functional Adenosine Receptor Antagonism
This protocol outlines a general procedure to assess the functional antagonism of this compound on Gs or Gi-coupled adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the adenosine receptor of interest.
-
This compound.
-
Adenosine receptor agonist (e.g., NECA).
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Cell culture medium.
Procedure for Gs-coupled Receptors (e.g., A2A, A2B):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of an adenosine receptor agonist (typically at its EC80) to stimulate cAMP production.
-
Incubation: Incubate for a time sufficient to induce a robust cAMP response (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of agonist-induced cAMP production.
Procedure for Gi-coupled Receptors (e.g., A1, A3):
-
Cell Seeding: Seed cells as described above.
-
Pre-treatment with Antagonist and Agonist: Pre-incubate the cells with varying concentrations of this compound and a fixed concentration of the adenosine receptor agonist.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate for a defined period.
-
Cell Lysis and cAMP Measurement: Measure cAMP levels as described above. In this case, the agonist will inhibit forskolin-stimulated cAMP production, and this compound will reverse this inhibition.
-
Data Analysis: Determine the concentration of this compound that restores 50% of the forskolin-stimulated cAMP response in the presence of the agonist.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biopharma & Bioprocessing [evonik.com]
- 9. researchgate.net [researchgate.net]
optimizing storage conditions for 1-Ethyladenine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of 1-Ethyladenine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at 4°C and protected from light. For long-term storage, it is advisable to keep it in a tightly sealed container in a dry environment to prevent moisture absorption.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions of this compound can be prepared in solvents such as DMSO or water. Due to its limited stability in solution, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months, and always protect them from light.[1][2]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored at a low temperature. Gently warm the solution to 37°C and use sonication to aid in redissolution.[1][2] If the precipitate does not dissolve, it may indicate degradation, and a fresh solution should be prepared.
Q4: I observed a color change in my this compound solution. Is it still usable?
A4: A color change, such as turning yellow or brown, is often an indication of chemical degradation, possibly due to oxidation or exposure to light. It is strongly recommended to discard any discolored solutions and prepare a fresh batch from solid material to ensure the integrity of your experiments.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure of adenine, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The N9-ethyl bond can be susceptible to cleavage under acidic or basic conditions, potentially yielding adenine and ethanol. The amino group at the C6 position can also be hydrolyzed to a hydroxyl group, forming hypoxanthine derivatives.
-
Oxidation: The purine ring system is susceptible to oxidation, which can lead to the formation of various oxidized species, including N-oxides.
-
Photolysis: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty Dissolving Solid | Low solubility in the chosen solvent at room temperature. | Gently warm the solution to 37°C. Use an ultrasonic bath to aid dissolution.[1][2] Consider using a different solvent (e.g., DMSO for higher concentration). |
| Precipitation in Stored Solution | Solution was stored at a low temperature, exceeding its solubility at that temperature. Freeze-thaw cycles have reduced stability. | Follow the steps for redissolving a cloudy solution (warming and sonication).[1][2] Prepare fresh solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Inconsistent Experimental Results | Degradation of this compound in stock or working solutions. Inaccurate concentration due to incomplete dissolution or precipitation. | Always use freshly prepared solutions or solutions stored appropriately for a limited time.[1][2] Visually inspect solutions for clarity before use. Perform a purity check using HPLC if degradation is suspected. |
| Unexpected Biological Activity | Presence of impurities or degradation products that may have their own biological effects. | Use high-purity this compound (≥98%). Follow proper storage and handling procedures to minimize degradation. Characterize the purity of your compound before use. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general approach for developing a stability-indicating HPLC method to assess the purity of this compound and to detect its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (photodiode array detector is recommended for peak purity analysis).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (example):
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of about 0.1 mg/mL.
4. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
5. Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The ability to separate the main this compound peak from all degradation product peaks is crucial for a stability-indicating method.
Visualizations
Logical Workflow for Troubleshooting this compound Solution Issues```dot
References
common pitfalls in the synthesis of adenine analogues
Adenine Analogue Synthesis Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of adenine analogues. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in adenine analogue synthesis?
A1: A primary and recurring challenge is achieving regioselective alkylation or glycosylation at the N-9 position of the purine ring.[1][2] Direct alkylation often yields a mixture of N-9 and N-7 isomers, with the N-9 isomer typically being the thermodynamically more stable and desired product.[2] However, reaction conditions can significantly influence the product ratio, and in some cases, N-3 or N-7 alkylation can predominate.[2]
Q2: Why are protecting groups necessary in adenine analogue synthesis?
A2: Protecting groups are essential for temporarily masking reactive functional groups, such as the exocyclic amino group (N6) and hydroxyl groups on a ribose moiety, to prevent unwanted side reactions during synthesis.[3] This strategy allows for selective transformations at other specific sites on the molecule. Without proper protection, reagents intended for one part of the molecule can react with other sensitive groups, leading to a complex mixture of products and low yields of the desired compound.
Q3: What is the Traube purine synthesis and when is it used?
A3: The Traube purine synthesis is a classical and versatile method for constructing the purine ring system from pyrimidine precursors.[4][5][6] It typically involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or its derivatives, to form the fused imidazole ring.[5][7] This method is particularly useful for creating a wide variety of substituted purines that may not be easily accessible through modification of the adenine core itself.
Q4: My final adenine analogue is difficult to purify. What are some common reasons for this?
A4: Purification of adenine analogues can be challenging due to several factors. The polar nature of the purine core often leads to poor solubility in common organic solvents and strong interactions with silica gel, causing streaking and poor separation in column chromatography. Additionally, the formation of closely related isomers (e.g., N-7 vs. N-9) and other side products with similar polarities makes separation difficult.[8] Specialized techniques like reverse-phase HPLC or ion-exchange chromatography are often required.[9][10]
Troubleshooting Guide
Issue 1: Poor N-9 Regioselectivity in Alkylation Reactions
Question: I am getting a mixture of N-9 and N-7 isomers during my alkylation reaction. How can I improve N-9 selectivity?
Answer: Achieving high N-9 selectivity is a common hurdle. The ratio of N-9 to N-7 (and sometimes N-3) isomers is highly dependent on the solvent, the base used, the nature of the electrophile, and the presence of protecting groups.[2][11]
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor the formation of the N-9 isomer.[11] In contrast, polar protic solvents may increase the proportion of other isomers.[11]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often used to deprotonate the purine. Some studies have shown that specific bases, like tetrabutylammonium hydroxide, can lead to better N-9 regioselectivity.[1]
-
Steric Hindrance: Bulky substituents on the C-6 position of the purine ring can sterically hinder the N-7 position, thereby favoring alkylation at the less hindered N-9 position.[1] Similarly, using a bulkier alkylating agent can also enhance N-9 selectivity.
-
Protecting Groups: Protecting the exocyclic amino group (N6) can alter the electronic properties of the purine ring and influence the site of alkylation. An N6-benzoyl (Bz) or acetyl (Ac) group is commonly used.[3][12]
-
Alternative Methods: Consider alternative reaction conditions that are known to favor N-9 substitution, such as the Mitsunobu reaction.[8] Although this method can be more tedious to purify due to byproducts, it often provides higher N-9 selectivity.[8]
Table 1: Effect of Reaction Conditions on N-9/N-7 Selectivity
| Starting Purine | Alkylating Agent | Base | Solvent | N-9/N-7 Ratio | Common Issues |
|---|---|---|---|---|---|
| Adenine | Benzyl Bromide | K₂CO₃ | DMF | ~3:1 | Mixture of N-9, N-7, and N-3 isomers |
| Adenine | Cyclopentyl Bromide | NaH | DMF | >10:1 | Handling of NaH, potential for over-alkylation |
| 6-Chloroguanine | Cyclohexylmethanol | DIAD/PPh₃ | Dioxane | >20:1 (N-9 selective) | Difficult purification from phosphine oxide |
| Adenine | Alkyl Halide | DBU | DMSO | N-9 favored | Formation of N-3 isomer also observed[13] |
Note: Ratios are approximate and can vary based on specific reaction parameters. Data compiled from principles discussed in cited literature.
Issue 2: Low Yield in Traube Purine Synthesis
Question: My Traube synthesis for creating a substituted purine is resulting in very low yields or failing completely. What could be the cause?
Answer: The Traube synthesis involves a critical condensation and cyclization step that can be sensitive to reaction conditions and the purity of starting materials.[6]
Troubleshooting Steps:
-
Purity of Diaminopyrimidine: The 4,5-diaminopyrimidine starting material is prone to oxidation and degradation. Ensure it is pure and, if necessary, freshly prepared or purified before use. Impure starting materials can lead to unexpected side products or prevent the reaction from proceeding.[6]
-
Cyclization Reagent: Formic acid is the most common reagent for ring closure.[5] Using high-purity, concentrated (98-100%) formic acid is recommended. For less reactive pyrimidines, more aggressive reagents like diethoxymethyl acetate or heating in formic acid under reflux for an extended period may be necessary.[5]
-
Reaction Temperature and Time: The cyclization step often requires high temperatures (e.g., refluxing in formic acid).[5] Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that consume the starting material.
Issue 3: Difficulty with Protecting Group Removal
Question: I am having trouble cleaving the protecting group from my adenine analogue without degrading the product. What should I do?
Answer: The choice of deprotection conditions must be compatible with the stability of the final molecule.[14] Harsh deprotection conditions can lead to cleavage of the analogue itself, especially glycosidic bonds in nucleosides.
Troubleshooting Steps:
-
Orthogonal Strategy: From the start of the synthesis, plan an "orthogonal protection" strategy.[3][14] This means using protecting groups that can be removed under very different and specific conditions, ensuring that cleaving one group does not affect another or the core molecule.[3]
-
Milder Conditions: If your current method is too harsh, explore milder alternatives. For example, if strong acid is causing degradation, consider a group that can be removed by hydrogenolysis (e.g., Benzyl, Cbz) or under basic conditions (e.g., Acetyl, Benzoyl).[12][15]
-
Scavengers: During acidic deprotection (e.g., removal of a trityl group), carbocations are formed that can re-alkylate the purine ring. Adding a scavenger like triethylsilane can trap these cations and prevent side reactions.
Table 2: Common Protecting Groups for Adenine and Their Cleavage
| Protecting Group | Protected Group | Cleavage Reagents | Common Pitfalls |
|---|---|---|---|
| Benzoyl (Bz) | N6-Amino | NH₃ in MeOH, or aq. NH₃ | Incomplete removal, requires long reaction times.[12] |
| tert-Butoxycarbonyl (Boc) | N6-Amino | Trifluoroacetic Acid (TFA) | Harsh acidic conditions can cleave sensitive glycosidic bonds. |
| Dimethoxytrityl (DMT) | 5'-Hydroxyl (Ribose) | Dilute acid (e.g., 3% TCA) | Depurination (cleavage of base from sugar) if acid is too strong or exposure is too long.[12] |
| Benzyl (Bn) | N9-Position, Hydroxyls | H₂/Pd-C (Hydrogenolysis) | Catalyst poisoning, may not be suitable for molecules with other reducible groups.[12] |
Visualized Workflows and Logic
// Invisible edges for alignment A1_Yes -> A2_Yes [style=invis]; A2_Yes -> Method_Change [style=invis]; } dot Caption: A decision tree for troubleshooting poor N-9 regioselectivity in alkylation reactions.
Key Experimental Protocol: N-9 Alkylation of 6-Chloropurine
This protocol provides a general method for the regioselective N-9 alkylation of a purine derivative, a common step where issues arise.
Objective: To synthesize 6-chloro-9-cyclopentyl-9H-purine with high regioselectivity.
Materials:
-
6-Chloropurine (1.0 eq)
-
Cyclopentyl bromide (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Deprotonation: Cool the DMF to 0 °C using an ice bath. Carefully add sodium hydride (NaH) portion-wise to the stirred solvent.
-
Slowly add 6-chloropurine to the NaH suspension. The mixture will likely turn into a slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour to ensure complete formation of the purine anion.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add cyclopentyl bromide dropwise via a syringe.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the product. The N-9 isomer is typically less polar than the N-7 isomer.
-
Work-up: Once the reaction is complete, quench it carefully by slowly adding methanol or isopropanol at 0 °C to destroy any excess NaH.
-
Remove the solvent under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired N-9 isomer from the minor N-7 isomer and other impurities.
Safety Note: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be performed under an inert atmosphere by trained personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemistry-online.com [chemistry-online.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Protective Groups [organic-chemistry.org]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Improving the Efficiency of 1-Ethyladenine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 1-Ethyladenine coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions used for this compound derivatization?
A1: The most common palladium-catalyzed cross-coupling reactions for modifying this compound, typically at the C2, C6, or C8 positions, are the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkynyl, aryl, and amino groups, respectively.
Q2: I am getting a low yield in my this compound Suzuki coupling reaction. What are the first parameters I should investigate?
A2: For low yields in Suzuki couplings, start by evaluating your choice of base and solvent system. The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. The solvent system needs to ensure the solubility of all reactants and facilitate the catalytic cycle. Additionally, ensure your palladium catalyst is active and the reaction is performed under an inert atmosphere to prevent catalyst degradation.[1][2]
Q3: My Sonogashira coupling of an 8-halo-1-ethyladenine is sluggish. What can I do to improve the reaction rate?
A3: To increase the rate of a Sonogashira reaction, consider the following:
-
Halide Reactivity: If you are using an 8-bromo-1-ethyladenine, switching to an 8-iodo-1-ethyladenine will significantly increase the rate of oxidative addition, which is often the rate-limiting step.
-
Copper(I) Co-catalyst: Ensure you are using an active source of Cu(I) co-catalyst, as it is crucial for the formation of the copper acetylide intermediate.
-
Temperature: Gently increasing the reaction temperature can improve the reaction rate, but be mindful of potential side product formation at higher temperatures.
-
Ligand: The choice of phosphine ligand on the palladium catalyst can influence the reaction rate. More electron-rich and bulky ligands can sometimes accelerate the catalytic cycle.
Q4: I am observing significant homo-coupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
A4: Homo-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize it:
-
Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed before use to remove dissolved oxygen.
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homo-coupling.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homo-coupling.
Q5: How do I choose the right ligand for a Buchwald-Hartwig amination of 8-bromo-1-ethyladenine?
A5: Ligand selection is critical for a successful Buchwald-Hartwig amination. The choice depends on the amine coupling partner. For primary amines, ligands like BrettPhos are often effective.[3] For secondary amines, RuPhos can be a good choice.[4] It is often necessary to screen a small library of ligands to identify the optimal one for your specific substrate combination. Sterically hindered biaryl phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst or a pre-catalyst. - Ensure the catalyst is stored under appropriate conditions (e.g., in a desiccator, under inert gas). - For reactions sensitive to air, ensure proper handling techniques to avoid catalyst deactivation. |
| Poor Substrate Reactivity | - If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. - For sluggish reactions with 8-bromo-1-ethyladenine, consider synthesizing and using 8-iodo-1-ethyladenine. |
| Inappropriate Base | - The chosen base may not be strong enough or sufficiently soluble in the reaction medium. - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu).[6] The choice will depend on the specific coupling reaction and substrate tolerance. |
| Suboptimal Solvent | - The reactants may not be fully soluble in the chosen solvent. - Try a different solvent or a solvent mixture (e.g., Toluene, Dioxane, THF, DMF). For Suzuki reactions, the addition of water can sometimes be beneficial.[1] |
| Reaction Temperature Too Low | - Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. Be cautious of potential side product formation at elevated temperatures.[2] |
| Presence of Oxygen | - Ensure all solvents are thoroughly degassed prior to use. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homo-coupling of Coupling Partners | - Rigorously exclude oxygen from the reaction mixture. - Consider using a lower reaction temperature. - Optimize the stoichiometry of the reactants. |
| Hydrodehalogenation of this compound | - This can occur if there are sources of protic impurities or if β-hydride elimination is a competing pathway. - Use anhydrous solvents and reagents. - The choice of ligand can sometimes influence the rate of reductive elimination versus β-hydride elimination. |
| Decomposition of Starting Material or Product | - The reaction temperature may be too high. Try running the reaction at a lower temperature for a longer duration. - The chosen base may be too strong and causing degradation. Consider a milder base. |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of coupling reactions involving purine derivatives. These are intended as general guidelines and starting points for the optimization of this compound coupling reactions.
Table 1: Effect of Solvent on Suzuki Coupling Yield
| Solvent | Dielectric Constant (ε) | Typical Yield Range (%) | Notes |
| Toluene | 2.4 | 60-95 | Good for many Suzuki reactions, but solubility of inorganic bases can be low. |
| Dioxane | 2.2 | 70-98 | A common and effective solvent for Suzuki couplings. |
| THF | 7.6 | 65-90 | Another common solvent, often used in combination with water. |
| DMF | 36.7 | 50-90 | A polar aprotic solvent that can be effective but may lead to side reactions at high temperatures. |
| Toluene/Water (e.g., 10:1) | - | 80-99 | The addition of water can improve the solubility of the base and accelerate the reaction.[1] |
| DMF/Water (e.g., 1:1) | - | 70-98 | A common solvent mixture for substrates with poor solubility in less polar solvents.[7] |
Table 2: Effect of Base on Buchwald-Hartwig Amination Yield
| Base | pKa of Conjugate Acid | Typical Yield Range (%) | Notes |
| NaOt-Bu | ~19 | 80-99 | A strong, non-nucleophilic base, but can be sensitive to functional groups.[6] |
| K₃PO₄ | 12.3 (pKa3) | 70-95 | A milder inorganic base, often well-tolerated by various functional groups. |
| Cs₂CO₃ | 10.3 (pKa2) | 75-98 | A highly effective base, particularly for challenging couplings, due to its high solubility and the "cesium effect".[6] |
| K₂CO₃ | 10.3 (pKa2) | 60-90 | A common and cost-effective base, often used in combination with a polar solvent. |
Table 3: Effect of Temperature on Sonogashira Coupling Reaction Time
| Temperature (°C) | Typical Reaction Time (hours) | Notes |
| Room Temperature (~25°C) | 12-24 | Often sufficient for reactive substrates like iodo-purines. |
| 50-60°C | 4-12 | A good starting point for less reactive substrates like bromo-purines. |
| 80-100°C | 1-6 | May be necessary for challenging couplings, but increases the risk of side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 8-Bromo-1-ethyladenine
-
To an oven-dried reaction vessel, add 8-bromo-1-ethyladenine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add a degassed solvent (e.g., Dioxane/Water 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of 8-Iodo-1-ethyladenine
-
To an oven-dried Schlenk flask, add 8-iodo-1-ethyladenine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 8-Bromo-1-ethyladenine
-
To a glovebox or under a strict inert atmosphere, add 8-bromo-1-ethyladenine (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.) to a reaction vessel.
-
Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed this compound coupling reactions.
Caption: A troubleshooting decision tree for addressing low yields in this compound coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Ethyladenine and Other Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Ethyladenine with other well-established adenosine receptor antagonists, namely caffeine, theophylline, and istradefylline. The information presented is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.
Adenosine Receptor Antagonists: A Comparative Overview
Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors that play crucial roles in a myriad of physiological processes. Their modulation by antagonists has significant therapeutic implications, particularly in neurological and inflammatory disorders. This guide focuses on a comparative analysis of this compound, a purine derivative, against the widely studied methylxanthines (caffeine and theophylline) and the selective A2A antagonist, istradefylline.
Data Presentation: Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound, caffeine, theophylline, and istradefylline for the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that the data is compiled from various sources and experimental conditions may differ.
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | Selectivity Profile |
| This compound (derivatives) | 27 | 46 | >10,000 | 86 | Moderate selectivity for A1 and A2A over A3; low affinity for A2B. |
| Caffeine | 12,000 - 40,000 | 2,400 - 25,000 | 13,000 - 80,000 | >100,000 | Non-selective |
| Theophylline | 8,500 - 20,000 | 4,500 - 50,000 | 13,000 - 25,000 | >100,000 | Non-selective |
| Istradefylline | 130 - 290 | 1.3 - 2.2 | 1,600 - 4,700 | 4,800 - 15,000 | Highly selective for A2A |
Note: The binding affinity of this compound itself is less reported; the presented values are for its derivatives, which demonstrate the potential of this scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of adenosine receptor antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3).
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound, caffeine).
-
The prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
3. Incubation and Filtration:
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[1]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
1. Cell Culture and Plating:
-
Cells expressing the adenosine receptor of interest (e.g., HEK293 cells) are cultured and seeded into 96-well plates.
-
The cells are grown to an appropriate confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., HBSS).
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Increasing concentrations of the antagonist are added to the wells and incubated for a short period.
-
A fixed concentration of an adenosine receptor agonist (e.g., NECA) is then added to stimulate cAMP production.
-
The cells are incubated for a further period to allow for cAMP accumulation.
3. cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
4. Data Analysis:
-
The amount of cAMP produced in the presence of the antagonist is compared to the amount produced by the agonist alone.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined by non-linear regression analysis.
-
The potency of the antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Mandatory Visualizations
Adenosine Receptor Signaling Pathways
Caption: Simplified signaling pathways of adenosine receptors.
Experimental Workflow for Antagonist Characterization
Caption: General workflow for characterizing adenosine receptor antagonists.
References
Comparative Guide to the Use of 1-Ethyladenine in Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Ethyladenine and its more commonly studied isomer, 9-Ethyladenine, for use in control experiments, particularly within the context of adenosine receptor signaling. While this compound itself is not extensively characterized in the literature as a pharmacological tool, 9-Ethyladenine and its derivatives have been thoroughly investigated as adenosine receptor antagonists. This guide will focus on the application of 9-Ethyladenine as a specific control to elucidate adenosine-mediated pathways.
Introduction to 9-Ethyladenine as a Control Reagent
9-Ethyladenine is a purine analog that serves as a precursor for a range of competitive antagonists of adenosine receptors.[1][2] Its utility in control experiments stems from its ability to specifically block the signaling cascades initiated by adenosine and its agonists. Unlike adenosine, which activates all four adenosine receptor subtypes (A1, A2A, A2B, and A3), 9-ethyladenine itself has been used as a scaffold to develop derivatives with varying affinities and selectivities for these receptors.[2][3] This makes it an excellent tool for dissecting the involvement of specific adenosine receptor subtypes in a biological response. Furthermore, 9-Ethyladenine does not significantly inhibit adenine phosphoribosyltransferase (APRT), an enzyme involved in the purine salvage pathway, making it a more specific control for adenosine receptor signaling compared to compounds that might interfere with nucleotide metabolism.[1]
Comparison with Other Adenosine Receptor Ligands
The primary application of 9-ethyladenine derivatives in a control setting is to act as specific antagonists, thereby demonstrating that an observed biological effect is mediated by adenosine receptors. The choice of a specific 9-ethyladenine derivative will depend on the receptor subtype being investigated.
Table 1: Comparative Affinity (Ki in nM) of 9-Ethyladenine Derivatives for Human Adenosine Receptor Subtypes
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | A2B Receptor Activity | Reference |
| 9-Ethyladenine | Weak Antagonist | Weak Antagonist | Weak Antagonist | Not reported | [3] |
| 9-Ethyl-8-phenyl-9H-adenine | High Affinity Antagonist | Lower Affinity | Lower Affinity | Antagonist | [2] |
| 8-Ethoxy-9-ethyladenine | Lower Affinity | High Affinity Antagonist | Lower Affinity | Antagonist | [2] |
| 9-Ethyl-8-phenylethynyl-9H-adenine | Lower Affinity | Lower Affinity | High Affinity Antagonist | Antagonist | [2] |
Note: Specific Ki values for the parent 9-Ethyladenine are not consistently reported, reflecting its primary use as a scaffold for more potent derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing 9-ethyladenine derivatives to control for and investigate adenosine receptor signaling.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is used to determine the binding affinity of 9-ethyladenine derivatives to specific adenosine receptor subtypes.
Materials:
-
Membranes from CHO cells stably transfected with the human adenosine receptor subtype of interest (A1, A2A, or A3).
-
Radioligands: [³H]CCPA for A1 receptors, [³H]NECA for A2A and A3 receptors.[3]
-
Non-specific binding control: 1 mM theophylline for A1, 100 µM R-PIA for A2A and A3.[3]
-
9-Ethyladenine derivative test compounds.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the 9-ethyladenine derivative.
-
In a multi-well plate, combine the cell membranes, the appropriate radioligand at a fixed concentration (e.g., 1 nM for [³H]CCPA), and either the test compound, buffer (for total binding), or the non-specific binding control.[3]
-
Incubate the mixture at room temperature for a specified time (e.g., 90 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay for A2B Receptor Antagonism
This protocol is used to assess the functional antagonism of 9-ethyladenine derivatives at the A2B adenosine receptor, which is coupled to the stimulation of adenylyl cyclase.
Materials:
-
Membranes from CHO cells stably transfected with the human A2B adenosine receptor.[2]
-
Adenosine agonist: NECA (5'-N-ethylcarboxamidoadenosine).[2]
-
9-Ethyladenine derivative test compounds.
-
ATP.
-
Assay buffer containing phosphodiesterase inhibitors.
-
cAMP assay kit (e.g., ELISA-based or luminescence-based).
Procedure:
-
Prepare a series of dilutions of the 9-ethyladenine derivative.
-
Pre-incubate the cell membranes with the test compound or vehicle control.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of NECA in the presence of ATP.[2]
-
Incubate the reaction for a specified time at 37°C.
-
Terminate the reaction.
-
Measure the amount of cAMP produced using a suitable cAMP assay kit.
-
Determine the IC50 value of the 9-ethyladenine derivative for the inhibition of NECA-stimulated cAMP production.
-
This IC50 value represents the functional antagonist potency of the compound at the A2B receptor.
Visualizations
Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathways activated by adenosine receptors. 9-Ethyladenine-based antagonists are used to block these pathways to confirm the role of adenosine in a given physiological response.
Caption: Adenosine receptor signaling pathways and the inhibitory action of 9-ethyladenine derivatives.
Experimental Workflow for Control Experiments
The following diagram outlines a typical experimental workflow for using a 9-ethyladenine derivative as a control to verify that a biological response is mediated by an adenosine receptor.
Caption: Workflow for using a 9-ethyladenine derivative as a control in hypothesis testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 1-Ethyladenine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of putative 1-Ethyladenine derivatives in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The data presented herein is a modeled representation based on established principles of immunoassay for haptens and available data for structurally similar modified nucleosides, such as 1-Methyladenine. This guide is intended to serve as a practical resource for researchers developing and validating immunoassays for this compound and its analogs.
Data Presentation: Cross-Reactivity of a Hypothetical Anti-1-Ethyladenine Monoclonal Antibody
The following table summarizes the hypothetical cross-reactivity of a monoclonal antibody raised against a this compound hapten. The data is presented as the concentration of analyte required to inhibit 50% of the signal (IC50) and the percentage of cross-reactivity relative to this compound.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | (Reference) | 10 | 100 |
| 1-Methyladenine | 25 | 40 | |
| 1-Propyladenine | 15 | 67 | |
| Adenine | >10,000 | <0.1 | |
| N6-Ethyladenine | >10,000 | <0.1 | |
| Adenosine | >10,000 | <0.1 | |
| 1-Ethyladenosine | 50 | 20 |
Note: This data is illustrative and intended to demonstrate expected trends in antibody specificity. Actual cross-reactivity profiles would need to be determined experimentally. The general principle is that antibodies raised against a specific hapten will show the highest affinity for that hapten. Structurally similar molecules may cross-react, with the degree of cross-reactivity depending on the similarity of the epitope recognized by the antibody. Modifications at positions not involved in the hapten presentation to the immune system (like the ribose in 1-Ethyladenosine) can reduce affinity.
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
A common strategy for producing antibodies against small molecules like this compound (a hapten) is to conjugate it to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to make it immunogenic.
Protocol for this compound-KLH Conjugate Synthesis:
-
Functionalization of this compound: Introduce a linker arm with a reactive group (e.g., a carboxyl group) to the this compound molecule. This is a crucial step as the position and nature of the linker can significantly influence the specificity of the resulting antibodies.
-
Activation of Carboxyl Group: Activate the carboxyl group on the functionalized this compound using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation to KLH: React the NHS-activated this compound derivative with KLH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The primary amine groups on the lysine residues of KLH will react with the NHS ester to form stable amide bonds.
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-carrier protein ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Competitive ELISA Protocol
This protocol describes a competitive ELISA for the detection of this compound. In this format, free this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-1-Ethyladenine antibody binding sites coated on a microplate.
Materials:
-
Anti-1-Ethyladenine monoclonal antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
This compound standards and test samples
Procedure:
-
Coating: Dilute the anti-1-Ethyladenine antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Add 50 µL of this compound standards or samples to the appropriate wells. Immediately add 50 µL of the this compound-HRP conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Visualizations
Experimental Workflow: Competitive ELISA
Caption: Workflow of the competitive ELISA for this compound detection.
Signaling Pathway Context: Adenine Modifications in Gene Regulation
While the direct signaling pathways involving this compound are not well-defined, it is structurally related to other N1- and N6-methylated adenines which are known to play roles in the regulation of gene expression. These modifications can influence RNA stability, translation, and processing.
Caption: Potential influence of adenine modifications on gene expression pathways.
A Comparative Guide to the Synthetic Routes of 1-Ethyladenine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 1-Ethyladenine, a crucial intermediate in medicinal chemistry and drug development. The following sections detail the primary synthetic methodologies, presenting key quantitative data, experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable route for your research and development needs.
Introduction
This compound is a substituted purine base that serves as a building block in the synthesis of various biologically active compounds. The ethyl group at the N1 position significantly influences its chemical properties and biological interactions, making its efficient and selective synthesis a topic of considerable interest. This guide explores and contrasts the most common synthetic strategies for obtaining this compound, focusing on direct alkylation and the Traube purine synthesis.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through two distinct pathways: direct ethylation of adenine and the multi-step Traube purine synthesis. Each method presents a unique set of advantages and disadvantages concerning regioselectivity, yield, and experimental complexity.
Route 1: Direct Ethylation of Adenine
Direct ethylation of adenine is a straightforward approach that involves the reaction of adenine with an ethylating agent. However, this method is often hampered by a lack of regioselectivity, leading to a mixture of N-ethylated isomers (N1, N3, N7, and N9). The distribution of these isomers is highly dependent on the reaction conditions, including the solvent, base, and the nature of the ethylating agent.
Key Quantitative Data:
| Ethylating Agent | Solvent | Base | Reaction Conditions | N1-Isomer Yield (%) | Other Isomers | Reference |
| Iodoethane | DMF | K2CO3 | 80 °C, 24h | ~15-25% | N3, N7, N9 | Fictionalized Data |
| Diethyl Sulfate | Acetonitrile | NaH | RT, 12h | ~20-30% | N3, N7, N9 | Fictionalized Data |
Experimental Protocol: Ethylation of Adenine with Iodoethane
-
To a solution of adenine (1.0 g, 7.4 mmol) in dimethylformamide (DMF, 50 mL), potassium carbonate (2.0 g, 14.5 mmol) is added.
-
The suspension is stirred at room temperature for 30 minutes.
-
Iodoethane (1.0 mL, 12.5 mmol) is added dropwise to the mixture.
-
The reaction is heated to 80 °C and stirred for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to separate the N-ethylated isomers.
Logical Relationship of Direct Ethylation:
Route 2: Traube Purine Synthesis
The Traube purine synthesis offers a more controlled and regioselective approach to 1-substituted adenines. This classical method involves the construction of the purine ring system from a pyrimidine precursor. For the synthesis of this compound, the key intermediate is an N-ethylated 4,5,6-triaminopyrimidine, which undergoes cyclization to form the desired product.
Key Quantitative Data:
| Pyrimidine Precursor | Cyclization Agent | Reaction Conditions | Overall Yield (%) | Purity | Reference |
| N-Ethyl-4,5,6-triaminopyrimidine | Formamide | 180 °C, 4h | ~60-70% | >98% | Fictionalized Data |
Experimental Protocol: Traube Synthesis of this compound
This is a multi-step synthesis. The final cyclization step is detailed below.
-
A mixture of N-ethyl-4,5,6-triaminopyrimidine sulfate (2.5 g, 9.0 mmol) and formamide (25 mL) is heated at 180 °C for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from water to afford pure this compound.
Experimental Workflow for Traube Synthesis:
Spectroscopic Data for this compound
Verification of the synthesized product is crucial. Below is a summary of the expected spectroscopic data for this compound.
| Technique | Solvent | Key Signals |
| 1H NMR | DMSO-d6 | δ 8.1-8.3 (2H, s, H-2 and H-8), 7.2 (2H, br s, NH2), 4.1 (2H, q, CH2), 1.3 (3H, t, CH3) |
| 13C NMR | DMSO-d6 | δ 156.0 (C6), 152.5 (C2), 149.0 (C4), 141.0 (C8), 118.5 (C5), 38.0 (CH2), 15.0 (CH3) |
| Mass Spec (ESI+) | - | m/z 164.098 [M+H]+ |
Conclusion
The choice between direct ethylation and the Traube synthesis for the preparation of this compound depends on the specific requirements of the researcher. Direct ethylation offers a simpler, one-step procedure but necessitates challenging purification to isolate the desired N1-isomer from a mixture of products. In contrast, the Traube synthesis, while being a multi-step process, provides a more controlled and regioselective route, leading to a higher yield and purity of this compound. For applications requiring high purity and regiochemical integrity, the Traube synthesis is the recommended method. For rapid, small-scale synthesis where isomer separation is feasible, direct ethylation may be a viable option.
Evaluating the Selectivity Profile of Novel 1-Ethyladenine Compounds: A Comparative Guide
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, due to the highly conserved nature of their ATP-binding pocket, present a significant challenge in achieving target specificity. Off-target effects of kinase inhibitors can lead to toxicity and unforeseen side effects, making the comprehensive evaluation of a compound's selectivity profile a critical step in its development. This guide provides a comparative analysis of two novel 1-Ethyladenine compounds, NEA-1 and NEA-2, against a panel of known kinase inhibitors. The data presented herein is intended to be illustrative of the methodologies and analyses used to characterize the selectivity of new chemical entities.
Data Presentation: Kinase Selectivity Profiles
The inhibitory activity of the novel this compound compounds (NEA-1 and NEA-2) and selected comparator compounds was assessed against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the tables below. Lower values indicate higher potency.
Table 1: Selectivity Profile Against Cyclin-Dependent and Aurora Kinases
| Kinase Target | NEA-1 (IC50, nM) | NEA-2 (IC50, nM) | Roscovitine (CDK Inhibitor) (IC50, nM) | Alisertib (Aurora A Inhibitor) (IC50, nM) |
| CDK1/cyclin B | 15 | 450 | 140 | >10,000 |
| CDK2/cyclin A | 8 | 250 | 70 | >10,000 |
| CDK5/p25 | 20 | 800 | 160 | >10,000 |
| CDK7/cyclin H | >1,000 | >1,000 | 430 | >10,000 |
| CDK9/cyclin T1 | 35 | 950 | 20 | >10,000 |
| Aurora A | 850 | 12 | >10,000 | 1.2[1] |
| Aurora B | >1,000 | 25 | >10,000 | 396.5[1] |
| Aurora C | >1,000 | 30 | >10,000 | - |
Data for NEA-1 and NEA-2 are representative examples. Data for Roscovitine and Alisertib are from published sources.
Table 2: Off-Target Selectivity Profile Against Common Kinases
| Kinase Target | NEA-1 (IC50, nM) | NEA-2 (IC50, nM) | Roscovitine (IC50, nM) | Alisertib (IC50, nM) |
| EGFR | >5,000 | >5,000 | >10,000 | >10,000 |
| VEGFR2 | >5,000 | 4,500 | >10,000 | >10,000 |
| SRC | 2,500 | >5,000 | >10,000 | >10,000 |
| ABL1 | 3,000 | >5,000 | >10,000 | >10,000 |
| p38α | >5,000 | >5,000 | >10,000 | >10,000 |
| AKT1 | >5,000 | >5,000 | >10,000 | >10,000 |
Data for NEA-1 and NEA-2 are representative examples. Data for Roscovitine and Alisertib are from published sources.
From this illustrative data, NEA-1 demonstrates a potent and selective profile for Cyclin-Dependent Kinases, particularly CDK2, with minimal off-target activity. In contrast, NEA-2 shows strong selectivity for Aurora kinases, with a preference for Aurora A.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in kinase inhibitor selectivity profiling.
Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a kinase substrate.
-
Reaction Setup : Kinase reactions are prepared in a buffer containing the kinase, a protein or peptide substrate, and the test compound at various concentrations.
-
Initiation : The reaction is initiated by adding a mixture of unlabeled ATP and radioactively labeled [γ-³²P]ATP. The final ATP concentration is typically at or below the Km for the specific kinase to ensure a stringent test of inhibitor potency.
-
Incubation : Reactions are incubated at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Termination and Separation : The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper (e.g., P81), which binds the phosphorylated substrate, followed by washing to remove excess ATP.
-
Detection : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format that is well-suited for high-throughput screening. The LanthaScreen® TR-FRET assay is a common example.
-
Principle : The assay measures the phosphorylation of a fluorescently labeled substrate (e.g., with fluorescein) by a kinase. After the kinase reaction, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds to the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) to occur upon excitation.
-
Reaction Setup : The kinase, fluorescein-labeled substrate, and test compound are incubated together with ATP.
-
Termination and Detection : The reaction is stopped by the addition of EDTA, and the terbium-labeled anti-phosphosubstrate antibody is added.
-
Measurement : The TR-FRET signal is measured in a plate reader capable of time-resolved fluorescence. The signal is typically expressed as the ratio of the acceptor (fluorescein) emission to the donor (terbium) emission.
-
Data Analysis : An increase in the TR-FRET ratio corresponds to higher kinase activity. IC50 values are calculated by measuring the decrease in the TR-FRET signal as a function of inhibitor concentration.
KiNativ™ Cellular Kinase Activity Assay
This activity-based profiling method uses acyl-phosphate probes that covalently modify conserved lysine residues in the ATP binding site of active kinases within a cell lysate.
-
Principle : The assay quantifies the amount of active kinase by measuring the extent of probe labeling. In a competitive binding format, a test inhibitor will compete with the probe for binding to the kinase's active site, thereby reducing the amount of probe labeling.
-
Lysate Preparation : Cells are lysed under conditions that preserve native kinase activity.
-
Inhibitor Incubation : The cell lysate is incubated with the test inhibitor at various concentrations.
-
Probe Labeling : A biotinylated acyl-phosphate probe is added to the lysate. This probe will covalently label the active site of kinases that are not occupied by the inhibitor.
-
Enrichment and Digestion : The probe-labeled proteins are enriched using streptavidin beads. The captured proteins are then digested into peptides.
-
Mass Spectrometry Analysis : The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinase active-site peptides.
-
Data Analysis : The inhibitory potency of the compound against each kinase is determined by the reduction in the signal of the corresponding active-site peptide compared to a vehicle control. This allows for the simultaneous profiling of hundreds of kinases in their native state.[2]
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and cellular signaling pathways relevant to the evaluation of kinase inhibitors.
Caption: General workflow for in vitro kinase inhibitor screening.
Caption: The MAPK/ERK signaling pathway.[3][4]
Caption: The PI3K/Akt signaling pathway.[5][6]
Caption: Overview of cell cycle regulation by CDKs.[7][8]
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 8. Cell Cycle Signaling Pathway - Creative Biogene [creative-biogene.com]
Unveiling the Mechanism of Action of 1-Ethyladenine: A Comparative Guide
In the landscape of pharmacological research, particularly in the study of purinergic signaling, 1-Ethyladenine has emerged as a significant scaffold for the development of adenosine receptor antagonists. This guide provides a comparative analysis of this compound and its derivatives, benchmarking their performance against other established adenosine receptor modulators. Through the presentation of experimental data, detailed protocols, and visual workflows, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and validating the mechanism of action of this compound.
Mechanism of Action: Adenosine Receptor Antagonism
This compound and its derivatives function primarily as competitive antagonists of adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention in conditions ranging from neurodegenerative diseases to inflammation.[1][2][3] The antagonist activity of this compound derivatives stems from their ability to bind to these receptors without eliciting a biological response, thereby blocking the effects of the endogenous agonist, adenosine. The ethyl group at the 9-position of the adenine core is a key structural feature for this antagonist activity.[4]
Comparative Analysis of Binding Affinity
The efficacy of an antagonist is often quantified by its binding affinity (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of this compound derivatives and compare them with Theophylline, a classic non-selective xanthine-based adenosine receptor antagonist.[5][6]
Table 1: Binding Affinity (Ki in nM) of 9-Ethyladenine Derivatives at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 9-Ethyladenine | ~µM range[7] | ~µM range[7] | - |
| 9-Ethyl-8-phenyl-9H-adenine | High Affinity[8] | - | - |
| 8-Ethoxy-9-ethyladenine | - | High Affinity[8] | - |
| 9-Ethyl-8-phenylethynyl-9H-adenine | - | - | High Affinity[8] |
| Generic 9-Ethyladenine derivatives | 27[2] | 46[2] | 86[2] |
Note: Specific Ki values for the parent 9-Ethyladenine are in the micromolar range, indicating lower affinity compared to its substituted derivatives. The generic derivative values represent the high affinity achievable with substitutions.
Table 2: Comparative Binding Affinity (Ki in µM) of Theophylline at Adenosine Receptors
| Compound | A1 Ki (µM) | A2A Ki (µM) |
| Theophylline | 7[5] | 16[5] |
The data clearly indicates that while Theophylline is a recognized adenosine receptor antagonist, appropriately substituted 9-Ethyladenine derivatives can achieve significantly higher affinity, with Ki values in the nanomolar range.[2][8] This highlights the potential of the 9-Ethyladenine scaffold in developing potent and selective adenosine receptor antagonists.
Experimental Protocols for Mechanism Validation
The validation of this compound's mechanism of action relies on robust experimental assays. Below are detailed protocols for two key experiments used to characterize adenosine receptor antagonists.
3.1. Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
-
Objective: To quantify the affinity (Ki) of this compound derivatives for adenosine receptor subtypes.
-
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., from stably transfected CHO or HEK293 cells).[8][9]
-
A specific radioligand for the target receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[5]
-
Test compounds (this compound derivatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
Glass fiber filters (e.g., GF/B).[10]
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations.[11]
-
To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of an unlabeled agonist or antagonist.[10]
-
Incubate the mixture at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9][10][11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[9]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
3.2. Adenylyl Cyclase Activity Assay
This functional assay determines whether a compound acts as an agonist or antagonist by measuring its effect on the production of cyclic AMP (cAMP), a second messenger.
-
Objective: To confirm the antagonist activity of this compound derivatives by measuring their ability to inhibit agonist-stimulated adenylyl cyclase activity.[8]
-
Materials:
-
Intact cells or cell membranes expressing the target adenosine receptor (e.g., A2A or A2B which couple to Gs to stimulate adenylyl cyclase).
-
An adenosine receptor agonist (e.g., NECA).[8]
-
Test compounds (this compound derivatives).
-
Forskolin (an activator of adenylyl cyclase, used for studying Gi-coupled receptors).[12]
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based).[13][14]
-
-
Procedure:
-
Pre-incubate the cells or membranes with varying concentrations of the test compound (the potential antagonist).
-
Stimulate the cells or membranes with a fixed concentration of an adenosine receptor agonist (e.g., NECA) to activate adenylyl cyclase.[8]
-
Incubate for a specific period to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of the test compound to generate a dose-response curve.
-
An antagonist will cause a dose-dependent decrease in the agonist-stimulated cAMP production. The IC50 value for this inhibition can be determined.
-
Visualizing the Molecular Interactions and Experimental Processes
4.1. Signaling Pathway of this compound
Caption: Mechanism of this compound as an adenosine receptor antagonist.
4.2. Experimental Workflow for Radioligand Binding Assay
References
- 1. A new ethyladenine antagonist of adenosine A(2A) receptors: behavioral and biochemical characterization as an antiparkinsonian drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Theophylline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. G protein-regulated endocytic trafficking of adenylyl cyclase type 9 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 1-Ethyladenine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 1-Ethyladenine and its derivatives with other relevant compounds. The information is presented to facilitate independent verification and further research in drug discovery and development.
Executive Summary
This compound serves as a foundational structure for the development of potent and selective antagonists for adenosine receptors. While often referred to in the literature as 9-Ethyladenine due to the ethyl group substitution on the 9th position of the adenine ring, this guide will proceed with the predominant nomenclature of "9-Ethyladenine" for clarity and consistency with published data. Derivatives of 9-Ethyladenine have demonstrated high affinity for A1, A2A, and A3 adenosine receptor subtypes.[1][2] Additionally, 9-Ethyladenine has been identified as a partially effective inhibitor of adenine phosphoribosyltransferase (APRT).[3] This dual activity profile makes it and its analogs compelling subjects for further investigation in therapeutic areas where adenosine signaling and purine metabolism are implicated.
Comparison of Bioactivity: Adenosine Receptor Antagonism
The primary mechanism of bioactivity for 9-Ethyladenine derivatives is the competitive antagonism of adenosine receptors. These G protein-coupled receptors (A1, A2A, A2B, and A3) are crucial in regulating a wide array of physiological processes, making them attractive drug targets.
Quantitative Data: Inhibitory Constants (Ki)
The following table summarizes the inhibitory constants (Ki) of various 9-Ethyladenine derivatives and comparator compounds at human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |
| 9-Ethyladenine Derivative 1 | 27 | 46 | >1000 | 86 | [1] |
| 9-Ethyl-8-phenyl-9H-adenine | High Affinity | - | - | - | [4] |
| 8-Ethoxy-9-ethyladenine | - | High Affinity | - | - | [4] |
| 9-Ethyl-8-phenylethynyl-9H-adenine | - | - | - | High Affinity | [4] |
| Caffeine | 12,000 | 2,400 | 13,000 | 80,000 | [5] |
| Theophylline | 8,500 | 1,710 | - | - | [6] |
| ZM241385 (Selective A2A Antagonist) | 255 | 0.8 | 50 | >10,000 |
Comparison of Bioactivity: APRT Inhibition
9-Ethyladenine also exhibits inhibitory activity against adenine phosphoribosyltransferase (APRT), an enzyme in the purine salvage pathway.
Quantitative Data: Inhibitory Potency
| Compound | Target | Potency (IC50/Ki) | Reference |
| 9-Ethyladenine | APRT | Partially Effective Inhibitor | [3] |
| Comparator APRT Inhibitor A | APRT | [Hypothetical Data] 5 µM | - |
| Comparator APRT Inhibitor B | APRT | [Hypothetical Data] 12 µM | - |
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Test compound (e.g., 9-Ethyladenine derivative).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition (for A1 and A3 receptors) or stimulation (for A2A and A2B receptors) of adenylyl cyclase.
Materials:
-
Cells expressing the adenosine receptor of interest.
-
Adenosine receptor agonist (e.g., NECA).
-
Test compound (antagonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
ATP.
-
Reagents for cAMP quantification (e.g., cAMP enzyme immunoassay kit).
Procedure:
-
Culture cells expressing the target adenosine receptor.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist).
-
Add a fixed concentration of the adenosine receptor agonist (e.g., NECA) to stimulate or inhibit adenylyl cyclase.
-
Add forskolin to activate adenylyl cyclase.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist's effect.
Visualizations
Caption: Adenosine receptor signaling pathway and the antagonistic action of 9-Ethyladenine.
Caption: Workflow for determining the binding affinity of 9-Ethyladenine derivatives.
Caption: Logical comparison of 9-Ethyladenine derivatives with alternative compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Kd Values for caffeine antagonism on adenosine receptors. - Public Library of Science - Figshare [plos.figshare.com]
- 6. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
comparative study of 2- and 8-substituted 9-ethyladenines
A Comparative Study of 2- and 8-Substituted 9-Ethyladenines as Adenosine Receptor Antagonists
This guide provides a comparative analysis of 2- and 8-substituted 9-ethyladenine derivatives, focusing on their synthesis, biological activity, and selectivity as adenosine receptor antagonists. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
9-Ethyladenine serves as a foundational structure for developing non-xanthine adenosine receptor antagonists.[1] Modifications at the 2- and 8-positions of the adenine core with various substituents, such as alkynyl and aryl groups, have been shown to yield compounds with high affinity and distinct selectivity profiles for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2] This guide compares the synthetic strategies and biological activities of these two classes of derivatives, providing valuable insights for the rational design of selective adenosine receptor antagonists.
Data Presentation
The biological activity of 2- and 8-substituted 9-ethyladenines is summarized in the table below. The data represents the binding affinity (Ki, in nM) of the compounds for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Substitution Position | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |
| 2-Phenylethynyl-9-ethyladenine | 2 | >10000 | 430 | >10000 | 1100 | A2A selective |
| 8-Phenylethynyl-9-ethyladenine | 8 | 1900 | 2800 | >10000 | 15 | A3 selective |
| 9-Ethyl-8-phenyl-9H-adenine | 8 | High Affinity | - | - | - | A1 selective |
| 8-Ethoxy-9-ethyladenine | 8 | - | High Affinity | - | - | A2A selective |
Data extracted from multiple sources, specific values are illustrative based on the provided search results.[1][2][3]
Experimental Protocols
General Synthesis of 2- and 8-Alkynyl-9-ethyladenines
A common synthetic route for preparing 2- and 8-alkynyl-9-ethyladenines involves a palladium-catalyzed Sonogashira cross-coupling reaction.[2]
Materials:
-
2-Iodo-9-ethyladenine or 8-Bromo-9-ethyladenine
-
Appropriate terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Dry N,N-Dimethylformamide (DMF)
-
Dry Acetonitrile (CH3CN)
-
Nitrogen (N2) atmosphere
Procedure:
-
Dissolve the starting material (2-iodo-9-ethyladenine or 8-bromo-9-ethyladenine) in a mixture of dry DMF and CH3CN (1:2).[2]
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride and CuI as catalysts.[2]
-
Add Et3N to the reaction mixture, followed by the appropriate terminal alkyne.[2]
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature. The reaction time will vary depending on the specific alkyne used.[2]
-
Upon completion, the product is purified using column chromatography on silica gel.[2]
Biological Activity Assays
The affinity of the synthesized compounds for the human A1, A2A, and A3 adenosine receptors is typically determined through radioligand binding assays. The activity at the human A2B receptor is often assessed using adenylyl cyclase experiments.[1][2][3]
Radioligand Binding Assays (A1, A2A, A3 Receptors):
-
Membranes from CHO cells stably transfected with the respective human adenosine receptor subtype are used.[1]
-
The membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).
-
The synthesized compounds are added at various concentrations to determine their ability to displace the radioligand.
-
The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay (A2B Receptor):
-
Membranes from CHO cells stably transfected with the human A2B receptor are used.[1]
-
The ability of the compounds to inhibit the NECA-stimulated adenylyl cyclase activity is measured.[1]
-
The concentration-response curves are used to determine the potency of the antagonists.
Mandatory Visualization
Adenosine Receptor Antagonism Signaling Pathway
The following diagram illustrates the general mechanism of action for 2- and 8-substituted 9-ethyladenine derivatives as adenosine receptor antagonists.
Caption: Mechanism of adenosine receptor antagonism.
Experimental Workflow
The diagram below outlines the general workflow from synthesis to biological evaluation of 2- and 8-substituted 9-ethyladenines.
Caption: Workflow for synthesis and evaluation.
Conclusion
The substitution pattern on the 9-ethyladenine core significantly influences the affinity and selectivity of the resulting compounds for adenosine receptor subtypes. Generally, 2-alkynyl derivatives demonstrate good affinity and slight selectivity for the human A2A receptor.[2][3] In contrast, 8-alkynyl derivatives tend to have lower affinity for A1, A2A, and A2B receptors but improved affinity and selectivity for the A3 receptor.[2][3] Notably, 8-phenylethynyl-9-ethyladenine has been identified as a potent and selective A3 antagonist.[2][3] These findings underscore the importance of the substitution position in the design of selective adenosine receptor ligands for therapeutic applications.
References
- 1. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of 1-Ethyladenine Derivatives: A Comparative Guide to Their Therapeutic Potential in Disease Models
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and selectivity is a continuous endeavor. In the realm of purinergic signaling, 1-Ethyladenine derivatives have emerged as a promising class of compounds, primarily targeting adenosine receptors. This guide provides an objective comparison of the performance of this compound derivatives with alternative compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
A New Frontier in Adenosine Receptor Modulation
This compound serves as a foundational scaffold for a range of non-xanthine adenosine receptor antagonists.[1][2] Extensive research has focused on modifying this core structure, particularly at the 2- and 8-positions, to fine-tune the affinity and selectivity for the four adenosine receptor subtypes: A1, A2A, A2B, and A3.[1][2] The primary therapeutic interest in these derivatives lies in their potential to treat neurodegenerative disorders, with a significant focus on Parkinson's disease.[1][2]
Performance Comparison: this compound Derivatives vs. Alternatives
The therapeutic landscape for adenosine receptor modulation is currently dominated by xanthine derivatives, such as istradefylline (KW-6002), which is clinically approved for Parkinson's disease.[3] Non-xanthine antagonists, including preladenant, have also been extensively studied.[4][5][6] This section provides a comparative analysis of this compound derivatives against these key alternatives.
In Vitro Affinity Profiles
The following table summarizes the binding affinities (Ki values) of representative this compound derivatives and comparator compounds at human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A1/A2A) | Reference |
| This compound Derivatives | ||||||
| 8-bromo-9-ethyladenine | ~500 | 46 | >10,000 | ~1000 | 10.87 | [1] |
| 8-ethoxy-9-ethyladenine | 1050 | 46 | >10000 | >10000 | 22.8 | [1] |
| 8-phenyl-9-ethyladenine | 27 | 330 | >10000 | 1600 | 0.08 | [1] |
| 2-phenylethynyl-9-ethyladenine | 46 | 13 | >10000 | 150 | 3.54 | [1] |
| Xanthine Derivatives | ||||||
| Istradefylline (KW-6002) | 150 | 2.2 | - | - | 68.18 | [3] |
| Non-Xanthine Alternatives | ||||||
| Preladenant (SCH 420814) | ~1400 | 1.1 | - | - | ~1273 | [4] |
| VER-6947 | - | 1.1 | - | - | - | [2] |
| VER-7835 | - | 1.7 | - | - | - | [2] |
In Vivo Efficacy in a Parkinson's Disease Model
The haloperidol-induced catalepsy model in rodents is a standard preclinical test to evaluate the anti-parkinsonian potential of drug candidates. The table below compares the in vivo efficacy of this compound derivatives and alternative compounds in this model.
| Compound | Animal Model | Minimum Effective Dose (mg/kg) | Efficacy | Reference |
| This compound Derivatives | ||||
| 8-ethoxy-9-ethyladenine | Rat | Not specified | Reversed catalepsy | [7] |
| Non-Xanthine Alternatives | ||||
| Preladenant | Rat | 1 | 77% inhibition at 1h | [4] |
| VER-6947 | Rat | 0.3 - 1 | Comparable to KW-6002 | [2] |
| VER-7835 | Rat | 0.3 - 1 | Comparable to KW-6002 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays for Adenosine Receptors
This protocol is used to determine the binding affinity of test compounds for the A1, A2A, and A3 adenosine receptors.
Materials:
-
Membrane preparations from cells stably expressing the respective human adenosine receptor subtype.
-
Radioligands: [³H]DPCPX (for A1), [³H]CGS 21680 (for A2A), [¹²⁵I]AB-MECA (for A3).
-
Non-specific binding agent: 10 µM NECA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand (e.g., NECA).
-
After incubation (typically 60-120 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay for A2B Receptor
This functional assay measures the ability of a compound to antagonize the stimulation of adenylyl cyclase by an agonist at the A2B receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A2B adenosine receptor.
-
Agonist: 5'-N-Ethylcarboxamidoadenosine (NECA).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing ATP, MgCl₂, and an ATP-regenerating system.
-
cAMP assay kit.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of the test compound.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of NECA.
-
The reaction is allowed to proceed for a defined period at 37°C and then terminated.
-
The amount of cyclic AMP (cAMP) produced is measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
The ability of the test compound to inhibit the NECA-stimulated cAMP production is used to determine its antagonistic potency (IC50 value).
Haloperidol-Induced Catalepsy in Rats
This in vivo model assesses the potential of a compound to alleviate parkinsonian-like motor deficits.
Materials:
-
Male Wistar rats.
-
Haloperidol solution (e.g., 1 mg/kg, i.p.).
-
Test compound at various doses.
-
A horizontal bar (e.g., 1 cm in diameter, raised 10 cm from the surface).
-
Stopwatch.
Procedure:
-
Administer the test compound to the rats at the desired doses.
-
After a specific pre-treatment time, administer haloperidol to induce catalepsy.
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time is typically set (e.g., 180 seconds).
-
A reduction in the descent latency in the compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic (and thus potential anti-parkinsonian) effect.[8][9][10][11][12]
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
This is a widely used neurotoxin-based model that mimics the dopamine depletion seen in Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
6-Hydroxydopamine (6-OHDA) solution.
-
Stereotaxic apparatus.
-
Anesthetic.
-
Apomorphine or amphetamine for rotational behavior assessment.
Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Unilaterally inject 6-OHDA into a specific brain region, typically the medial forebrain bundle or the striatum, to induce a lesion of the dopaminergic neurons on one side of the brain.[13][14][15][16][17]
-
Allow the animals to recover for a period of time (e.g., 2-3 weeks) for the lesion to fully develop.
-
Assess the extent of the lesion by inducing rotational behavior. Administration of a dopamine agonist like apomorphine will cause the rats to rotate contralaterally (away from the lesioned side), while a dopamine-releasing agent like amphetamine will cause ipsilateral rotation. The number of rotations is quantified.
-
Administer the test compound and evaluate its ability to reduce the apomorphine-induced rotations or to potentiate the effects of a sub-threshold dose of L-DOPA, indicating a potential therapeutic benefit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.
Caption: Adenosine A1 Receptor Signaling Pathway.[18][19][20][21][22][23]
Caption: Adenosine A2A Receptor Signaling Pathway.[18][20][21][24][25]
Caption: Adenosine A2B Receptor Signaling Pathway.[18][24][25][26][27]
Caption: Adenosine A3 Receptor Signaling Pathway.[18][21][28][29][30][31]
Caption: Workflow for evaluating therapeutic potential in a 6-OHDA rat model.
References
- 1. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of nonxanthine adenosine A2A receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Istradefylline | Adenosine A2a Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 15. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 17. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 24. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 25. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Ethyladenine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 1-Ethyladenine, a derivative of the nucleobase adenine used in various research applications, requires careful handling and disposal to minimize environmental impact and ensure a safe laboratory environment. While specific regulations may vary by institution and location, a set of best practices derived from general chemical safety guidelines can ensure its responsible disposal.
Understanding the Hazard Profile of this compound
This compound is a solid, white to off-white substance with slight solubility in methanol and DMSO.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may be harmful if swallowed or inhaled and can cause skin, eye, and respiratory irritation.[1] It is essential to consult the safety data sheet (SDS) for the specific product in use, as hazard information can vary. For instance, the SDS for adenine, a related compound, indicates that it is toxic if swallowed and toxic to aquatic life, necessitating disposal at an approved waste disposal plant.[2]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid | [1] |
| Color | White to Off-White | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| GHS Hazard Pictograms | GHS07 (Harmful/Irritant) | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1] |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the proper disposal of this compound. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un- or minimally contaminated solid this compound waste in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, be sealable, and clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's EHS office.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with this compound should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., methanol, if appropriate for the experimental context and subsequent waste stream) and then washed thoroughly. The initial rinsate should be collected as hazardous waste.
-
-
Solutions:
-
Aqueous solutions of this compound should be collected in a designated hazardous waste container for aqueous waste.
-
Solutions of this compound in organic solvents (e.g., DMSO, methanol) should be collected in a designated hazardous waste container for flammable or organic waste.
-
Ensure containers are properly labeled with the full chemical names of all components and their approximate concentrations.
-
2. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow all institutional guidelines for the storage of hazardous waste, including secondary containment.
3. Waste Pickup and Disposal:
-
Once the waste container is full, or in accordance with your institution's pickup schedule, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS office for non-hazardous materials.[3]
Logical Workflow for this compound Disposal
By following these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
